Product packaging for Ac-PAL-AMC(Cat. No.:)

Ac-PAL-AMC

Cat. No.: B10795566
M. Wt: 498.6 g/mol
InChI Key: BWJPVHDZSJFFDM-NDXORKPFSA-N
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Description

Ac-PAL-AMC is a useful research compound. Its molecular formula is C26H34N4O6 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N4O6 B10795566 Ac-PAL-AMC

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJPVHDZSJFFDM-NDXORKPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-PAL-AMC: A Technical Guide to its Application in Immunoproteasome Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate primarily utilized in biochemical assays to measure the activity of the β1i (also known as LMP2) subunit of the 20S immunoproteasome. Its selectivity for the immunoproteasome over the constitutive proteasome makes it an invaluable tool in immunology, oncology, and neurobiology research, particularly in studies involving antigen presentation, inflammation, and the efficacy of proteasome inhibitors.

This guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols, and the relevant biological pathways, to facilitate its effective use in a research setting.

Core Properties and Specifications

This compound is a synthetic peptide composed of Proline, Alanine, and Leucine residues, with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between Leucine and AMC by the β1i subunit, the free AMC is released, which then fluoresces brightly upon excitation. The rate of fluorescence increase is directly proportional to the enzymatic activity of the β1i subunit.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Chemical and Physical Properties
Full Chemical Name 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide[1]
Synonyms Acetyl-Pro-Ala-Leu-AMC, Ac-Pro-Ala-Leu-AMC[1]
Molecular Formula C₂₆H₃₄N₄O₆[1]
Molecular Weight 498.6 g/mol [1]
Purity Typically ≥95% by HPLC
Appearance Solid
Solubility Soluble in DMSO
Fluorometric Properties
Fluorophore 7-amino-4-methylcoumarin (AMC)
Excitation Wavelength (max) 345-360 nm
Emission Wavelength (max) 445-460 nm
Kinetic Parameters and Working Concentrations
Target Enzyme β1i (LMP2) subunit of the 20S Immunoproteasome
Michaelis-Menten Constants (Km, kcat) Specific Km and kcat values for this compound with purified β1i are not consistently reported in the readily available literature. Enzyme kinetics are often characterized by determining the initial rate of reaction at various substrate concentrations.
Recommended Working Concentration 20-200 µM
Storage and Stability
Solid Form Store at -20°C. Stable for at least one year.
In Solvent (e.g., DMSO) Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for Measuring β1i Activity in Cell Lysates

This protocol provides a step-by-step guide for measuring the β1i immunoproteasome subunit activity in cell lysates using this compound.

1. Materials and Reagents:

  • Cells of interest: Cultured cells known to express the immunoproteasome (e.g., IFN-γ stimulated cells, immune cells).

  • Cell Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT. A protease inhibitor cocktail (proteasome inhibitor-free) should be added fresh.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT. For purified 20S proteasome, activation with 0.035% SDS in the assay buffer may be required.

  • Proteasome Inhibitor (Optional Control): A specific immunoproteasome inhibitor (e.g., ONX-0914) or a general proteasome inhibitor (e.g., MG132) for negative controls.

  • 96-well black, clear-bottom microplates.

  • Fluorometric microplate reader.

2. Cell Lysis:

  • Harvest cells and wash once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 million cells.

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and transfer it to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

3. Enzyme Assay:

  • In a 96-well black, clear-bottom microplate, add the following to each well:

    • Sample wells: X µL of cell lysate (typically 10-50 µg of total protein) and Assay Buffer to a final volume of 50 µL.

    • Negative control wells (optional): X µL of cell lysate pre-incubated with a proteasome inhibitor for 15-30 minutes at 37°C, and Assay Buffer to a final volume of 50 µL.

    • Blank wells: 50 µL of Assay Buffer without cell lysate.

  • Prepare the this compound working solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM in a 100 µL reaction, prepare a 2X working solution of 100 µM).

  • Pre-warm the microplate and the this compound working solution to 37°C.

  • To initiate the reaction, add 50 µL of the 2X this compound working solution to each well, bringing the total reaction volume to 100 µL.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

4. Data Analysis:

  • Subtract the fluorescence readings of the blank wells from the sample and control wells.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.

  • The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔRFU/min). This value is proportional to the β1i activity.

  • To quantify the activity in terms of moles of substrate cleaved per unit time, a standard curve of free AMC can be generated.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System and Antigen Presentation

The immunoproteasome plays a critical role in the adaptive immune response by processing intracellular proteins into peptides for presentation by MHC class I molecules. This pathway is essential for the detection and elimination of virus-infected and cancerous cells by cytotoxic T lymphocytes. This compound is instrumental in studying the activity of the immunoproteasome within this context.

Ubiquitin_Proteasome_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Intracellular Protein (e.g., viral, tumor) Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub-Ligase E2->E3 E3->Ub_Protein Immunoproteasome Immunoproteasome (20S) Ub_Protein->Immunoproteasome Degradation Peptides Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Peptide Antigen Presentation Peptide_MHC->Presented_Peptide Transport to Cell Surface CTL Cytotoxic T Lymphocyte (CTL) Presented_Peptide->CTL TCR Recognition

Caption: Role of the immunoproteasome in MHC Class I antigen presentation.

Experimental Workflow for this compound Assay

The following diagram illustrates the typical experimental workflow for using this compound to measure β1i activity.

Ac_PAL_AMC_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., IFN-γ) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Plate_Setup 5. Plate Setup (Lysate, Controls) Protein_Quant->Plate_Setup Reagent_Prep 4. Reagent Preparation (Assay Buffer, Substrate) Reaction_Start 6. Add this compound (Start Reaction) Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Fluorescence_Read 7. Kinetic Fluorescence Measurement (37°C) Reaction_Start->Fluorescence_Read Data_Processing 8. Data Processing (Blank Subtraction) Fluorescence_Read->Data_Processing Rate_Calc 9. Calculate Reaction Rate (ΔRFU/min) Data_Processing->Rate_Calc Quantification 10. Quantification (vs. AMC Standard Curve) Rate_Calc->Quantification

Caption: Experimental workflow for measuring β1i activity with this compound.

References

Ac-PAL-AMC: A Specific Tool for Interrogating Immunoproteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, an isoform of the proteasome induced by inflammatory cytokines such as interferon-gamma (IFN-γ), plays a crucial role in the adaptive immune response by generating peptides for presentation on MHC class I molecules.[1][2] Its distinct catalytic subunit composition—β1i (LMP2), β2i (MECL-1), and β5i (LMP7) replacing their constitutive counterparts (β1, β2, and β5)—results in altered proteolytic specificities.[1][3] Understanding the unique activity of the immunoproteasome is paramount for research in immunology, oncology, and autoimmune diseases. The fluorogenic substrate Ac-Pro-Ala-Leu-AMC (Ac-PAL-AMC) has emerged as a valuable tool for specifically probing the activity of the β1i subunit.[4] This guide provides a comprehensive overview of this compound's specificity, quantitative data on its performance, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Specificity of this compound for the β1i Subunit

This compound is a synthetic peptide conjugated to a fluorescent aminomethylcoumarin (AMC) group. Cleavage of the peptide by the proteasome liberates free AMC, resulting in a fluorescent signal that can be quantified to measure enzymatic activity. The peptide sequence, Pro-Ala-Leu, is preferentially recognized and cleaved by the β1i subunit of the immunoproteasome. Studies have demonstrated that this compound is readily hydrolyzed by the immunoproteasome, but not significantly by the constitutive proteasome. This specificity is attributed to the altered substrate binding pocket of the β1i subunit compared to the β1 subunit. Specifically, the substitution of arginine at position 53 in β1 with leucine in β1i creates a neutral binding pocket that favors the leucine residue in the this compound substrate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the use of this compound for measuring immunoproteasome activity.

ParameterValueCell/SystemNotesReference
Working Concentration 20-50 µMGeneral AssayRecommended concentration for measuring caspase-like activity.
50-200 µMGeneral AssayRecommended for determining branched amino acid preferring activity.
12.5 µMHeLa Cell LysatesCost-effective concentration generating strong, linear signals.
30 µMRPMI-8226 Cell LysatesUsed to measure β1i activity.
Fluorescence Wavelengths Ex: 345 nm / Em: 445 nm
Ex: 351 nm / Em: 430 nm
Ex: 360 nm / Em: 460 nm
Ex: 380 nm / Em: 460 nm
Fold Induction of Activity 5.2-fold increaseIFN-γ-treated HeLa CellsIncrease in fluorescence signal upon immunoproteasome induction.
Inhibition by β1i Inhibitor Almost complete inhibitionPurified ImmunoproteasomePre-treatment with UK101 (a β1i-selective inhibitor) abolished hydrolysis.
Modest decrease (up to 53%)IFN-γ-treated HeLa Cell LysatesInhibition with ONX-0914 (a β5i-specific inhibitor). This suggests some indirect effect or off-target activity at higher concentrations.

Experimental Protocols

Preparation of Cell Lysates for Immunoproteasome Activity Assay

This protocol is adapted from methodologies used for assessing immunoproteasome activity in cell culture.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Recombinant interferon-gamma (IFN-γ)

  • Phosphate-buffered saline (PBS)

  • Proteasome activity lysis buffer (25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)

  • Bradford assay reagent

Procedure:

  • Culture cells to approximately 30% confluency.

  • To induce immunoproteasome expression, treat cells with 500 U/ml of IFN-γ for 48 hours. Include an untreated control group.

  • Harvest cells by washing with PBS and pelleting via centrifugation.

  • Lyse the cell pellet with proteasome activity lysis buffer.

  • Centrifuge the lysate at 17,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using the Bradford assay. The recommended concentration for the assay is 2-5 mg/ml.

  • Lysates can be used immediately or stored at -80°C.

Fluorometric Assay for β1i Activity using this compound

This protocol outlines the steps for measuring the caspase-like activity of the β1i subunit in cell lysates.

Materials:

  • Cell lysates (prepared as described above)

  • This compound substrate (stock solution in DMSO, ≥10 mM)

  • Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)

  • Black 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a working solution of this compound in the proteasome activity assay buffer. The final concentration in the well should be between 12.5 µM and 50 µM.

  • In a black 96-well plate, add 10 µl of cell lysate to each well. For each sample, prepare triplicate wells.

  • As a negative control, include wells with lysate from cells not treated with IFN-γ. A substrate-only blank (assay buffer and this compound without lysate) should also be included to measure background fluorescence.

  • Initiate the reaction by adding 90 µl of the this compound working solution to each well, bringing the total volume to 100 µl.

  • Immediately place the plate in a pre-warmed (30°C or 37°C) plate reader.

  • Measure the fluorescence intensity kinetically over a period of 15 to 60 minutes, with readings taken every 1-3 minutes. Use an excitation wavelength of 345-380 nm and an emission wavelength of 430-460 nm.

  • The rate of increase in fluorescence (RFU/min) is proportional to the proteasome activity. Calculate the linear slope of the kinetic curve for each well.

  • Subtract the background fluorescence from the sample readings and average the values for the triplicates.

Visualizations

Signaling Pathway for Immunoproteasome Induction

G Immunoproteasome Induction Pathway cluster_0 IFN IFN-γ IFNGR IFN-γ Receptor IFN->IFNGR Binds JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 Dimer STAT1->pSTAT1 Dimerizes Nucleus Nucleus pSTAT1->Nucleus Translocates to GAS Binds to GAS element Transcription Initiates Transcription GAS->Transcription PSMB9 PSMB9 (β1i) Gene Translation Translation PSMB9->Translation mRNA beta1i β1i Subunit Translation->beta1i iCP Immunoproteasome Assembly beta1i->iCP Incorporated into

Caption: IFN-γ signaling cascade leading to the transcription and translation of the β1i subunit and subsequent immunoproteasome assembly.

Experimental Workflow for Measuring β1i Activity

G This compound Assay Workflow cluster_cell_culture Cell Culture & Induction cluster_lysate_prep Lysate Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Culture 1. Culture Cells Induce 2. Induce with IFN-γ (48h) Culture->Induce Harvest 3. Harvest Cells Induce->Harvest Lyse 4. Lyse Cells Harvest->Lyse Centrifuge 5. Centrifuge Lyse->Centrifuge Quantify 6. Quantify Protein Centrifuge->Quantify Plate 7. Add Lysate to 96-well Plate Quantify->Plate AddSubstrate 8. Add this compound Plate->AddSubstrate Read 9. Kinetic Fluorescence Reading AddSubstrate->Read Analyze 10. Calculate Rate of Hydrolysis Read->Analyze

Caption: Step-by-step workflow for the quantification of β1i activity using this compound from cell lysates.

References

A Technical Guide to Measuring β1i Subunit Activity Using Ac-PAL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for quantifying the specific enzymatic activity of the β1i (also known as LMP2) subunit of the immunoproteasome using the fluorogenic substrate Ac-PAL-AMC.

Introduction to the Immunoproteasome and the β1i Subunit

The proteasome is a critical multi-catalytic protease complex responsible for regulated protein degradation, thereby maintaining cellular protein homeostasis. Eukaryotic cells express two major forms of the 20S proteasome: the constitutive proteasome (c20S) and the immunoproteasome (i20S).[1][2] While the c20S is present in all cell types, the i20S is predominantly expressed in cells of hematopoietic origin and can be induced in most other cells by pro-inflammatory cytokines such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1][3][4]

The functional difference between these two complexes lies in their catalytic β-subunits. In the immunoproteasome, the constitutive active subunits β1, β2, and β5 are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. This exchange alters the proteolytic cleavage preference of the proteasome, enhancing its ability to generate peptides that are optimal for binding to Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T lymphocytes.

The β1i subunit, in particular, plays a crucial role in this process. Its altered substrate specificity is implicated in various physiological and pathological states, including viral infections, cancer, and autoimmune disorders, making it a significant target for therapeutic intervention. Accurate measurement of β1i-specific activity is therefore essential for research and drug development. This compound is a highly specific fluorogenic substrate designed for this purpose.

Biochemical Principle of the this compound Assay

This compound (Acetyl-Prolyl-Alanyl-Leucinamide-7-amino-4-methylcoumarin) is a synthetic tetrapeptide covalently linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The assay's principle is based on the specific enzymatic cleavage of this substrate by the β1i subunit.

  • Substrate Recognition and Cleavage: The peptide sequence (Pro-Ala-Leu) is preferentially recognized by the S1 substrate-binding pocket of the β1i subunit. Key hydrophobic residues in the β1i binding pocket, which replace polar ones found in the constitutive β1 subunit, favor the hydrophobic C-terminal leucine of the substrate peptide. Upon binding, the β1i subunit's catalytic threonine residue hydrolyzes the peptide bond between leucine and the AMC moiety.

  • Fluorescence Emission: In its conjugated form, the AMC molecule is non-fluorescent (quenched). However, upon cleavage and release, free AMC becomes highly fluorescent.

  • Activity Quantification: The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the β1i subunit in the sample. The fluorescence of free AMC can be measured using a fluorometer with excitation and emission maxima around 351-360 nm and 430-460 nm, respectively.

Signaling Pathway for Immunoproteasome Induction

The expression of the β1i subunit is primarily regulated at the transcriptional level by cytokine signaling. The Interferon-gamma (IFN-γ) pathway is the canonical inducer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor (IFNGR1/2) JAKs JAK1 / JAK2 IFNGR->JAKs Activation IFNg IFN-γ IFNg->IFNGR Binding STAT1_inactive STAT1 JAKs->STAT1_inactive Phosphorylation STAT1_active p-STAT1 STAT1_inactive->STAT1_active STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerization GAS GAS Element (Promoter) STAT1_dimer->GAS Nuclear Translocation & Binding PSMB9 PSMB9 Gene (encodes β1i/LMP2) GAS->PSMB9 Initiates Transcription b1i_mRNA β1i mRNA PSMB9->b1i_mRNA Transcription b1i_protein β1i Protein (LMP2) b1i_mRNA->b1i_protein Translation

Caption: IFN-γ signaling pathway for β1i (LMP2) subunit induction.

Experimental Workflow Overview

A typical experiment to measure β1i activity involves several key stages, from sample preparation to data analysis.

G start Start sample_prep 1. Sample Preparation (e.g., Cell culture with IFN-γ treatment or tissue homogenization) start->sample_prep lysis 2. Cell Lysis (Detergent-free buffer, mechanical disruption) sample_prep->lysis quant 3. Protein Quantification (e.g., Bradford Assay) lysis->quant plate_setup 4. Assay Plate Setup (Black 96-well plate with lysates, blanks, and controls) quant->plate_setup substrate_add 5. Add this compound (Initiate reaction) plate_setup->substrate_add read 6. Kinetic Fluorescence Reading (37°C, Ex/Em ~360/460 nm) substrate_add->read analyze 7. Data Analysis (Calculate slope, normalize to protein) read->analyze end End analyze->end

Caption: General workflow for a β1i activity assay using this compound.

Detailed Experimental Protocol

This section provides a generalized protocol for measuring β1i activity in whole-cell lysates. Optimization may be required depending on the specific cell type or tissue.

A. Reagent Preparation

  • This compound Stock Solution (10 mM):

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Assay Buffer (1X):

    • Composition: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM ATP, 2 mM β-mercaptoethanol.

    • Prepare fresh and keep on ice. While the 20S proteasome is ATP-independent, ATP is often included to maintain the stability of the 26S proteasome complex in crude lysates.

  • Cell Lysis Buffer (Detergent-Free):

    • Composition: 40 mM Tris-HCl (pH 7.2), 50 mM NaCl, 10% glycerol.

    • Store at 4°C. The absence of detergents is crucial to prevent interference with AMC fluorescence and proteasome stability.

B. Sample Preparation

  • Induction of Immunoproteasome (Cell Culture):

    • Culture cells (e.g., HeLa, A549) to ~50-70% confluency.

    • Treat cells with an appropriate concentration of IFN-γ (e.g., 500 U/mL) for 48-72 hours to induce maximal expression of immunoproteasome subunits.

  • Preparation of Whole-Cell Lysate (WCL):

    • Harvest cells by scraping or gentle trypsinization, then wash with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold, detergent-free Lysis Buffer.

    • Lyse the cells by mechanical disruption, such as repeated passage through a 26-gauge needle or sonication on ice.

    • Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (WCL) and place it in a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of the WCL using a standard method like the Bradford or BCA assay.

    • Adjust the lysate concentration with Lysis Buffer to a working range of 2-5 mg/mL.

C. Assay Procedure (96-Well Plate Format)

  • Setup: Use a black, clear-bottom 96-well microplate to minimize background fluorescence and light scattering. Pre-warm the fluorescence plate reader to 37°C.

  • Prepare 2X Substrate Working Solution:

    • Warm the 1X Assay Buffer to 37°C.

    • Dilute the 10 mM this compound stock solution in the pre-warmed Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM). Vortex briefly to mix. Keep at 37°C.

  • Plate Layout:

    • Sample Wells: Add 50 µL of cell lysate (containing 10-20 µg of total protein) to triplicate wells.

    • Specificity Control (Optional): In separate wells, pre-incubate 50 µL of lysate with a β1i-specific inhibitor (e.g., 10 µM UK101) for 15-30 minutes before adding the substrate. This confirms that the measured activity is specific to β1i.

    • Blank Well: Add 50 µL of Lysis Buffer (without lysate) to triplicate wells to measure background substrate auto-hydrolysis.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the 2X this compound working solution to all wells, bringing the total volume to 100 µL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed fluorometer.

    • Measure fluorescence intensity in kinetic mode for 15-60 minutes, with readings taken every 60-90 seconds.

    • Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

D. Data Analysis

  • For each well, plot the relative fluorescence units (RFU) against time (minutes).

  • Subtract the average rate of the blank wells from all sample wells.

  • Identify the linear range of the reaction progress curve for each sample.

  • Calculate the slope of this linear portion to determine the reaction rate (V) in RFU/minute.

  • Normalize the activity by dividing the rate by the amount of total protein added to the well (e.g., V/µg protein). This allows for direct comparison between different samples.

Quantitative Data and Substrate Properties

Clear documentation of substrate properties is essential for reproducibility.

Table 1: Properties of this compound Fluorogenic Substrate

ParameterValueReference(s)
Full Name Acetyl-Prolyl-Alanyl-Leucinamide-7-amino-4-methylcoumarin
Target Subunit β1i (LMP2)
Fluorophore AMC (7-amino-4-methylcoumarin)
Excitation Maxima 351 - 360 nm
Emission Maxima 430 - 460 nm
Typical Working Conc. 50 - 200 µM

Table 2: Example β1i-Targeting Inhibitors for Specificity Control

InhibitorTarget(s)NotesReference(s)
Bortezomib β5, β5i, β1i >> β1, β2, β2iA broadly acting proteasome inhibitor with potent β1i activity (IC₅₀ ~5.5 nM).
UK101 β1i (also inhibits β5i)Peptide epoxyketone inhibitor used to validate this compound specificity.
ML604440 β1iA potent and specific dipeptide boronate inhibitor of the β1i subunit.
LU-001i β1iA peptide epoxyketone inhibitor with high specificity for the β1i subunit.

Applications in Research and Drug Development

The this compound assay is a versatile tool with numerous applications:

  • High-Throughput Screening (HTS): The simple, plate-based format is ideal for screening large compound libraries to identify novel and selective inhibitors of the β1i subunit.

  • Mechanism of Action Studies: It is used to determine the potency (e.g., IC₅₀ values) and selectivity of developmental drugs targeting the immunoproteasome.

  • Disease Research: The assay allows for the characterization of immunoproteasome activity in various disease models, such as cancer, autoimmunity, and neuroinflammation, helping to elucidate the role of β1i in pathology.

  • Biomarker Analysis: It can be used to quantify β1i activity levels in patient-derived cells or tissues, potentially serving as a biomarker for disease state or therapeutic response.

Conclusion

The this compound fluorogenic substrate provides a robust, specific, and highly sensitive method for the direct measurement of β1i (LMP2) subunit activity. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for academic researchers and drug development professionals. When combined with proper controls, including β1i-specific inhibitors, this assay enables the precise dissection of immunoproteasome function, paving the way for a deeper understanding of its role in health and disease and facilitating the development of next-generation immunomodulatory therapies.

References

Understanding the role of Ac-PAL-AMC in protease activity assays.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Ac-PAL-AMC in Protease Activity Assays

Introduction

In the fields of biochemistry and drug discovery, the precise measurement of protease activity is paramount for understanding biological processes and for the development of targeted therapeutics. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and continuous monitoring of enzymatic reactions. Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin (this compound) has emerged as a key substrate for investigating a specific class of proteases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its primary target, and detailed protocols for its application in research and development.

Core Principles of this compound

This compound is a synthetic peptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The core principle of the assay is based on fluorescence resonance energy transfer (FRET) quenching.

  • Structure : The molecule consists of a tripeptide sequence, Proline-Alanine-Leucine, which is N-terminally protected by an acetyl group (Ac). The C-terminus is covalently linked to the AMC fluorophore.

  • Mechanism of Action : In its intact state, the AMC molecule's fluorescence is quenched by the attached peptide. Specific proteases recognize and cleave the amide bond between the C-terminal amino acid (Leucine) and the AMC moiety. This cleavage event liberates the free AMC, which, upon excitation, emits a strong fluorescent signal. The rate of increase in fluorescence is directly proportional to the activity of the protease.

Target Specificity: The Immunoproteasome

This compound is a highly specific fluorogenic substrate for the β1i (also known as LMP2) subunit of the 20S immunoproteasome .[1][2][3] It is preferentially cleaved by immunoproteasomes over constitutive proteasomes, making it an excellent tool for differentiating their activities.[4][5] The immunoproteasome is a specialized form of the proteasome found predominantly in cells of the immune system and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in processing intracellular antigens for presentation by MHC class I molecules, a key step in the adaptive immune response.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Full Name Acetyl-Prolyl-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide
Molecular Formula C₂₆H₃₄N₄O₆
Molecular Weight 498.6 g/mol
Purity >95% (typically verified by HPLC)
Appearance Solid
Solubility Soluble in DMSO (e.g., ≥10 mM)
Excitation Max. 345 - 360 nm
Emission Max. 430 - 460 nm
Table 2: Typical Assay Parameters for this compound
ParameterRecommended Value/ConditionReferences
Working Concentration 20 - 200 µM
Storage (Lyophilized) 4°C (short-term), -20°C (long-term)
Storage (DMSO stock) -20°C to -80°C (aliquot to avoid freeze-thaw cycles)
Assay Buffer 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol
Enzyme Activation 0.035% SDS may be required for 20S Proteasome activation
Plate Format 96-well or 384-well black, opaque plates
Temperature 37°C
Readout Mode Kinetic or Endpoint

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol 1: General Immunoproteasome Activity Assay

This protocol provides a framework for measuring the "caspase-like" activity of the immunoproteasome.

Materials:

  • Purified immunoproteasome or cell lysate containing immunoproteasomes.

  • This compound substrate (Cayman Chemical, Cat. No. 26592 or similar).

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT).

  • DMSO for substrate reconstitution.

  • Black, opaque 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Substrate Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -80°C. On the day of the assay, dilute the stock solution to a 2X working concentration (e.g., 100 µM) in Assay Buffer.

  • Enzyme Preparation : Dilute the immunoproteasome-containing sample to a 2X working concentration in ice-cold Assay Buffer.

  • Assay Setup :

    • Add 50 µL of Assay Buffer to "Blank" wells (substrate only, no enzyme).

    • Add 50 µL of the 2X enzyme solution to "Sample" wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation : Add 50 µL of the 2X this compound working solution to all wells to initiate the reaction (final volume 100 µL, final substrate concentration 50 µM).

  • Fluorescence Measurement : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Data Analysis :

    • Subtract the fluorescence signal of the "Blank" wells from the "Sample" wells.

    • Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Activity is expressed as Relative Fluorescence Units (RFU) per minute.

Protocol 2: Inhibitor Screening Assay

This protocol is used to determine the potency (e.g., IC₅₀) of a test compound against the immunoproteasome.

Materials:

  • Same as Protocol 1.

  • Test inhibitor compound(s) at various concentrations.

  • Positive control inhibitor (e.g., MG-132).

Procedure:

  • Reagent Preparation : Prepare 4X solutions of the enzyme and 4X solutions of the substrate in Assay Buffer.

  • Plate Setup :

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of test inhibitor dilutions to "Inhibitor" wells. Add 25 µL of vehicle (e.g., DMSO diluted in buffer) to "No Inhibitor" control wells. Add 25 µL of a known inhibitor to "Positive Control" wells.

    • Add 25 µL of the 4X enzyme solution to all wells except the blank.

  • Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add 25 µL of the 4X this compound substrate solution to all wells.

  • Measurement and Analysis : Measure fluorescence kinetically as described in Protocol 1. Calculate the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Mechanism of this compound Cleavage

G Substrate This compound (Substrate) Fluorescence Quenched Protease Immunoproteasome (β1i/LMP2 Subunit) Substrate->Protease Binding Products Ac-PAL (Peptide) + Free AMC (Highly Fluorescent) Protease->Products Cleavage Fluorescence Increased Fluorescence Signal Products->Fluorescence Results in

Caption: Workflow of this compound cleavage and fluorescence generation.

Experimental Workflow for Protease Activity Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare 2X Substrate (this compound in Assay Buffer) R1 Initiate: Add 50 µL Substrate to all wells P1->R1 P2 Prepare 2X Enzyme (Proteasome in Assay Buffer) A1 Add 50 µL Enzyme to Sample Wells P2->A1 A3 Pre-incubate plate at 37°C A1->A3 A2 Add 50 µL Buffer to Blank Wells A2->A3 A3->R1 R2 Measure Fluorescence Kinetically (Ex: 350 nm, Em: 440 nm) R1->R2 D1 Calculate Rate (Slope) of Fluorescence Increase (RFU/min) R2->D1 D2 Determine Specific Activity D1->D2

Caption: Step-by-step workflow for a typical this compound assay.

The Ubiquitin-Immunoproteasome Pathway

G cluster_proteasome Proteasome System Protein Intracellular Protein (e.g., viral, misfolded) PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination (E1, E2, E3 enzymes) Ub Ubiquitin (Ub) Immunoproteasome Immunoproteasome (β1i, β2i, β5i) Target of this compound PolyUb_Protein->Immunoproteasome Constitutive Constitutive Proteasome PolyUb_Protein->Constitutive Peptides Peptide Fragments (8-11 amino acids) Immunoproteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP MHC1 MHC Class I TAP->MHC1 Loading (within ER) ER Endoplasmic Reticulum (ER) Antigen_Presentation Antigen Presentation on Cell Surface MHC1->Antigen_Presentation

Caption: Role of the immunoproteasome in antigen presentation.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Ac-PAL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC), a fluorogenic substrate crucial for the investigation of immunoproteasome activity. The information presented herein is intended to support researchers in designing and executing experiments with this valuable tool.

Core Chemical and Physical Properties

This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Its design allows for the specific measurement of the caspase-like activity of the β1i (LMP2) subunit of the 20S immunoproteasome. The key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Full Chemical Name 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide
Synonyms Ac-Pro-Ala-Leu-AMC, Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin
Molecular Formula C₂₆H₃₄N₄O₆
Molecular Weight 498.6 g/mol
CAS Number 1431362-79-6
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity Typically ≥95% by HPLC
Excitation Wavelength 345-360 nm
Emission Wavelength 445-460 nm
Storage Store at -20°C, protect from light. Avoid multiple freeze-thaw cycles after reconstitution in DMSO.

Chemical Structure and Mechanism of Action

This compound consists of a tetrapeptide sequence (Pro-Ala-Leu) with an N-terminal acetyl group, linked to the fluorescent aminomethylcoumarin (AMC) group. The peptide sequence is specifically recognized and cleaved by the β1i subunit of the immunoproteasome. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the leucine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be quantified.

G Enzymatic Cleavage of this compound cluster_0 Non-fluorescent Substrate cluster_1 Enzyme cluster_2 Fluorescent Product This compound This compound Immunoproteasome Immunoproteasome (β1i subunit) This compound->Immunoproteasome Binding Ac-PAL Ac-PAL (Peptide fragment) AMC Free AMC (Fluorescent) Immunoproteasome->AMC Cleavage

Enzymatic cleavage of this compound by the immunoproteasome.

Experimental Protocols

The following section provides a detailed methodology for a standard immunoproteasome activity assay using this compound.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, and 1 mM DTT (prepare fresh).

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 498.6 g/mol ), dissolve it in 200.56 µL of DMSO. Store the stock solution in aliquots at -20°C or -80°C.

  • Working Substrate Solution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in Assay Buffer. The optimal final concentration in the assay is typically between 20-200 µM and should be determined empirically.

  • Enzyme/Cell Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., the Assay Buffer supplemented with a mild non-ionic detergent). Determine the protein concentration of the lysate using a standard method like the Bradford assay.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO.

  • AMC Standard Curve Solutions: Prepare a serial dilution of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 20 µM).

  • Inhibitor Control (Optional): A specific immunoproteasome inhibitor (e.g., ONX-0914) or a general proteasome inhibitor (e.g., MG132) can be used as a negative control. Prepare a stock solution in DMSO.

Assay Procedure (96-well plate format)
  • Prepare the 96-well plate: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

  • Add reagents to wells:

    • Blank wells: Add 100 µL of Assay Buffer.

    • Substrate control wells: Add 50 µL of Assay Buffer and 50 µL of the working substrate solution.

    • Sample wells: Add a specific amount of cell lysate or purified immunoproteasome (e.g., 10-50 µg of total protein) and bring the volume to 50 µL with Assay Buffer.

    • Inhibitor control wells (optional): Pre-incubate the cell lysate/enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.

  • Initiate the reaction: Add 50 µL of the working substrate solution to the sample and inhibitor control wells. The final volume in all wells should be 100 µL.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.

Data Analysis
  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (in RFU/µM).

  • Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Determine the Initial Reaction Velocity (V₀): Plot the background-subtracted fluorescence of each sample against time. The initial velocity is the slope of the linear portion of this curve (in RFU/min).

  • Calculate Enzyme Activity: Convert the initial velocity from RFU/min to µmol/min using the slope of the AMC standard curve. The activity can be expressed as pmol of AMC released per minute per mg of protein.

    Activity (pmol/min/mg) = (V₀ (RFU/min) / Slope of standard curve (RFU/µM)) * (1000 pmol/µmol) / (mg of protein in the well)

Application in Signaling Pathway Analysis

This compound is a powerful tool for dissecting the role of the immunoproteasome in various cellular signaling pathways, particularly in the fields of immunology and oncology. The expression and activity of the immunoproteasome are tightly regulated by signaling cascades initiated by cytokines, most notably interferon-gamma (IFN-γ).

IFN-γ Signaling and Antigen Presentation

The IFN-γ signaling pathway is a primary inducer of immunoproteasome expression.[1] This pathway is critical for the adaptive immune response, as the immunoproteasome plays a key role in processing intracellular antigens for presentation on MHC class I molecules to CD8+ T cells.[2][3] By using this compound, researchers can quantify the functional consequences of IFN-γ signaling on immunoproteasome activity and its subsequent impact on antigen presentation.

G IFN-γ Signaling and Immunoproteasome Induction IFN-gamma IFN-γ IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds JAK-STAT JAK/STAT Pathway IFNGR->JAK-STAT Activates IRF1 IRF1 Transcription Factor JAK-STAT->IRF1 Induces Immunoproteasome_Genes Immunoproteasome Subunit Genes (β1i, β2i, β5i) IRF1->Immunoproteasome_Genes Transcription Immunoproteasome_Assembly Immunoproteasome Assembly Immunoproteasome_Genes->Immunoproteasome_Assembly Translation Antigen_Presentation Enhanced Antigen Presentation Immunoproteasome_Assembly->Antigen_Presentation Leads to Ac-PAL-AMC_Assay This compound Assay (Measures Activity) Immunoproteasome_Assembly->Ac-PAL-AMC_Assay Quantifies

IFN-γ signaling pathway leading to immunoproteasome induction.
Cancer and Autoimmune Disease Signaling

The immunoproteasome is implicated in the pathology of various cancers and autoimmune diseases.[4][5] In some cancers, elevated immunoproteasome activity can contribute to immune evasion by altering the repertoire of presented tumor antigens. Conversely, in other contexts, its activity is crucial for the anti-tumor immune response. In autoimmune diseases, the immunoproteasome may contribute to the generation of self-peptides that trigger autoimmune reactions. This compound allows for the precise measurement of immunoproteasome activity in cancer cells or immune cells from patients with autoimmune disorders, providing insights into disease mechanisms and the efficacy of therapeutic interventions targeting these pathways.

G Role of Immunoproteasome in Disease cluster_0 Cellular Context cluster_1 Immunoproteasome Activity cluster_2 Downstream Effects Cancer_Cell Cancer Cell Immunoproteasome Immunoproteasome Cancer_Cell->Immunoproteasome Autoimmune_Cell Immune Cell (Autoimmunity) Autoimmune_Cell->Immunoproteasome Altered_Antigen_Presentation Altered Antigen Presentation Immunoproteasome->Altered_Antigen_Presentation Cytokine_Production Cytokine Production Immunoproteasome->Cytokine_Production Cell_Survival Cell Survival/Proliferation Immunoproteasome->Cell_Survival Ac-PAL-AMC_Assay This compound Assay Immunoproteasome->Ac-PAL-AMC_Assay Measured by

Investigating immunoproteasome function in disease with this compound.

Conclusion

This compound is an indispensable tool for the specific and sensitive measurement of immunoproteasome β1i subunit activity. Its application extends from fundamental studies of the immune system to translational research in cancer and autoimmune diseases. This guide provides the foundational knowledge and detailed protocols necessary for the effective utilization of this compound in a research setting. By understanding its chemical properties, mechanism of action, and the signaling pathways it helps to elucidate, researchers can leverage this fluorogenic substrate to advance our understanding of immunoproteasome biology and its role in health and disease.

References

Ac-PAL-AMC: A Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin), detailing its spectroscopic properties, application in enzymatic assays, and relevant experimental protocols.

Introduction

This compound is a synthetic peptide substrate widely utilized in biomedical research and drug discovery for the sensitive detection of specific protease activity. This fluorogenic substrate is particularly valuable for assaying the activity of the β1i/LMP2 subunit of the 20S immunoproteasome. The principle of its use lies in the quenching of the fluorescence of the 7-amino-4-methylcoumarin (AMC) group when it is conjugated to the peptide. Upon enzymatic cleavage of the peptide backbone, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct correlation between fluorescence and enzyme activity allows for quantitative and kinetic studies of proteasome function.

Spectroscopic Properties of this compound and Free AMC

The key to utilizing this compound lies in the distinct spectral properties of its cleavage product, 7-amino-4-methylcoumarin (AMC). While the intact this compound molecule exhibits minimal fluorescence, the liberated AMC is highly fluorescent. The excitation and emission maxima of free AMC can vary slightly depending on the solvent environment and the specific instrumentation used for measurement.

CompoundExcitation Maximum (nm)Emission Maximum (nm)
This compound (uncleaved)Not fluorescentNot fluorescent
7-Amino-4-methylcoumarin (AMC)341 - 360430 - 460

Note: The provided ranges for AMC are based on commonly reported values in the literature. Researchers should determine the optimal excitation and emission wavelengths for their specific experimental setup and buffer conditions.

Enzymatic Cleavage and Fluorescence Generation

This compound is a specific substrate for the caspase-like activity of the β1i subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome, a multi-catalytic protease complex responsible for intracellular protein degradation. Unlike the constitutive proteasome, the immunoproteasome is typically expressed in cells of the immune system and its expression can be induced by inflammatory signals.

The enzymatic reaction involves the hydrolysis of the peptide bond between the leucine residue and the AMC moiety. This cleavage event liberates the AMC fluorophore, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the immunoproteasome.

G Enzymatic Cleavage of this compound cluster_0 Reaction Components cluster_1 Reaction Products This compound This compound (Substrate) (Non-fluorescent) Immunoproteasome 20S Immunoproteasome (β1i/LMP2 subunit) This compound->Immunoproteasome Binding Peptide Ac-PAL (Peptide Fragment) Immunoproteasome->Peptide Cleavage AMC Free AMC (Fluorescent) Immunoproteasome->AMC Release

Enzymatic cleavage of this compound by the immunoproteasome.

Experimental Protocols

General Protocol for Measuring Immunoproteasome Activity using this compound

This protocol provides a general framework for assaying immunoproteasome activity in cell lysates or with purified enzyme. Optimization of reagent concentrations and incubation times may be necessary for specific experimental conditions.

Materials:

  • This compound substrate

  • DMSO (for stock solution preparation)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)[2]

  • Purified 20S immunoproteasome or cell lysate containing immunoproteasome

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 20-200 µM) in Assay Buffer.[1][2]

  • Enzyme/Lysate Preparation:

    • If using purified enzyme, dilute it to the desired concentration in ice-cold Assay Buffer.

    • If using cell lysates, prepare them using a suitable lysis buffer that does not contain protease inhibitors that would interfere with proteasome activity. The protein concentration of the lysate should be determined.

  • Assay Setup:

    • To each well of a 96-well plate, add the following:

      • Sample wells: A specific volume of cell lysate or purified immunoproteasome.

      • Negative control wells: A specific volume of cell lysate or purified immunoproteasome pre-incubated with a proteasome inhibitor (e.g., MG-132).

      • Blank wells: Assay Buffer only (to measure background fluorescence).

    • Bring the total volume in each well to a consistent amount with Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Determine the rate of reaction (increase in fluorescence per unit of time) for each sample.

    • The immunoproteasome activity can be calculated by comparing the reaction rates of the samples to a standard curve of free AMC.

G Workflow for Immunoproteasome Activity Assay Start Start Prep_Substrate Prepare this compound Working Solution Start->Prep_Substrate Prep_Enzyme Prepare Enzyme or Cell Lysate Start->Prep_Enzyme Setup_Plate Set up 96-well Plate (Samples, Controls, Blanks) Prep_Substrate->Setup_Plate Prep_Enzyme->Setup_Plate Initiate_Reaction Add Substrate to Initiate Reaction Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rates) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Experimental workflow for the immunoproteasome activity assay.

Conclusion

This compound is a robust and sensitive tool for the study of immunoproteasome activity. Its well-characterized spectroscopic properties and the direct relationship between its cleavage and fluorescence emission make it an ideal substrate for high-throughput screening and detailed kinetic analysis. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the immunoproteasome and its role in health and disease.

References

Solubility and Stability of Ac-PAL-AMC in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amido-4-methylcoumarin) in dimethyl sulfoxide (DMSO). This compound is a crucial reagent for monitoring the activity of the β1i/LMP2 subunit of the 20S immunoproteasome. Understanding its properties in DMSO, a common solvent for stock solutions, is critical for ensuring the accuracy and reproducibility of experimental results.

Core Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₃₄N₄O₆[1]
Molecular Weight 498.6 g/mol [1]
Excitation Maximum 351 nm[1][2]
Emission Maximum 430 nm[1]

Solubility in DMSO

This compound is readily soluble in DMSO. However, achieving high concentrations and ensuring complete dissolution requires careful handling.

Quantitative Solubility Data

ParameterValueNotes
Solubility in DMSO 100 mg/mL (200.57 mM)Requires ultrasonic treatment for complete dissolution. The hygroscopic nature of DMSO can significantly impact solubility; it is highly recommended to use newly opened DMSO.

Experimental Protocol for Preparation of Stock Solutions

To ensure the complete dissolution of this compound in DMSO and to prepare a stable stock solution, the following protocol is recommended:

  • Reagent Handling: Allow the powdered this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Dissolution: Vortex the solution briefly. For high concentrations, sonication in a water bath is recommended until the solution is clear and all particulate matter has dissolved. If precipitation or phase separation occurs, gentle heating in addition to sonication can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

Stability in DMSO

The stability of this compound in DMSO is dependent on the storage temperature.

Quantitative Stability Data

FormStorage TemperatureStability Period
Powder -20°C3 years
In DMSO -80°C6 months to 1 year
In DMSO -20°C1 month
Solid Product Room Temperature≥ 4 years

It is important to note that while general compound stability in DMSO at -20°C can be high for extended periods, with some studies showing 87.4% of compounds remaining at >80% purity after several years, specific compound stability can vary. Storage at room temperature is generally not recommended for solutions, as studies have shown significant degradation of compounds in DMSO over several months.

Experimental Workflow: Measuring Immunoproteasome Activity

The primary application of this compound is in assays to determine the chymotrypsin-like activity of the immunoproteasome. The workflow for such an assay is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare this compound Stock Solution in DMSO E Add this compound Working Solution A->E B Prepare Assay Buffer D Add Immunoproteasome and Assay Buffer to Plate B->D C Prepare Immunoproteasome (or cell lysate) C->D D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 351 nm, Em: 430 nm) F->G H Data Analysis G->H

This compound Immunoproteasome Activity Assay Workflow

Signaling Pathway: this compound Cleavage

This compound itself is not part of a biological signaling pathway but is a tool to measure the activity of one. The process is a direct enzymatic reaction.

cleavage_pathway cluster_reactants Reactants cluster_products Products This compound This compound (Non-fluorescent) Cleavage Cleavage This compound->Cleavage Proteasome Immunoproteasome (β1i/LMP2 subunit) Proteasome->Cleavage Cleaved_Peptide Ac-PAL Peptide AMC 7-Amino-4-methylcoumarin (Fluorescent) Cleavage->Cleaved_Peptide Cleavage->AMC

References

Ac-PAL-AMC: A Technical Guide to its Selectivity for the Immunoproteasome

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the fluorogenic substrate Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC), focusing on its selectivity for the immunoproteasome (iCP) over the constitutive proteasome (cCP). This document is intended for researchers, scientists, and drug development professionals working in fields related to immunology, oncology, and neurodegenerative diseases where proteasome activity is a key area of investigation.

Introduction to Proteasome Subtypes and Substrate Specificity

The proteasome is a multi-catalytic protease complex essential for maintaining protein homeostasis through the degradation of ubiquitinated proteins.[1][2] Eukaryotic cells express two major forms of the 20S proteasome core particle: the constitutive proteasome (cCP), present in all cell types, and the immunoproteasome (iCP), which is predominantly expressed in cells of hematopoietic origin or induced in other cells by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][4]

The catalytic activity of the proteasome resides within its β-subunits. The cCP contains three distinct catalytic β-subunits:

  • β1 (PSMB6): Exhibits caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity.

  • β2 (PSMB7): Exhibits trypsin-like activity.

  • β5 (PSMB5): Exhibits chymotrypsin-like activity.[1]

In the immunoproteasome, these catalytic subunits are replaced by their immuno-counterparts:

  • β1i (LMP2, PSMB9): Replaces β1.

  • β2i (MECL-1, PSMB10): Replaces β2.

  • β5i (LMP7, PSMB8): Replaces β5.

These subunit differences result in altered cleavage specificities, which has significant implications for cellular processes, most notably the generation of peptides for Major Histocompatibility Complex (MHC) class I antigen presentation. The development of subunit-selective substrates is therefore critical for dissecting the distinct biological roles of cCP and iCP. This compound has emerged as a key chemical tool for specifically probing the activity of the β1i subunit of the immunoproteasome.

Proteasome_Subunits Figure 1. Catalytic Subunit Composition of Proteasome Subtypes cluster_cCP Constitutive Proteasome (cCP) cluster_iCP Immunoproteasome (iCP) cCP_node 20S Core b1c β1 (PSMB6) Caspase-like cCP_node->b1c b2c β2 (PSMB7) Trypsin-like cCP_node->b2c b5c β5 (PSMB5) Chymotrypsin-like cCP_node->b5c b1i β1i (LMP2, PSMB9) Caspase-like b1c->b1i Replaced by b2i β2i (MECL-1, PSMB10) Trypsin-like b2c->b2i Replaced by b5i β5i (LMP7, PSMB8) Chymotrypsin-like b5c->b5i Replaced by iCP_node 20S Core iCP_node->b1i iCP_node->b2i iCP_node->b5i

Catalytic subunits of constitutive and immunoproteasomes.

This compound Selectivity Profile

This compound is a fluorogenic peptide substrate designed to measure the caspase-like activity of the immunoproteasome. Its selectivity stems from the preferential recognition and cleavage of the peptide sequence by the β1i subunit. Upon hydrolysis of the amide bond C-terminal to Leucine, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.

Qualitative and Quantitative Selectivity Data

Multiple studies confirm that this compound is readily hydrolyzed by the immunoproteasome but not, or inefficiently, by the constitutive proteasome. This high degree of selectivity allows for the specific measurement of β1i activity even in the presence of active β1 from the cCP.

The structural basis for this selectivity lies in amino acid differences within the substrate-binding pockets of the β1 and β1i subunits. The Leu53 residue in β1i preferentially recognizes the Leucine at the P1 position of this compound, whereas the corresponding Arg53 in the β1 subunit of the cCP prefers acidic residues like Glutamate, as found in the cCP-preferred substrate Z-LLE-AMC.

SubstrateTarget SubunitPreferred ProteasomeRationale for Selectivity
This compound β1i (LMP2)ImmunoproteasomeThe S1 binding pocket of β1i preferentially accommodates the hydrophobic Leucine residue at the P1 position of the substrate.
Z-LLE-AMC β1Constitutive ProteasomeThe S1 binding pocket of β1 contains an acidic residue that favors binding to the C-terminal Glutamate residue of the substrate.

Experimental Protocols for Measuring β1i Activity

The following is a generalized protocol for a fluorometric assay to determine the selectivity of this compound by measuring the caspase-like activity of purified immunoproteasome and constitutive proteasome.

Reagents and Materials
  • Purified 20S immunoproteasome and 20S constitutive proteasome

  • This compound substrate (stock solution in DMSO, ≥10 mM)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.1-7.5), 50 mM NaCl, 2 mM β-mercaptoethanol

  • 20S Proteasome Activator: 0.035% Sodium Dodecyl Sulfate (SDS) (optional, add to assay buffer)

  • β1i-selective inhibitor (e.g., UK101) or broad-spectrum proteasome inhibitor (e.g., MG-132, Epoxomicin)

  • AMC Standard (1 mM in DMSO) for standard curve generation

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with filters for Ex/Em = 345-360 nm/430-460 nm

Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer (with 0.035% SDS if activating 20S) B Dilute Proteasomes (iCP & cCP) in Assay Buffer A->B C Prepare Substrate Working Solution (e.g., 100 µM this compound) A->C E Pipette 50 µL of Proteasome (iCP, cCP, Buffer Blank) into wells B->E G Initiate reaction by adding 50 µL of Substrate Solution (Final Conc: 20-50 µM) C->G D Prepare AMC Standards for Quantification Curve J Plot AMC Standard Curve and quantify proteasome activity D->J F Add Inhibitor or Vehicle (DMSO) to respective wells. Incubate briefly. E->F F->G H Place plate in reader pre-warmed to 37°C. Measure fluorescence kinetically. (Ex: 350nm, Em: 440nm) G->H I Calculate initial velocity (V₀) from the linear phase of the reaction H->I I->J

Experimental workflow for the this compound selectivity assay.
Detailed Procedure

  • Prepare AMC Standard Curve: Create a series of dilutions of the AMC standard in Assay Buffer (e.g., 0 to 100 pmol per well) to convert relative fluorescence units (RFU) to moles of product.

  • Plate Setup:

    • To appropriate wells of a 96-well plate, add 50 µL of diluted immunoproteasome, constitutive proteasome, or Assay Buffer for a no-enzyme control.

    • For inhibitor controls, pre-incubate the proteasome with a β1i-selective inhibitor (or a broad-spectrum inhibitor like MG-132) for 10-15 minutes at 37°C before adding the substrate.

  • Reaction Initiation: Start the reaction by adding 50 µL of a 2x working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence in a kinetic mode for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • For each sample, determine the rate of hydrolysis (RFU/min) from the initial linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from all sample rates.

    • Use the slope of the AMC standard curve to convert the rate from RFU/min to pmol/min to define the specific activity.

    • Compare the specific activity of the immunoproteasome to that of the constitutive proteasome to demonstrate selectivity. The activity in the cCP wells should be negligible.

Logical Framework of this compound Hydrolysis

The selective action of this compound is a direct consequence of the specific molecular recognition between the substrate and the catalytic β1i subunit.

Hydrolysis_Logic cluster_iCP Immunoproteasome (iCP) cluster_cCP Constitutive Proteasome (cCP) iCP β1i Subunit AMC_released Fluorescent AMC (Signal Detected) iCP->AMC_released Cleavage cCP β1 Subunit No_AMC No Cleavage (No Signal) cCP->No_AMC No Recognition AcPAL This compound (Substrate) AcPAL->iCP AcPAL->cCP

Logical pathway of this compound hydrolysis.

Conclusion

This compound is a highly selective and reliable fluorogenic substrate for measuring the caspase-like activity of the immunoproteasome's β1i subunit. Its negligible hydrolysis by the constitutive proteasome makes it an invaluable tool for studying the specific roles of the immunoproteasome in health and disease. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound to quantify β1i activity in purified systems and complex biological samples, thereby facilitating research and drug development efforts targeting the immunoproteasome.

References

Methodological & Application

Optimal Working Concentration of Ac-PAL-AMC for Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized to measure the caspase-like activity of the proteasome, with a marked preference for the β1i (LMP2) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome induced by inflammatory cytokines like IFN-γ and is highly expressed in immune cells.[2][3] It plays a crucial role in processing intracellular antigens for presentation by MHC class I molecules, thereby initiating adaptive immune responses.[2][4] This document provides detailed application notes and protocols for determining the optimal working concentration of this compound in cell lysates and measuring immunoproteasome activity.

Data Summary

The optimal working concentration of this compound can vary depending on the cell type, the expression level of the immunoproteasome, and the specific experimental conditions. A titration is recommended to determine the optimal substrate concentration for your specific cell lysate.

ParameterRecommended RangeNotes
This compound Working Concentration 20–200 µMA starting point for optimization is often between 20-50 µM. Titration is highly recommended.
Cell Lysate Protein Concentration 10–50 µg per wellThe amount of lysate should be within the linear range of the assay.
Excitation Wavelength 345–360 nm
Emission Wavelength 430–460 nm
Incubation Temperature 37°C
Incubation Time 15–60 minutesMonitor kinetically to ensure measurements are in the initial linear phase.

Signaling Pathway: Ubiquitin-Proteasome System and Antigen Presentation

The immunoproteasome is a central component of the ubiquitin-proteasome system (UPS), which is the primary pathway for controlled protein degradation in eukaryotic cells. In the context of the immune system, the immunoproteasome's key function is to generate antigenic peptides from intracellular proteins (e.g., viral or tumor proteins) for presentation on MHC class I molecules to cytotoxic T lymphocytes.

Ubiquitin_Proteasome_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Protein Intracellular Protein (e.g., viral, tumor) Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3 enzymes) Ub Ubiquitin (Ub) Ub->Ub_Protein Immunoproteasome Immunoproteasome (β1i, β2i, β5i) Ub_Protein->Immunoproteasome Degradation Peptides Antigenic Peptides Immunoproteasome->Peptides Generation TAP TAP Transporter Peptides->TAP TAP_ER TAP MHC_I MHC Class I Molecule Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Peptide_MHC_I_Surface Peptide-MHC I Complex Peptide_MHC_I->Peptide_MHC_I_Surface Transport to Cell Surface TAP_ER->MHC_I Peptide Loading TCR T-Cell Receptor (TCR) on Cytotoxic T-Cell Peptide_MHC_I_Surface->TCR Antigen Presentation & T-Cell Activation

Caption: The Ubiquitin-Proteasome Pathway for MHC Class I Antigen Presentation.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates suitable for measuring immunoproteasome activity. All steps should be performed on ice or at 4°C to minimize protein degradation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. Just before use, add 2 mM ATP and a protease inhibitor cocktail.

  • Alternative Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, and protease inhibitor cocktail.

  • Sonicator or 26G needle and syringe

  • Refrigerated microcentrifuge

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer (e.g., 400 µL for a 60 mm dish).

  • To ensure complete lysis and shear DNA, either sonicate the lysate for 10 seconds on a low setting or pass the lysate through a 26G needle 15 times.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Working Concentration of this compound

This protocol outlines the steps to determine the optimal substrate concentration for your specific cell lysate.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP (freshly added), 1 mM DTT (freshly added).

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in Proteasome Assay Buffer to achieve a range of final concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).

  • In a 96-well plate, add a fixed amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

  • Bring the final volume in each well to 100 µL with the different concentrations of the this compound working solutions.

  • Include a "lysate-free" control for each substrate concentration to measure background fluorescence.

  • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 1-2 minutes for 30-60 minutes.

  • Plot the initial reaction velocity (linear phase of fluorescence increase over time) against the this compound concentration. The optimal concentration will be in the saturating range of the resulting curve (where the velocity no longer significantly increases with concentration).

Protocol 3: Immunoproteasome Activity Assay

Once the optimal this compound concentration is determined, this protocol can be used to measure immunoproteasome activity.

Materials:

  • Cell lysate

  • This compound working solution (at the determined optimal concentration in Proteasome Assay Buffer)

  • Proteasome Assay Buffer

  • Immunoproteasome-specific inhibitor (e.g., ONX-0914) or a general proteasome inhibitor (e.g., MG132) as a negative control.

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader

Experimental Workflow:

Assay_Workflow start Start prepare_lysate Prepare Cell Lysate (Protocol 1) start->prepare_lysate determine_protein Determine Protein Concentration prepare_lysate->determine_protein setup_plate Set up 96-well Plate determine_protein->setup_plate add_lysate Add Cell Lysate (and Inhibitor for Control) setup_plate->add_lysate add_substrate Add this compound Working Solution add_lysate->add_substrate read_fluorescence Kinetic Fluorescence Reading (37°C, Ex:360nm, Em:460nm) add_substrate->read_fluorescence analyze_data Analyze Data (Calculate Initial Velocity) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the this compound Immunoproteasome Activity Assay.

Procedure:

  • Prepare the following reactions in triplicate in a 96-well plate:

    • Sample: Cell lysate + this compound working solution.

    • Inhibitor Control: Cell lysate pre-incubated with an immunoproteasome inhibitor (e.g., 5 µM ONX-0914 for 30 minutes at 37°C) + this compound working solution.

    • Blank: Proteasome Assay Buffer + this compound working solution.

  • Add the cell lysate (and inhibitor where applicable) to the wells first.

  • Initiate the reaction by adding the this compound working solution to all wells, bringing the final volume to 100 µL.

  • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically as described in Protocol 2.

  • Data Analysis: a. Subtract the blank reading from all sample and control readings. b. Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve). c. The specific immunoproteasome activity is the difference between the rate in the absence and presence of the specific inhibitor.

Troubleshooting and Considerations

  • High Background: Ensure that the substrate stock solution is fully dissolved and that the assay buffer is filtered. The use of a specific inhibitor like ONX-0914 is crucial to distinguish immunoproteasome activity from that of the constitutive proteasome or other cellular proteases.

  • Low Signal: The expression of immunoproteasomes can be low in some cell lines. Treatment with IFN-γ (e.g., 500 U/ml for 48 hours) can be used to induce immunoproteasome expression. Also, ensure that the cell lysate has a sufficient protein concentration.

  • Non-linear Kinetics: If the reaction rate decreases over time, it may be due to substrate depletion or product inhibition. Use a lower concentration of cell lysate or analyze an earlier portion of the kinetic curve.

  • Reagent Stability: ATP and DTT in the assay buffer should be added fresh. Prepare aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.

References

Application Notes and Protocols for Screening Immunoproteasome Inhibitors Using Ac-PAL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin) for the screening and characterization of inhibitors targeting the β1i (LMP2) subunit of the immunoproteasome. The immunoproteasome is a critical regulator of protein degradation in immune cells and plays a significant role in antigen presentation and inflammatory responses, making it an attractive target for therapeutic intervention in autoimmune diseases and cancer.

Introduction to this compound and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α.[1] It differs from the constitutive proteasome by the replacement of its standard catalytic β-subunits (β1, β2, and β5) with inducible catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7).[2][3] This alteration in subunit composition results in modified proteolytic activities, enhancing the generation of peptides with C-terminal hydrophobic or basic residues, which are optimal for binding to MHC class I molecules.[4] This process is crucial for the presentation of intracellular antigens to CD8+ T cells, a cornerstone of the adaptive immune response.[4]

This compound is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the β1i subunit of the immunoproteasome. The peptide sequence Pro-Ala-Leu is preferentially cleaved by the β1i subunit. Upon cleavage, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence intensity. This substrate exhibits high selectivity for the immunoproteasome over the constitutive proteasome, making it an ideal tool for high-throughput screening of selective β1i inhibitors.

Key Applications

  • High-Throughput Screening (HTS): Rapidly screen compound libraries to identify potential inhibitors of the immunoproteasome β1i subunit.

  • IC50 Determination: Quantitatively determine the potency of inhibitory compounds.

  • Mechanism of Inhibition Studies: Investigate the mode of action of inhibitors (e.g., reversible, irreversible, competitive).

  • Selectivity Profiling: Assess the selectivity of inhibitors against the immunoproteasome versus the constitutive proteasome.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of known immunoproteasome inhibitors against the β1i subunit, as determined using the this compound substrate. This data provides a valuable reference for comparing the potency of novel compounds.

InhibitorTarget Subunit(s)IC50 (β1i) with this compoundReference Compound
UK-101 β1i selectiveNot explicitly stated with this compound, but is a known selective β1i inhibitor.Yes
LU-001i β1i selective0.095 µMYes
KZR-504 β1i selective0.051 µMYes
Compound 2 β1i and β5i12.53 µMNo
Compound 3 β1i11.84 µMNo
ONX-0914 Primarily β5i, also β1iModest inhibition of this compound hydrolysis observed.Yes
MG132 Pan-proteasomePotent inhibitor, but not selective for β1i. IC50 for proteasome is ~100 nM.Yes

Experimental Protocols

Protocol 1: General Immunoproteasome Activity Assay

This protocol outlines the fundamental steps for measuring the β1i activity of purified immunoproteasome or cell lysates using this compound.

Materials:

  • Purified human 20S immunoproteasome (e.g., from human spleen)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS

  • DMSO (for dissolving substrate and inhibitors)

  • Black 96-well plates (for fluorescence assays)

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

  • Prepare Immunoproteasome Solution: Dilute the purified immunoproteasome in Assay Buffer to a final concentration of 4 µg/mL.

  • Assay Reaction:

    • Add 50 µL of the immunoproteasome solution to each well of a black 96-well plate.

    • To initiate the reaction, add 50 µL of the working substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 10-90 minutes, with readings taken every 1-5 minutes.

  • Data Analysis: Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

Protocol 2: Screening for Immunoproteasome Inhibitors and IC50 Determination

This protocol is designed for screening compound libraries and determining the IC50 values of hit compounds.

Materials:

  • Same as Protocol 1

  • Test compounds (inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., a known β1i inhibitor like LU-001i)

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare Reagents: Prepare this compound and immunoproteasome solutions as described in Protocol 1.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compounds and the positive control inhibitor in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor solutions (or DMSO for the negative control) to the appropriate wells.

    • Add 50 µL of the immunoproteasome solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the working substrate solution to each well.

  • Fluorescence Measurement: Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis for IC50 Determination:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the negative control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Immunoproteasome Signaling Pathway in Antigen Presentation

Immunoproteasome_Pathway Immunoproteasome Role in MHC Class I Antigen Presentation cluster_ER Endoplasmic Reticulum Cytokine Pro-inflammatory Cytokines (IFN-γ, TNF-α) Cell Antigen Presenting Cell / Somatic Cell Cytokine->Cell Stimulation STAT1_IRF1 STAT1 / IRF1 Activation iP_Induction Immunoproteasome (iP) Induction STAT1_IRF1->iP_Induction iP_Complex Immunoproteasome (β1i, β2i, β5i) iP_Induction->iP_Complex Ub_Protein Ubiquitinated Intracellular Proteins (e.g., viral, tumor antigens) Ub_Protein->iP_Complex Degradation Peptides Antigenic Peptides iP_Complex->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Assembly TAP->MHC_I Peptide Transport ER Endoplasmic Reticulum Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading Cell_Surface Cell Surface Peptide_MHC->Cell_Surface Transport CD8_T_Cell CD8+ T Cell Recognition Cell_Surface->CD8_T_Cell Antigen Presentation

Caption: Immunoproteasome's role in antigen processing and presentation.

Experimental Workflow for Immunoproteasome Inhibitor Screening

Experimental_Workflow Workflow for Screening Immunoproteasome Inhibitors Start Start Reagent_Prep Reagent Preparation: - Immunoproteasome Enzyme - this compound Substrate - Assay Buffer Start->Reagent_Prep Compound_Prep Compound Preparation: - Serial Dilution of Inhibitors - Positive/Negative Controls Start->Compound_Prep Assay_Setup Assay Setup (96-well plate): 1. Add Inhibitors/Controls 2. Add Immunoproteasome Reagent_Prep->Assay_Setup Compound_Prep->Assay_Setup Incubation Pre-incubation (30 min at 37°C) Assay_Setup->Incubation Reaction_Start Initiate Reaction: Add this compound Substrate Incubation->Reaction_Start Fluorescence_Read Kinetic Fluorescence Reading (Ex: 360-380nm, Em: 460nm) Reaction_Start->Fluorescence_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Normalize Data Fluorescence_Read->Data_Analysis IC50_Calc IC50 Determination: - Dose-Response Curve Fitting Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Step-by-step workflow for inhibitor screening and IC50 determination.

References

Measuring Immunoproteasome Activity in Cancer Cell Lines with Ac-PAL-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. In contrast to the constitutive proteasome found in all cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cell types by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNFα).[1][2][3] This induction is a key component of the cellular immune response, as the immunoproteasome plays a crucial role in processing proteins into antigenic peptides for presentation by MHC class I molecules, thereby activating cytotoxic T lymphocytes.[2][4]

In the context of oncology, the activity of the immunoproteasome is of significant interest. Cancer cells often exhibit increased proteasome activity to support their rapid proliferation and to manage cellular stress. The expression and activity of the immunoproteasome in cancer cells can influence tumor progression, immune evasion, and the response to therapies, including proteasome inhibitors. Therefore, the ability to accurately measure immunoproteasome-specific activity is essential for cancer research and the development of novel therapeutics.

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the activity of the β1i (also known as LMP2) subunit of the immunoproteasome. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome. Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, and its fluorescence can be quantified to determine enzymatic activity.

These application notes provide detailed protocols for utilizing this compound to measure immunoproteasome β1i activity in cancer cell lines, guidance on data interpretation, and a summary of expected results under various experimental conditions.

Principle of the Assay

The assay is based on the specific enzymatic cleavage of the this compound substrate by the β1i subunit of the immunoproteasome. The substrate consists of a peptide sequence (Pro-Ala-Leu) recognized by the β1i active site, linked to a fluorescent reporter molecule (AMC). In its uncleaved form, the fluorescence of AMC is quenched. When the immunoproteasome's β1i subunit cleaves the peptide bond, free AMC is liberated, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 345-360 nm and 445-460 nm, respectively. The rate of AMC release is directly proportional to the immunoproteasome β1i activity in the sample.

Signaling Pathway for Immunoproteasome Induction

The expression of immunoproteasome subunits is primarily regulated by inflammatory cytokines, most notably IFN-γ. The binding of IFN-γ to its receptor initiates an intracellular signaling cascade that leads to the transcriptional upregulation of the genes encoding the immunoproteasome catalytic subunits (β1i/PSMB9, β2i/PSMB10, and β5i/PSMB8).

IFN_gamma_pathway cluster_nucleus Nuclear Events IFN_gamma IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN_gamma->IFNGR Binding JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 Activation STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylation pSTAT1 p-STAT1 (Dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocation GAS Gamma-Activated Sequence (GAS) Promoter Element pSTAT1->GAS Binding PSMB9 PSMB9 (β1i) Gene Transcription GAS->PSMB9 Immunoproteasome Immunoproteasome Assembly PSMB9->Immunoproteasome Translation & Subunit Incorporation

Caption: IFN-γ signaling pathway leading to immunoproteasome induction.

Experimental Protocols

Materials and Reagents
  • Cancer cell lines: e.g., HeLa, RPMI-8226, Panc-1.

  • Cell culture medium and supplements: As required for the specific cell lines.

  • Recombinant human IFN-γ: For induction of immunoproteasome expression.

  • This compound substrate: Store as a stock solution in DMSO (e.g., 10 mM) at -20°C or -80°C, protected from light.

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Alternatively, a detergent-free buffer can be used: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 1 mg/ml BSA, and 1 mM ATP.

  • Protease Inhibitor Cocktail: Optional, to prevent degradation by other proteases.

  • 20S Immunoproteasome Assay Buffer: For example, 50 mM Tris-HCl (pH 7.5). Some protocols suggest the addition of 0.035% SDS to the assay buffer to activate the 20S proteasome.

  • BCA Protein Assay Kit: Or other protein quantification assay.

  • 96-well opaque microplate: White or black plates suitable for fluorescence measurements.

  • Fluorometric plate reader: Capable of excitation at ~345-360 nm and emission at ~445-460 nm.

  • Immunoproteasome inhibitor (optional): e.g., ONX-0914 for β5i or UK-101 for β1i, as a negative control.

Experimental Workflow Diagram

experimental_workflow cell_culture 1. Cell Culture (e.g., HeLa cells) ifn_treatment 2. IFN-γ Treatment (Optional) (e.g., 500 U/ml for 48h) cell_culture->ifn_treatment cell_harvest 3. Cell Harvesting (Scraping/Trypsinization) ifn_treatment->cell_harvest cell_lysis 4. Cell Lysis (Lysis Buffer on ice) cell_harvest->cell_lysis centrifugation 5. Centrifugation (10,000 x g, 10 min, 4°C) cell_lysis->centrifugation supernatant 6. Collect Supernatant (Cell Lysate) centrifugation->supernatant protein_quant 7. Protein Quantification (e.g., BCA Assay) supernatant->protein_quant assay_prep 8. Assay Plate Preparation (Add lysate to 96-well plate) protein_quant->assay_prep substrate_add 9. Add this compound Substrate (Working concentration 20-50 µM) assay_prep->substrate_add incubation 10. Incubation & Measurement (Kinetic reading at 37°C) substrate_add->incubation data_analysis 11. Data Analysis incubation->data_analysis

Caption: General workflow for measuring immunoproteasome activity.

Protocol 1: Preparation of Cell Lysates
  • Cell Culture and Treatment:

    • Culture cancer cells to approximately 70-80% confluency.

    • For immunoproteasome induction, treat cells with IFN-γ (e.g., 500 U/ml) for 48 hours. Include an untreated control group.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them by centrifugation.

    • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µl per 1x10^6 cells).

    • Incubate on ice for 10-30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully collect the supernatant (this is the cell lysate containing the proteasomes).

    • Determine the total protein concentration of the lysate using a BCA assay or a similar method.

    • The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Fluorometric Assay for Immunoproteasome Activity
  • Preparation of Reagents:

    • Thaw all necessary reagents, including the this compound stock solution, and keep them on ice. Warm the Assay Buffer to 37°C.

    • Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be between 20-50 µM. For example, to achieve a final concentration of 50 µM in a 100 µl reaction volume, prepare a 2X (100 µM) substrate solution.

  • Assay Setup:

    • In a 96-well opaque plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Adjust the volume in each well to 50 µl with ice-cold Assay Buffer.

    • Include appropriate controls:

      • Substrate Blank: 50 µl of Assay Buffer without cell lysate.

      • Inhibitor Control (optional): Pre-incubate the cell lysate with an immunoproteasome-specific inhibitor (e.g., 10 µM UK-101) for 15-30 minutes at 37°C before adding the substrate.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding 50 µl of the 2X this compound working solution to each well, bringing the total volume to 100 µl.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.

    • Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the substrate blank from all other readings.

    • Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve (in RFU/min).

    • Normalize the activity to the amount of protein in each well (RFU/min/µg of protein).

    • The specific immunoproteasome activity can be determined by subtracting the activity in the presence of a specific inhibitor from the total activity.

Data Presentation and Interpretation

Quantitative data from immunoproteasome activity assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: β1i Activity in Cancer Cell Lines With and Without IFN-γ Stimulation
Cell LineTreatmentβ1i Activity (RFU/min/µg protein)Fold Induction
HeLaUntreated1,694-
HeLaIFN-γ (500 U/ml, 48h)8,8545.2
A549UntreatedBasal Level-
A549IFN-γ (5 ng/ml, 4 days)Increased LevelNot specified
Panc-1UntreatedDetectable-

Data for HeLa cells are illustrative based on reported fold-change. A549 and Panc-1 data are qualitative based on text descriptions.

Table 2: Inhibition of this compound Hydrolysis by a β1i-Specific Inhibitor
SampleInhibitor (UK-101)Rate of Hydrolysis (% of Control)
Purified Immunoproteasome-100%
Purified Immunoproteasome+~0%
Panc-1 Cell Extract-100%
Panc-1 Cell Extract+~5-10%

Data are illustrative based on graphical representations in the cited literature.

Interpretation of Results:

  • An increase in the rate of this compound hydrolysis in IFN-γ treated cells compared to untreated cells indicates successful induction of immunoproteasome expression and activity.

  • A low basal level of this compound hydrolysis in untreated cells suggests low endogenous immunoproteasome expression.

  • Significant inhibition of this compound hydrolysis in the presence of a β1i-specific inhibitor validates that the measured activity is primarily due to the immunoproteasome.

Conclusion

The use of the fluorogenic substrate this compound provides a specific and sensitive method for quantifying the β1i activity of the immunoproteasome in cancer cell lines. This assay is a valuable tool for investigating the role of the immunoproteasome in cancer biology, for studying the effects of cytokine stimulation, and for evaluating the efficacy and specificity of novel immunoproteasome inhibitors in a preclinical setting. The protocols and data presented here offer a comprehensive guide for researchers to implement this assay in their own laboratories.

References

Application Notes and Protocols for the Ac-PAL-AMC Assay in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-PAL-AMC assay is a robust and specific fluorogenic method used to measure the activity of the β1i (also known as LMP2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for protein degradation. In contrast to the constitutively expressed standard proteasome, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cell types by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). This differential expression and its role in immune responses make the immunoproteasome an attractive therapeutic target for autoimmune diseases, cancer, and inflammatory disorders.

The this compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) substrate is specifically designed to be cleaved by the caspase-like activity of the β1i subunit. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, resulting in a quantifiable increase in fluorescence. This direct relationship between enzyme activity and fluorescent signal makes the this compound assay highly suitable for high-throughput screening (HTS) of potential immunoproteasome inhibitors.

Principle of the this compound Assay

The assay relies on the enzymatic cleavage of the peptide bond between Leucine (Leu) and AMC by the β1i subunit of the immunoproteasome. The intact this compound substrate is non-fluorescent. However, upon hydrolysis, the liberated AMC fluorophore exhibits strong fluorescence when excited at approximately 345-351 nm, with an emission maximum around 430-445 nm. The rate of AMC release is directly proportional to the β1i enzymatic activity.

Signaling Pathway: The Ubiquitin-Proteasome System and the Role of the Immunoproteasome

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis and regulating a multitude of cellular processes. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which tag substrate proteins with a polyubiquitin chain. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.

The immunoproteasome is a specialized form of the 26S proteasome where the standard catalytic subunits (β1, β2, and β5) are replaced by their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This substitution alters the proteolytic specificity of the proteasome, enhancing its ability to generate antigenic peptides for presentation on MHC class I molecules, a key process in the adaptive immune response. Beyond its role in antigen presentation, the immunoproteasome is also involved in cytokine signaling and the regulation of inflammatory responses.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation cluster_immunoproteasome Immunoproteasome Regulation Substrate Protein Substrate Protein E3 E3 (Ubiquitin Ligase) Substrate Protein->E3 Ub Ub E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E2->E3 Ub Polyubiquitinated\nSubstrate Polyubiquitinated Substrate E3->Polyubiquitinated\nSubstrate Polyubiquitination 26S Proteasome 26S Proteasome (Standard or Immuno-) Polyubiquitinated\nSubstrate->26S Proteasome Recognition & Unfolding Peptides Peptides 26S Proteasome->Peptides Degradation Amino Acids Amino Acids Peptides->Amino Acids Further Processing Inflammatory Stimuli Inflammatory Stimuli (IFN-γ, TNF-α) Immune Cell Immune Cell Inflammatory Stimuli->Immune Cell Immunoproteasome\n(β1i, β2i, β5i) Immunoproteasome (β1i, β2i, β5i) Immune Cell->Immunoproteasome\n(β1i, β2i, β5i) Induction MHC Class I\nAntigen Presentation MHC Class I Antigen Presentation Immunoproteasome\n(β1i, β2i, β5i)->MHC Class I\nAntigen Presentation Generates Antigenic Peptides

Caption: The Ubiquitin-Proteasome and Immunoproteasome Pathway.

Quantitative Data

Table 1: Properties of the this compound Substrate

ParameterValueReference
Full NameAcetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarinN/A
Target EnzymeImmunoproteasome β1i (LMP2) subunit[1]
Excitation Wavelength345 - 351 nm[1]
Emission Wavelength430 - 445 nm[1]
Recommended Working Concentration20 - 50 µM[1]
Solvent for Stock SolutionDMSO[1]

Table 2: IC50 Values of Known Immunoproteasome Inhibitors

InhibitorTarget Subunit(s)IC50 (nM) - this compound AssayCell-Based IC50 (nM)Reference
ONX-0914 (PR-924)β5i >> β1i, β2iModest inhibition observed~10-30
PR-957β5iNot specifically reported for this compound~20N/A
KZR-616β1i, β2i, β5iPotent inhibition expectedN/AN/A
Bortezomibβ5, β1, β5i, β1iBroad activity~5-20N/A
Carfilzomibβ5, β5iLimited activity on β1i~5-10N/A

Note: Specific IC50 values from this compound assays are not always available in the public domain. The table provides an overview of inhibitors targeting the immunoproteasome, with expected or reported activities. Researchers should determine IC50 values under their specific experimental conditions.

Table 3: Kinetic Parameters of this compound with β1i Subunit

ParameterValueMethod of Determination
Km (Michaelis Constant)Not readily available in public literatureTo be determined experimentally by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Vmax (Maximum Velocity)Not readily available in public literatureTo be determined experimentally from the Michaelis-Menten plot.

Experimental Protocols

Protocol 1: Standard this compound Assay for Measuring β1i Activity

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

  • This compound substrate (stock solution in DMSO)

  • Purified immunoproteasome or cell lysate containing immunoproteasome

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the desired concentration of immunoproteasome or cell lysate in cold Assay Buffer.

    • Prepare a working solution of this compound in Assay Buffer. A final concentration of 20-50 µM is recommended. Protect from light.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the immunoproteasome/cell lysate solution to the appropriate wells.

    • For background control wells, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Initiate the Reaction:

    • Add 25 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • For each well, calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.

    • Subtract the average rate of the background control wells from the rates of the experimental wells.

    • The resulting rate is proportional to the β1i activity.

Standard_Assay_Workflow Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Add Buffer & Enzyme/Lysate Initiate Reaction Initiate Reaction Assay Plate Setup->Initiate Reaction Add this compound Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Incubate & Read Fluorescence Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate Reaction Rates

Caption: Workflow for the standard this compound assay.

Protocol 2: High-Throughput Screening (HTS) for Immunoproteasome Inhibitors

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling systems.

Materials:

  • Same as Protocol 1

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., a known β1i inhibitor)

  • Negative control (DMSO)

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each compound from the library into the wells of the 384-well assay plate.

    • Include wells for positive control (inhibitor) and negative control (DMSO).

  • Enzyme Addition:

    • Add 10 µL of the immunoproteasome solution in Assay Buffer to all wells except for the no-enzyme background controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Add 10 µL of the this compound working solution to all wells to start the reaction. The final volume will be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Read the endpoint fluorescence using a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalneg_control - Signalbackground))

    • Determine Z'-factor: The Z'-factor is a measure of the quality of the HTS assay. It should be calculated for each screening plate using the positive and negative controls.

      • Z' = 1 - (3 * (SDpos_control + SDneg_control)) / |Meanpos_control - Meanneg_control|

      • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Hit Identification: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

HTS_Workflow Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Endpoint Measurement Endpoint Measurement Substrate Addition->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis Calculate % Inhibition & Z'-factor Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-throughput screening workflow using the this compound assay.

Conclusion

The this compound assay provides a sensitive and specific method for interrogating the activity of the immunoproteasome β1i subunit. Its straightforward, fluorescence-based readout is amenable to high-throughput screening, making it a valuable tool in the discovery of novel therapeutics targeting the immunoproteasome for a range of diseases. The protocols and information provided herein offer a comprehensive guide for researchers to effectively implement this assay in their drug discovery programs.

References

Application Notes and Protocols for Ac-PAL-AMC Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the data analysis and interpretation of Ac-PAL-AMC assays. This document outlines the experimental protocols, data presentation, and visualization of key processes for accurate and reproducible results.

The this compound assay is a highly specific and sensitive method for measuring the activity of the β1i (LMP2) subunit of the immunoproteasome.[1][2] This fluorogenic substrate, Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin (this compound), is preferentially cleaved by the immunoproteasome over the constitutive proteasome.[2][3] Upon cleavage, the free 7-amino-4-methylcoumarin (AMC) fluorophore is released, producing a fluorescent signal that is directly proportional to the enzymatic activity.[3]

Principle of the Assay

The core of the this compound assay is the enzymatic cleavage of the substrate by the β1i subunit of the immunoproteasome. This releases the fluorescent molecule AMC, which can be detected using a fluorometer. The rate of AMC release is a direct measure of the immunoproteasome's caspase-like activity.

Data Presentation

Quantitative data from this compound assays should be summarized in clearly structured tables to facilitate easy comparison between different experimental conditions, such as the presence or absence of inhibitors or activators.

Table 1: Example of Raw Fluorescence Data

WellSampleTreatmentTime (min)Raw Fluorescence (RFU)
A1BlankNo Enzyme0150
A2BlankNo Enzyme30155
B1ControlVehicle0200
B2ControlVehicle301200
C1Sample 1Inhibitor X (10 µM)0210
C2Sample 1Inhibitor X (10 µM)30450

Table 2: Calculated Immunoproteasome Activity

SampleTreatmentBackground Subtracted ΔRFUAMC Produced (pmol)Specific Activity (pmol/min/µg)% Inhibition
ControlVehicle10002508.330
Sample 1Inhibitor X (10 µM)240602.0076

Experimental Protocols

A detailed methodology for performing this compound assays is crucial for obtaining reliable and reproducible data.

Materials and Reagents
  • This compound substrate

  • Purified immunoproteasome or cell lysates containing immunoproteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)

  • 7-amino-4-methylcoumarin (AMC) standard

  • Proteasome inhibitor (e.g., ONX-0914 for immunoproteasome specificity)

  • Black 96-well microplate

  • Fluorometric plate reader with excitation at 345-380 nm and emission at 445-460 nm

AMC Standard Curve Protocol

An AMC standard curve is essential for converting relative fluorescence units (RFU) to the molar amount of AMC produced.

  • Prepare a stock solution of AMC in DMSO.

  • Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 500 nM).

  • Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

  • Measure the fluorescence at the same settings used for the experimental assay.

  • Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve and determine the linear equation (y = mx + c).

This compound Assay Protocol
  • Reagent Preparation : Prepare a 2X working solution of the this compound substrate in Assay Buffer. A typical working concentration is between 20-50 µM.

  • Reaction Setup : In a 96-well plate, add 50 µL of your sample (purified immunoproteasome or cell lysate) to each well. Include appropriate controls:

    • Blank (No Enzyme) : 50 µL of Assay Buffer to determine background fluorescence.

    • Positive Control : A sample with known immunoproteasome activity.

    • Negative Control : Sample pre-incubated with a specific immunoproteasome inhibitor.

  • Initiate Reaction : Add 50 µL of the 2X this compound substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement : Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-3 minutes.

Data Analysis and Interpretation
  • Background Subtraction : Subtract the average fluorescence of the "no enzyme" blank from all other readings.

  • Calculate Change in Fluorescence (ΔRFU) : For each sample, determine the change in fluorescence over the linear portion of the reaction time course.

  • Convert RFU to AMC Concentration : Use the slope from the AMC standard curve to convert the background-subtracted ΔRFU values into the concentration of AMC produced.

  • Calculate Specific Activity : The rate of the reaction can be calculated as the amount of AMC produced per unit of time per amount of enzyme (e.g., pmol/min/µg of protein).

  • Determine IC₅₀ Values : For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Diagrams are provided to illustrate key signaling pathways and workflows associated with this compound assays.

G Immunoproteasome Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Signal Transduction cluster_2 Immunoproteasome Upregulation cluster_3 Downstream Effects IFN-γ IFN-γ JAK/STAT Pathway JAK/STAT Pathway IFN-γ->JAK/STAT Pathway TNF-α TNF-α NF-κB Pathway NF-κB Pathway TNF-α->NF-κB Pathway β1i (LMP2) β1i (LMP2) JAK/STAT Pathway->β1i (LMP2) β2i (MECL-1) β2i (MECL-1) JAK/STAT Pathway->β2i (MECL-1) β5i (LMP7) β5i (LMP7) JAK/STAT Pathway->β5i (LMP7) NF-κB Pathway->β1i (LMP2) NF-κB Pathway->β2i (MECL-1) NF-κB Pathway->β5i (LMP7) Antigen Presentation (MHC Class I) Antigen Presentation (MHC Class I) β1i (LMP2)->Antigen Presentation (MHC Class I) Cytokine Production Cytokine Production β1i (LMP2)->Cytokine Production Cellular Homeostasis Cellular Homeostasis β1i (LMP2)->Cellular Homeostasis G This compound Assay Experimental Workflow Sample Preparation Sample Preparation Assay Setup (96-well plate) Assay Setup (96-well plate) Sample Preparation->Assay Setup (96-well plate) Reagent Preparation Reagent Preparation Reagent Preparation->Assay Setup (96-well plate) Kinetic Fluorescence Reading Kinetic Fluorescence Reading Assay Setup (96-well plate)->Kinetic Fluorescence Reading Data Collection (RFU) Data Collection (RFU) Kinetic Fluorescence Reading->Data Collection (RFU) Background Subtraction Background Subtraction Data Collection (RFU)->Background Subtraction Conversion to AMC Concentration Conversion to AMC Concentration Background Subtraction->Conversion to AMC Concentration AMC Standard Curve AMC Standard Curve AMC Standard Curve->Conversion to AMC Concentration Calculation of Specific Activity Calculation of Specific Activity Conversion to AMC Concentration->Calculation of Specific Activity Data Interpretation & Reporting Data Interpretation & Reporting Calculation of Specific Activity->Data Interpretation & Reporting G Data Analysis Logical Flow Raw RFU Data Raw RFU Data Corrected RFU Corrected RFU Raw RFU Data->Corrected RFU Blank RFU Data Blank RFU Data Blank RFU Data->Corrected RFU AMC Concentration AMC Concentration Corrected RFU->AMC Concentration AMC Standard Curve AMC Standard Curve AMC Standard Curve->AMC Concentration Specific Activity Specific Activity AMC Concentration->Specific Activity Reaction Time Reaction Time Reaction Time->Specific Activity Protein Concentration Protein Concentration Protein Concentration->Specific Activity

References

Application Note and Protocol: Preparation of Ac-PAL-AMC Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate designed for the specific measurement of the caspase-like (β1i or LMP2) activity of the 20S immunoproteasome.[1][2][3][4][5] The immunoproteasome is a specialized form of the proteasome primarily expressed in cells of hematopoietic origin and plays a crucial role in processing antigens for presentation by MHC class I molecules. Upon enzymatic cleavage of the peptide bond C-terminal to Leucine by the β1i subunit, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be quantified to determine the enzymatic activity of the immunoproteasome, making this compound a valuable tool in drug discovery and immunology research. This document provides a detailed protocol for the preparation of stock and working solutions of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueSource(s)
Molecular Weight 498.6 g/mol
Purity >95% by HPLC
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)
Recommended Stock Concentration ≥10 mM
Recommended Working Concentration 20 µM - 200 µM
Excitation Wavelength 345 - 360 nm
Emission Wavelength 430 - 460 nm
Storage (Lyophilized Powder) -20°C; Stable for ≥ 4 years
Storage (Stock Solution in DMSO) -20°C (up to 1 month) or -80°C (up to 6 months)

Visualized Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions from the lyophilized powder.

G cluster_0 Step 1: Reconstitution cluster_1 Step 2: Stock Solution cluster_2 Step 3: Working Solution A Lyophilized this compound Powder C Vortex to Dissolve A->C Add B High-Quality Anhydrous DMSO B->C Add D 10 mM this compound Stock Solution C->D Creates E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F H Dilute Stock to Final Working Concentration F->H Use one aliquot G Assay Buffer G->H I Final Working Solution (e.g., 100 µM) H->I Ready for Assay G cluster_reaction Mechanism of Action Substrate This compound (Non-fluorescent) Enzyme Immunoproteasome (β1i / LMP2 Subunit) Substrate->Enzyme Binds to active site Products Ac-PAL + AMC (Fluorescent) Enzyme->Products Cleaves peptide bond Signal Fluorescent Signal (Ex: 345-360nm / Em: 430-460nm) Products->Signal Generates

References

Troubleshooting & Optimization

Troubleshooting high background fluorescence in Ac-PAL-AMC assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering high background fluorescence in Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin (Ac-PAL-AMC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay and what does high background fluorescence indicate?

The this compound assay is a fluorogenic method used to measure the activity of the β1i (LMP2) subunit of the 20S immunoproteasome. The substrate, this compound, is a peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When the proteasome cleaves the peptide bond, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the proteasome's activity.

High background fluorescence refers to a significant fluorescent signal in the absence of or at the beginning of the enzymatic reaction. This can mask the true signal from the enzyme's activity, reducing the assay's sensitivity and leading to inaccurate results.

This compound Assay Principle sub This compound (Substrate) Non-Fluorescent cleave Cleavage sub->cleave pro Immunoproteasome (β1i) pro->cleave prod Cleaved Peptide + Free AMC (Highly Fluorescent) cleave->prod

Caption: Enzymatic cleavage of this compound substrate.

Q2: What are the most common causes of high background fluorescence in this assay?

High background fluorescence can stem from several sources, which can be broadly categorized as issues with the substrate, reagents, or the experimental setup.

  • Substrate Autohydrolysis: The this compound substrate may be unstable and hydrolyze spontaneously in the assay buffer, releasing free AMC without any enzymatic action.[1]

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or other proteases.[2]

  • Autofluorescence: The biological sample itself (e.g., cell lysate) or test compounds can possess intrinsic fluorescence at the excitation and emission wavelengths of AMC.[3]

  • Incorrect Instrument Settings: Suboptimal settings on the fluorescence plate reader, such as incorrect wavelengths or an overly high gain setting, can amplify background noise.[1][4]

Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_substrate Check Substrate Autohydrolysis (No-Enzyme Control) start->check_substrate check_reagents Check Reagent Contamination (Buffer/No-Substrate Controls) check_substrate->check_reagents If negative sol_substrate Solution: - Prepare fresh substrate - Optimize buffer pH check_substrate->sol_substrate If positive check_autofluor Check Sample Autofluorescence (Sample-Only Control) check_reagents->check_autofluor If negative sol_reagents Solution: - Use high-purity reagents - Prepare fresh buffers check_reagents->sol_reagents If positive check_instrument Check Instrument Settings check_autofluor->check_instrument If negative sol_autofluor Solution: - Subtract background - Purify sample check_autofluor->sol_autofluor If positive sol_instrument Solution: - Set Ex/Em to ~350/440 nm - Optimize gain setting check_instrument->sol_instrument If positive

Caption: A workflow for troubleshooting high background fluorescence.

Q3: How can I test for substrate autohydrolysis and what can I do to prevent it?

To determine if the substrate is spontaneously breaking down, you should run a "no-enzyme" control. This involves preparing a reaction mixture with the assay buffer and the this compound substrate but without the enzyme or sample.

Corrective Actions:

  • Fresh Substrate: Always prepare the substrate solution fresh just before use. Avoid prolonged storage of diluted substrate.

  • Storage: Store the lyophilized substrate and concentrated stock solutions at -20°C or -80°C, protected from light and moisture, to prevent degradation.

  • Buffer pH: Ensure the pH of your assay buffer is optimal for substrate stability. Non-optimal pH can accelerate hydrolysis.

Well Content Expected Result (Low Autohydrolysis) Observed Result (High Autohydrolysis) Interpretation
No-Enzyme Control (Buffer + Substrate)Stable, low fluorescence over time.A steady increase in fluorescence over time.The substrate is unstable in the assay buffer.
Complete Assay (Buffer + Substrate + Enzyme)A rapid, linear increase in fluorescence.High initial fluorescence that increases over time.The signal is a combination of enzymatic activity and autohydrolysis.
Q4: My reagents might be contaminated. What control experiments should I run?

Contamination from reagents can introduce unwanted fluorescence or enzymatic activity. Running a set of control experiments is crucial for identifying the source of the issue.

Control Experiments for Background Fluorescence A Complete Assay (Buffer + Substrate + Enzyme) Measures total activity B No-Enzyme Control (Buffer + Substrate) Measures substrate autohydrolysis C No-Substrate Control (Buffer + Enzyme) Measures sample autofluorescence D Buffer Blank (Buffer Only) Measures buffer/plate fluorescence

Caption: Key control experiments for identifying background sources.

Control Experiment Well Contents Purpose
No-Substrate Control Assay Buffer + Enzyme/SampleTo measure the intrinsic fluorescence (autofluorescence) of your enzyme preparation or biological sample.
Buffer Blank Assay Buffer OnlyTo measure the background fluorescence of the buffer and the microplate itself.
No-Enzyme Control Assay Buffer + SubstrateTo measure the rate of non-enzymatic substrate hydrolysis (autohydrolysis).

If any of these controls show high fluorescence, you should prepare fresh reagents using high-purity, sterile water and filter-sterilize buffers if necessary.

Q5: What are the correct instrument settings for measuring AMC fluorescence, and how can I optimize them?

Using the correct wavelength and gain settings is critical for maximizing the signal-to-noise ratio.

  • Wavelengths: The released AMC fluorophore has an excitation maximum around 340-380 nm and an emission maximum between 440-460 nm. Using wavelengths outside of this optimal range can result in poor signal detection and higher relative background.

  • Microplate Selection: Always use black, opaque 96-well plates for fluorescence assays. Clear or white plates can lead to well-to-well crosstalk and high background readings.

  • Gain Setting: The gain (or sensitivity) setting on the plate reader amplifies the fluorescent signal. An excessively high gain will amplify both the specific signal and the background noise, potentially saturating the detector. It is best to optimize the gain using a positive control (a well with expected high enzyme activity) to ensure the reading is within the linear range of the detector.

Parameter Recommended Setting Reason
Excitation Wavelength ~350 nmOptimal for exciting the free AMC fluorophore.
Emission Wavelength ~440-460 nmOptimal for detecting the emitted light from free AMC.
Plate Type Black, opaque-walledMinimizes light scatter and well-to-well crosstalk.
Read Type KineticAllows for the measurement of the initial reaction rate, which is more accurate than an endpoint reading.
Gain/Sensitivity Optimize based on positive controlEnsures the signal is within the linear dynamic range of the detector, avoiding saturation.

Detailed Experimental Protocols

Protocol 1: Performing Control Experiments

This protocol outlines how to set up the key controls to diagnose high background fluorescence.

Materials:

  • Black, opaque 96-well microplate

  • Assay Buffer

  • This compound substrate stock solution

  • Enzyme/sample stock solution

  • Fluorescence microplate reader

Procedure:

  • Prepare a plate map designating wells for each control: Buffer Blank, No-Substrate Control, No-Enzyme Control, and your complete assay.

  • Buffer Blank: Add the final volume of Assay Buffer to the designated wells.

  • No-Substrate Control: Add Assay Buffer and your enzyme/sample to the designated wells. Ensure the final volume is correct by adding the volume of buffer that would normally contain the substrate.

  • No-Enzyme Control: Add Assay Buffer and the this compound substrate to the designated wells.

  • Complete Assay: Add Assay Buffer, enzyme/sample, and this compound substrate to the experimental wells.

  • Incubate: Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 440 nm).

  • Measure Fluorescence: Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Analyze Data: Plot fluorescence versus time for each control. A high or increasing signal in any of the control wells points to a specific source of background noise as detailed in the FAQs above.

Protocol 2: Enzyme Concentration Optimization

This protocol helps determine the optimal enzyme concentration that yields a robust, linear reaction rate without rapidly depleting the substrate.

Materials:

  • All materials from Protocol 1.

Procedure:

  • Prepare Enzyme Dilutions: Create a series of serial dilutions of your enzyme stock solution in Assay Buffer. The concentration range will depend on the purity and activity of your enzyme and should be determined empirically.

  • Set up the Assay: In a 96-well black microplate, add Assay Buffer and the this compound substrate (at a fixed, non-limiting concentration, e.g., 50-100 µM) to all wells.

  • Include Controls: Set up a "no-enzyme" control well containing only buffer and substrate.

  • Initiate the Reaction: Add the different enzyme dilutions to their respective wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the reader and begin kinetic measurements as described in Protocol 1.

  • Analyze Data:

    • Subtract the background fluorescence from the "no-enzyme" control from all experimental readings.

    • Plot the rate of reaction (the initial linear slope of the fluorescence vs. time curve) against the enzyme concentration.

    • The optimal enzyme concentration is one that gives a strong, linear increase in fluorescence over the desired time course and is well above the background noise.

References

Optimizing SDS concentration for 20S proteasome activation in Ac-PAL-AMC assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-PAL-AMC substrate to measure 20S proteasome activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and what is it used for?

A1: this compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed to measure the caspase-like (β1i subunit) activity of the 20S immunoproteasome.[1][2] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, which can be quantified to determine enzyme activity.[1][2] This substrate is specific to the immunoproteasome and is not efficiently hydrolyzed by the constitutive proteasome.[1]

Q2: Why is SDS required in the 20S proteasome assay?

A2: The isolated 20S proteasome exists in a latent state where the entry channel for substrates is closed. Sodium dodecyl sulfate (SDS), a detergent, is used to induce a conformational change in the 20S proteasome, which opens the gate and allows the this compound substrate to access the active sites within the catalytic core.

Q3: What is the optimal concentration of SDS for 20S proteasome activation?

A3: The optimal SDS concentration typically ranges from 0.02% to 0.035%. It is crucial to perform an SDS titration to determine the ideal concentration for your specific experimental conditions, as concentrations above this range can lead to irreversible inactivation of the proteasome.

Q4: What are the correct excitation and emission wavelengths for detecting the cleaved AMC fluorophore?

A4: The released AMC fluorophore should be detected using an excitation wavelength of approximately 345 nm and an emission wavelength of around 445 nm.

Q5: How should I store and handle the this compound substrate?

A5: Lyophilized this compound should be stored at 4°C upon arrival. After reconstitution in DMSO (to a stock concentration of ≥10 mM), it should be stored in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Very Low Fluorescent Signal 1. Inactive 20S Proteasome: The enzyme has lost activity due to improper storage or handling.- Ensure the 20S proteasome has been stored at ≤ -80°C and has not undergone multiple freeze-thaw cycles. - Always keep the enzyme on ice during assay setup. - Test the enzyme with a known potent substrate and activator combination.
2. Sub-optimal SDS Concentration: The SDS concentration is too low for activation or too high, causing inactivation.- Perform an SDS titration curve to determine the optimal concentration for your enzyme and buffer system (see protocol below). A common starting point is a range from 0.01% to 0.06% SDS.
3. Incorrect Instrument Settings: The fluorometer is not set to the correct excitation/emission wavelengths for AMC.- Verify that the instrument is set to an excitation of ~345 nm and an emission of ~445 nm.
High Background Fluorescence 1. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.- Use high-purity reagents and dedicated labware. - Test the background fluorescence of the buffer and all components before adding the enzyme.
2. Substrate Autohydrolysis: The this compound substrate may be slowly hydrolyzing on its own.- Prepare the final reaction mixture immediately before measurement. - Include a "no-enzyme" control to measure the rate of substrate autohydrolysis.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate pipetting of small volumes of concentrated stocks can lead to variability.- Use calibrated pipettes and ensure proper mixing after each addition. - Prepare a master mix for replicates whenever possible.
2. Temperature Fluctuations: The reaction rate is sensitive to temperature.- Ensure the plate reader is pre-warmed to the desired reaction temperature (typically 37°C). - Allow all reagents to equilibrate to the assay temperature before initiating the reaction.

Experimental Protocols

Protocol 1: SDS Titration to Determine Optimal Concentration

This protocol describes how to determine the optimal SDS concentration for activating the 20S proteasome with the this compound substrate.

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.6.

    • SDS Stock Solution (1% w/v): Dissolve 100 mg of SDS in 10 mL of deionized water.

    • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

    • 20S Proteasome Stock Solution: Dilute the purified 20S proteasome to a working concentration (e.g., 20 nM) in Assay Buffer.

  • SDS Dilution Series:

    • Prepare a series of SDS dilutions in Assay Buffer to achieve final concentrations ranging from 0.01% to 0.06% in the assay wells.

  • Assay Procedure (96-well plate format):

    • In a black, flat-bottom 96-well plate, add the diluted SDS solutions.

    • Add the 20S proteasome solution to each well and incubate for 15 minutes at 37°C to allow for activation.

    • Initiate the reaction by adding this compound to a final concentration of 20-50 µM.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex: 345 nm, Em: 445 nm) kinetically over 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Plot the initial reaction rate (slope of the linear portion of the fluorescence curve) against the SDS concentration.

    • The optimal SDS concentration is the one that yields the highest reaction rate before a decline in activity is observed.

Protocol 2: Standard this compound Proteasome Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.6.

    • SDS Activation Buffer: Prepare Assay Buffer containing the predetermined optimal SDS concentration (from Protocol 1).

    • This compound Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).

    • 20S Proteasome Solution: Dilute the purified 20S proteasome in Assay Buffer.

  • Assay Procedure:

    • Add the 20S proteasome solution to the SDS Activation Buffer and incubate for 15 minutes at 37°C.

    • Add the activated proteasome solution to the wells of a 96-well plate.

    • Initiate the reaction by adding the this compound Working Solution.

    • Monitor fluorescence kinetically as described in Protocol 1.

Quantitative Data Summary

Table 1: Representative Data for SDS Concentration Optimization

Final SDS Concentration (%) Relative Proteasome Activity (%) Notes
0.0005 - 10Basal activity of latent 20S proteasome.
0.01040 - 60Partial activation.
0.02080 - 95Near-maximal activation.
0.030 - 0.035 100 Optimal activation range.
0.04070 - 90Beginning of activity decline for some proteasome preparations.
0.05040 - 60Significant inhibition due to excessive SDS.
0.06010 - 20Strong inhibition/inactivation.

Note: This table provides representative data. The optimal SDS concentration should be empirically determined for each specific lot of 20S proteasome and experimental setup.

Visual Guides

experimental_workflow cluster_prep Reagent Preparation cluster_activation Proteasome Activation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, SDS Stock, this compound Stock, and 20S Proteasome Dilution sds_titration Perform SDS Titration (0.01% - 0.06%) reagent_prep->sds_titration incubation Incubate 20S Proteasome with SDS at 37°C for 15 min sds_titration->incubation add_substrate Add this compound Substrate incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex: 345nm, Em: 445nm) add_substrate->kinetic_read data_analysis Plot Reaction Rate vs. SDS Concentration to Determine Optimum kinetic_read->data_analysis

Caption: Workflow for optimizing SDS concentration in this compound assays.

troubleshooting_logic start Low/No Signal? check_sds Perform SDS Titration start->check_sds Yes high_background High Background? start->high_background No check_enzyme Verify Enzyme Activity (Positive Control) check_sds->check_enzyme check_instrument Check Fluorometer Settings (Ex/Em Wavelengths) check_enzyme->check_instrument check_reagents Test Reagent Purity high_background->check_reagents Yes inconsistent_results Inconsistent Results? high_background->inconsistent_results No no_enzyme_control Run 'No-Enzyme' Control check_reagents->no_enzyme_control check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting Yes check_temp Ensure Temperature Stability check_pipetting->check_temp

Caption: Troubleshooting logic for common this compound assay issues.

References

Preventing non-specific cleavage of Ac-PAL-AMC in cell extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic immunoproteasome substrate, Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin). Our goal is to help you overcome common experimental hurdles, with a focus on preventing non-specific cleavage in cell extracts to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate designed to specifically measure the caspase-like activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2] Upon cleavage by the β1i subunit, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected by a fluorometer (Excitation: ~351-360 nm, Emission: ~430-460 nm).[1] This substrate is selective for the immunoproteasome over the constitutive proteasome, making it a valuable tool for studying immunoproteasome activity in various physiological and pathological contexts.

Q2: What causes high background fluorescence or non-specific cleavage of this compound in cell extracts?

High background fluorescence is often a result of non-specific cleavage of this compound by proteases other than the immunoproteasome that are released from different cellular compartments during cell lysis. Cell extracts contain a complex mixture of proteases, including serine, cysteine, aspartic, and metalloproteases, which can potentially cleave the peptide backbone of this compound, leading to the release of AMC and a false-positive signal.

Q3: How can I prevent non-specific cleavage of this compound?

The most effective strategy is a two-pronged approach:

  • Use of a Broad-Spectrum Protease Inhibitor Cocktail: Since no single inhibitor can block all types of proteases, a cocktail containing inhibitors for serine, cysteine, aspartic, and metalloproteases is essential. This should be added to your lysis buffer immediately before use.

  • Optimization of Lysis and Assay Buffers: The composition of your buffers, including pH, detergents, and other additives, can significantly impact protease activity and the stability of your target enzyme.

Q4: Can I use a proteasome-specific inhibitor as a negative control?

Yes, using a specific proteasome inhibitor is a highly recommended control to confirm that the measured activity is indeed from the proteasome. MG132 is a potent, reversible inhibitor of the proteasome and can be used to treat a parallel sample of your cell lysate. The signal remaining after MG132 treatment can be considered your background, which includes non-proteasomal cleavage and substrate autohydrolysis. For more specific inhibition of the immunoproteasome, inhibitors like ONX-0914 can be used.

Troubleshooting Guide

Issue: High Background Signal in "No Enzyme" or Inhibitor-Treated Control Wells

This is a common problem that can mask the true signal from immunoproteasome activity. The following troubleshooting steps and diagram can help you diagnose and resolve the issue.

Logical Flow for Troubleshooting High Background

troubleshooting_flow start High Background Signal Detected check_inhibitors Is a broad-spectrum protease inhibitor cocktail being used? start->check_inhibitors add_inhibitors Add a comprehensive protease inhibitor cocktail to the lysis buffer. check_inhibitors->add_inhibitors No check_buffer Is the lysis buffer optimized? check_inhibitors->check_buffer Yes add_inhibitors->check_buffer optimize_buffer Optimize lysis buffer: - Adjust pH (7.4-7.8) - Use non-denaturing detergents - Keep samples on ice check_buffer->optimize_buffer No check_lysate_conc Is the cell lysate concentration too high? check_buffer->check_lysate_conc Yes optimize_buffer->check_lysate_conc dilute_lysate Titrate cell lysate concentration to reduce non-specific enzyme concentration. check_lysate_conc->dilute_lysate Yes check_substrate_quality Is the this compound substrate a fresh, high-quality stock? check_lysate_conc->check_substrate_quality No dilute_lysate->check_substrate_quality prepare_fresh_substrate Prepare fresh this compound stock in anhydrous DMSO and store in aliquots at -80°C. check_substrate_quality->prepare_fresh_substrate No end Background Signal Reduced check_substrate_quality->end Yes prepare_fresh_substrate->end

Troubleshooting workflow for high background signal.

Data Presentation: Protease Inhibitor Cocktails

The selection of an appropriate protease inhibitor cocktail is critical for minimizing non-specific cleavage. Different cocktails are formulated to inhibit specific classes of proteases.

Table 1: Composition of Common Protease Inhibitor Cocktails and Their Primary Targets

Inhibitor ComponentTarget Protease ClassMechanism of Action
AEBSF or PMSFSerine ProteasesIrreversible
Aprotinin, LeupeptinSerine and Cysteine ProteasesReversible
BestatinAminopeptidasesReversible
E-64Cysteine ProteasesIrreversible
Pepstatin AAspartic ProteasesReversible
EDTA or EGTAMetalloproteasesReversible (Chelates metal ions)

Table 2: Hypothetical Comparison of Protease Inhibitor Cocktails on Background Fluorescence from this compound in a Cell Lysate

This table presents a hypothetical scenario to illustrate the expected impact of different inhibitor strategies. Actual results may vary depending on the cell type and experimental conditions.

Inhibitor CocktailCompositionExpected Reduction in Background SignalKey Considerations
Cocktail A (General Purpose) AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A75-85%Does not inhibit metalloproteases.
Cocktail B (with EDTA) Cocktail A + EDTA90-98%EDTA may interfere with downstream applications like IMAC.
No Inhibitor N/A0% (Baseline)High risk of target protein degradation and non-specific substrate cleavage.
Proteasome Inhibitor Only (e.g., MG132) MG13210-20% (of total non-specific signal)Only inhibits proteasomes, not other proteases. Used as a control.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Immunoproteasome Activity Assay

This protocol is designed to gently lyse cells while minimizing the activity of non-specific proteases.

  • Cell Pellet Collection: Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a fresh lysis buffer immediately before use. A recommended buffer is:

    • 25 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 10% Glycerol

    • 1 mM ATP

    • 1 mM DTT

    • 1X Broad-Spectrum Protease Inhibitor Cocktail (with EDTA, if compatible with downstream applications)

  • Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer (e.g., 100 µL per 1-5 million cells). Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (cell extract) to a pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell extract using a suitable method like the Bradford assay.

  • Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Immunoproteasome Activity Assay using this compound

This protocol provides a framework for measuring the β1i subunit activity in cell extracts.

  • Assay Buffer Preparation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT.

  • Reaction Setup: In a black, flat-bottom 96-well plate, set up the following reactions in triplicate:

    • Sample Wells: 10-20 µg of cell lysate.

    • Negative Control (Proteasome Inhibition): 10-20 µg of cell lysate pre-incubated with 20 µM MG132 for 30 minutes at 37°C.

    • Substrate Blank: Assay buffer only (no lysate).

  • Volume Adjustment: Adjust the volume in all wells to 50 µL with the assay buffer.

  • Substrate Preparation: Prepare a 2X working solution of this compound (e.g., 100 µM) in the assay buffer.

  • Reaction Initiation: Start the reaction by adding 50 µL of the 2X this compound working solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence values of the substrate blank from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • The specific immunoproteasome activity is the rate of the sample wells minus the rate of the negative control wells.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: The Problem of Non-Specific Cleavage

non_specific_cleavage cluster_cell Cell Lysis Immunoproteasome Immunoproteasome AMC (Fluorescence) AMC (Fluorescence) Immunoproteasome->AMC (Fluorescence) Desired Signal Other Proteases\n(Serine, Cysteine, etc.) Other Proteases (Serine, Cysteine, etc.) Other Proteases\n(Serine, Cysteine, etc.)->AMC (Fluorescence) Background Signal This compound This compound This compound->Immunoproteasome Specific Cleavage This compound->Other Proteases\n(Serine, Cysteine, etc.) Non-Specific Cleavage

Non-specific cleavage of this compound by various proteases.
Diagram 2: Experimental Workflow for Accurate Measurement

experimental_workflow start Cell Sample lysis Cell Lysis with Protease Inhibitor Cocktail start->lysis quantify Protein Quantification lysis->quantify assay_setup Assay Setup (Sample, Control, Blank) quantify->assay_setup add_substrate Add this compound assay_setup->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze Data Analysis (Subtract Background) read_fluorescence->analyze result Specific Immunoproteasome Activity analyze->result

Workflow for measuring immunoproteasome activity.

References

Ac-PAL-AMC assay variability and how to minimize it.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ac-PAL-AMC fluorogenic substrate to measure immunoproteasome activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the caspase-like (β1i or LMP2) activity of the 20S immunoproteasome.[1] It is selectively cleaved by the β1i subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2] This substrate is not efficiently hydrolyzed by the constitutive proteasome, making it a valuable tool for distinguishing between the activities of these two major proteasome types.[1][2]

Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?

The released AMC fluorophore should be detected using an excitation wavelength in the range of 345-380 nm and an emission wavelength in the range of 445-460 nm. It is always recommended to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.

Q3: How should I store and handle this compound?

For long-term stability, the lyophilized powder should be stored at -20°C. Once reconstituted in DMSO to create a stock solution (e.g., 10 mM), it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the compound and its solutions from light.

Q4: What is a typical working concentration for the this compound substrate?

A typical starting concentration range for the this compound substrate is 20-200 µM. The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme and should be determined empirically for your specific experimental conditions. A common starting point for assays is a substrate concentration close to or slightly above the Km value.

Q5: How can I determine the optimal enzyme concentration for my assay?

The optimal enzyme concentration should result in a linear increase in fluorescence over a desired time period, with a signal significantly above the background noise. To determine this, perform a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to find a concentration that yields a robust and linear reaction rate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Background Fluorescence 1. Substrate Autohydrolysis: The this compound substrate may be slowly hydrolyzing on its own in the assay buffer.- Prepare fresh substrate solution for each experiment. - Avoid prolonged storage of diluted substrate solutions. - Include a "no-enzyme" control to measure the rate of spontaneous AMC release and subtract this from your experimental values.
2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases.- Use high-purity water and reagents. - Filter-sterilize buffers if necessary. - Test the background fluorescence of the buffer and all components before adding the enzyme.
3. Autofluorescence from Samples: Test compounds or biological samples may have intrinsic fluorescence at the assay wavelengths.- Run a "no-substrate" control containing your sample and all other assay components except the this compound to measure its intrinsic fluorescence. Subtract this value from your experimental readings.
Low or No Signal 1. Inactive Enzyme: The immunoproteasome in your sample (purified or lysate) may be inactive or at a very low concentration.- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Test the enzyme activity with a known positive control substrate or a different batch of enzyme. - For purified 20S proteasome, activation with a low concentration of SDS (e.g., 0.035%) in the assay buffer may be required.
2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for immunoproteasome activity.- Verify that the pH of your assay buffer is within the optimal range for immunoproteasome activity (typically pH 7.5-8.0). - Ensure the assay is performed at the optimal temperature (usually 37°C).
3. Incorrect Instrument Settings: The excitation and emission wavelengths or the gain setting on the fluorometer may be incorrect.- Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~345-380 nm, Em: ~445-460 nm). - Ensure the gain setting is appropriate to detect the signal without saturating the detector.
4. Presence of Inhibitors: Your sample or buffers may contain inhibitors of the immunoproteasome.- Include a positive control with a known active immunoproteasome to ensure the assay is working. - If screening for inhibitors, be aware that some compounds may interfere with the fluorescence measurement.
Non-linear Reaction Progress Curve 1. Substrate Depletion: A high enzyme concentration can lead to rapid consumption of the substrate.- Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.
2. Enzyme Instability: The enzyme may be unstable under the assay conditions.- Try adding stabilizing agents like BSA (e.g., 1 mg/ml) or glycerol to the assay buffer.
3. Product Inhibition: The released AMC or the cleaved peptide fragment may be inhibiting the enzyme.- Analyze only the initial linear phase of the reaction to determine the rate.
4. Inner Filter Effect: High concentrations of the substrate or other components in the assay may absorb the excitation or emission light.- Use a lower substrate concentration. It is recommended that the total absorbance of the sample at the excitation wavelength is less than 0.1.

Experimental Protocols

Protocol 1: Measuring β1i Activity of Purified 20S Immunoproteasome

This protocol describes the measurement of the caspase-like activity of purified 20S immunoproteasome using this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM ATP, 1 mM DTT, and 1 mg/ml BSA.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Enzyme Solution: Dilute the purified 20S immunoproteasome to the desired concentration in Assay Buffer.

  • SDS Activation Solution (Optional): Prepare a 0.035% (w/v) SDS solution in the Assay Buffer.

2. Assay Procedure:

  • Prepare a master mix of the Assay Buffer containing the this compound substrate at the desired final concentration (e.g., 50 µM).

  • In a black 96-well microplate, add the Assay Buffer with substrate to all wells.

  • Include the following controls:

    • No-Enzyme Control: Assay Buffer + this compound.

    • Inhibitor Control: Pre-incubate the immunoproteasome with a specific inhibitor (e.g., ONX-0914) for 15-30 minutes before adding the substrate.

  • If required, pre-incubate the purified 20S immunoproteasome with the SDS Activation Solution for 15 minutes at 37°C.

  • Initiate the reaction by adding the diluted immunoproteasome solution to the appropriate wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Subtract the background fluorescence from the "no-enzyme" control from all experimental readings.

  • Plot the relative fluorescence units (RFU) against time for each well.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

Protocol 2: Measuring β1i Activity in Cell Lysates

This protocol describes the measurement of the caspase-like activity of the immunoproteasome in whole-cell lysates.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM ATP, and 1 mM DTT.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

2. Cell Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • In a black 96-well microplate, add a specific amount of total protein from the cell lysate (e.g., 10-50 µg) to each well.

  • Include the following controls:

    • No-Lysate Control: Assay Buffer + this compound.

    • Inhibitor Control: Pre-incubate the cell lysate with a specific immunoproteasome inhibitor (e.g., ONX-0914) for 15-30 minutes.

  • Initiate the reaction by adding the this compound substrate to a final concentration of 12.5-50 µM in Assay Buffer.

  • Immediately place the plate in a fluorescence plate reader pre-set to 30°C or 37°C.

  • Monitor the fluorescence kinetically (Ex: ~380 nm, Em: ~460 nm) every 3 minutes.

4. Data Analysis:

  • Subtract the background fluorescence from the "no-lysate" control.

  • To determine the specific immunoproteasome activity, subtract the fluorescence values from the inhibitor-treated wells from the corresponding untreated wells.

  • Plot the corrected RFU against time and determine the initial reaction velocity.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Working Concentration 20 - 200 µMOptimal concentration should be determined empirically.
Purified Immunoproteasome Concentration 1 - 10 nMHighly dependent on the specific activity of the enzyme preparation. A titration is necessary.
Cell Lysate Protein Concentration 10 - 50 µ g/well Should be optimized for your cell type and experimental conditions.
Excitation Wavelength 345 - 380 nmConfirm optimal settings for your instrument.
Emission Wavelength 445 - 460 nmConfirm optimal settings for your instrument.
Assay Temperature 30 - 37°C
Kinetic Reading Interval 1 - 3 minutes
Fold Induction with IFN-γ ~5.2-fold increase in this compound hydrolysisIn HeLa cells treated with IFN-γ.

Visualization

Immunoproteasome Antigen Processing Pathway

Immunoproteasome_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Protein Cytosolic Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin Ub->Ub_Protein Immunoproteasome Immunoproteasome (26S) Ub_Protein->Immunoproteasome Degradation Peptides Peptide Fragments Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP ER_Peptides Peptides TAP->ER_Peptides Peptide_MHC_I Peptide-MHC I Complex ER_Peptides->Peptide_MHC_I Loading MHC_I MHC Class I MHC_I->Peptide_MHC_I Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface Transport T_Cell CD8+ T Cell Cell_Surface->T_Cell Antigen Presentation

Caption: Antigen processing and presentation pathway involving the immunoproteasome.

This compound Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate, and Enzyme/Lysate Setup_Plate Set up 96-well plate (including controls) Prep_Reagents->Setup_Plate Initiate Initiate reaction by adding enzyme/lysate Setup_Plate->Initiate Incubate Incubate at 37°C Initiate->Incubate Read_Fluorescence Read fluorescence kinetically (Ex: ~380nm, Em: ~460nm) Incubate->Read_Fluorescence Subtract_BG Subtract Background (No-Enzyme Control) Read_Fluorescence->Subtract_BG Plot_Data Plot RFU vs. Time Subtract_BG->Plot_Data Calc_Rate Calculate Initial Rate (V₀) Plot_Data->Calc_Rate

Caption: General workflow for the this compound immunoproteasome activity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Assay Problem High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Check_Autohydrolysis Check Substrate Autohydrolysis & Reagent Contamination High_BG->Check_Autohydrolysis Yes Nonlinear Non-linear Curve? Low_Signal->Nonlinear No Check_Enzyme_Activity Check Enzyme Activity, Assay Conditions & Instrument Settings Low_Signal->Check_Enzyme_Activity Yes Check_Concentrations Check Enzyme/Substrate Concentrations & Stability Nonlinear->Check_Concentrations Yes

Caption: A logical approach to troubleshooting common this compound assay issues.

References

Dealing with Ac-PAL-AMC solubility problems in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-PAL-AMC. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the solubility of the fluorogenic substrate this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding this compound solubility.

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: this compound, like many fluorogenic peptide substrates, is inherently hydrophobic due to the peptide sequence and the 7-amino-4-methylcoumarin (AMC) fluorophore.[1][2] This low aqueous solubility often causes it to precipitate when diluted from a concentrated organic stock solution into a purely aqueous buffer. The final concentration of the organic solvent from the stock solution may be insufficient to keep the substrate dissolved in the final assay volume.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: The universally recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3][4][5] It is highly effective at dissolving the lyophilized powder to create a high-concentration stock solution (e.g., 10-100 mM). Always use fresh, anhydrous DMSO, as absorbed water can negatively impact the solubility of the product.

Q3: My substrate is precipitating even when using a DMSO stock. How can I improve its solubility in the final assay?

A: If precipitation occurs upon dilution, consider the following:

  • Gentle Sonication: After diluting the stock solution, gently sonicate the buffer to help break up aggregates and aid dissolution.

  • Vortexing: Ensure thorough mixing by vortexing immediately after adding the DMSO stock to the aqueous buffer.

  • Increase Final DMSO Concentration: The final concentration of DMSO in your assay should be sufficient to maintain solubility, typically between 1-5%. However, you must first verify that this concentration does not inhibit your enzyme's activity.

  • Use of Pluronics/Surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help emulsify the hydrophobic substrate and prevent precipitation.

Q4: What is a typical working concentration for this compound in an assay?

A: The recommended working concentration for this compound is typically in the range of 50 µM to 200 µM. It is crucial to perform concentration optimization experiments to find the ideal concentration for your specific enzyme and assay conditions.

Q5: How does pH and temperature affect the solubility of this compound?

Troubleshooting Guide: this compound Precipitation

Use this guide to diagnose and resolve precipitation issues during your experiment.

Problem Potential Cause Recommended Solution
Precipitation in Stock Solution Lyophilized powder is not fully dissolved in DMSO.Use fresh, anhydrous DMSO. Vortex thoroughly and use an ultrasonic bath for short intervals until the solution is clear.
DMSO stock concentration is too high (supersaturated).Prepare a new stock solution at a slightly lower concentration (e.g., 10-20 mM).
Precipitation Upon Dilution Final concentration of co-solvent (DMSO) is too low in the aqueous buffer.Increase the final DMSO concentration in your assay buffer (test for enzyme compatibility first, typically ≤5%).
Hydrophobic nature of the substrate leads to aggregation in the aqueous environment.Add a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to improve substrate dispersion.
Inadequate mixing when adding stock to buffer.Add the DMSO stock directly to the buffer while vortexing to ensure rapid and even dispersion. Prepare the final working solution fresh before each experiment.
Inconsistent Results Micro-precipitation, not visible to the naked eye, is occurring.Centrifuge your final working solution to pellet any undissolved peptide before adding it to the assay plate.
Substrate adsorbing to plasticware.Pre-coating plates with a blocking agent or using low-adhesion microplates may help. The inclusion of a surfactant can also mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a standard 10 mM stock solution in DMSO.

  • Preparation: Allow the vial of lyophilized this compound powder (MW: 498.6 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of powder, add 200.5 µL of DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until it becomes completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Standard Immunoproteasome Activity Assay

This protocol provides a general workflow for using this compound to measure the β1i (LMP2) subunit activity of the immunoproteasome.

  • Buffer Preparation: Prepare an appropriate assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT). If solubility is a concern, supplement the buffer with 0.01% Tween-20.

  • Substrate Working Solution: Prepare a 2X working solution of this compound by diluting your DMSO stock into the assay buffer. For a final concentration of 100 µM, prepare a 200 µM working solution. Vortex immediately after dilution.

  • Enzyme Preparation: Dilute the immunoproteasome enzyme to a 2X working concentration in the assay buffer.

  • Assay Reaction: In a 96-well black microplate, add 50 µL of the 2X enzyme solution to each well. To initiate the reaction, add 50 µL of the 2X this compound working solution to each well. The final volume will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the release of free AMC kinetically over 20-30 minutes at 37°C. Use an excitation wavelength of 350-360 nm and an emission wavelength of 430-460 nm.

  • Data Analysis: Determine the reaction rate by calculating the linear slope of the fluorescence signal (RFU/min).

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental setup.

G start Start: this compound Precipitation Observed q1 Is the stock solution (in DMSO) clear? start->q1 sol1 Troubleshoot Stock: 1. Use fresh, anhydrous DMSO. 2. Vortex vigorously. 3. Sonicate gently. q1->sol1 No q2 Is precipitation occurring upon dilution into aqueous buffer? q1->q2 Yes sol1->q1 Re-evaluate sol2 Optimize Dilution: 1. Vortex buffer while adding stock. 2. Increase final DMSO % (check enzyme tolerance). 3. Prepare fresh before use. q2->sol2 Yes end Solution is clear. Proceed with experiment. q2->end No q3 Does precipitation persist? sol2->q3 sol3 Use Additives: 1. Add 0.01-0.05% non-ionic surfactant (e.g., Tween-20) to buffer. 2. Centrifuge final solution before use. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for this compound solubility issues.

G prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_substrate 4. Prepare 2X Substrate Working Solution (Vortex during dilution) prep_stock->prep_substrate prep_buffer 2. Prepare Assay Buffer (Optional: with 0.01% Tween-20) prep_enzyme 3. Prepare 2X Enzyme Working Solution prep_buffer->prep_enzyme prep_buffer->prep_substrate reaction 5. Add 2X Enzyme and 2X Substrate to 96-well plate prep_enzyme->reaction prep_substrate->reaction measure 6. Measure Fluorescence Kinetically (Ex: 360nm, Em: 460nm) reaction->measure

Caption: Experimental workflow for a protease activity assay.

References

Navigating the Challenges of Ac-PAL-AMC Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin), ensuring its stability is paramount for reproducible and reliable experimental outcomes. A primary concern in the handling of this peptide substrate is its susceptibility to degradation induced by repeated freeze-thaw cycles. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to mitigate stability issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The unopened solid product should be stored at a temperature between -20°C and -70°C.[1] Once reconstituted, typically in DMSO, the stock solution should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Q2: Why is it critical to avoid repeated freeze-thaw cycles?

A2: Repeatedly freezing and thawing solutions of this compound can lead to the degradation of the peptide substrate. This can result in increased background fluorescence, a decreased signal-to-noise ratio, and ultimately, inaccurate quantification of enzyme activity. Several suppliers explicitly advise against repeated freeze-thaw cycles.[1]

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: Ideally, a stock solution of this compound should undergo only one freeze-thaw cycle. To achieve this, it is highly recommended to aliquot the stock solution into single-use volumes after the initial reconstitution. This practice minimizes the exposure of the entire stock to temperature fluctuations.

Q4: What are the visible signs of this compound degradation?

A4: While visual inspection may not always reveal degradation, signs can include the appearance of precipitates in the stock solution upon thawing. A more definitive indicator is a noticeable increase in background fluorescence in your assay ("substrate only" control) or a decrease in the signal generated by your positive control enzyme.

Q5: Can I store my diluted, ready-to-use this compound solution?

A5: It is not recommended to store diluted, working solutions of this compound for extended periods. These solutions are more prone to hydrolysis and microbial contamination. Always prepare fresh working solutions from your frozen, concentrated stock for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in "substrate only" control wells. Degradation of this compound due to multiple freeze-thaw cycles, leading to the release of free AMC.1. Discard the current stock solution of this compound. 2. Prepare a fresh stock solution from a new, unopened vial. 3. Immediately aliquot the new stock solution into single-use volumes to avoid future freeze-thaw cycles.
Inconsistent results between experimental replicates. Variability in the integrity of the this compound substrate across different aliquots that have undergone a different number of freeze-thaw cycles.1. Ensure all replicates for a single experiment are performed using aliquots from the same batch and that have been handled identically. 2. Implement a strict "single-thaw" policy for all aliquots.
Decreased signal in positive control reactions. Loss of this compound integrity and concentration due to degradation, resulting in less available substrate for the enzyme.1. Validate the activity of your enzyme with a fresh, confirmed-stable batch of this compound. 2. If the enzyme is active, the issue likely lies with the substrate. Replace the suspect this compound stock.
Precipitate observed in the stock solution upon thawing. The freeze-thaw process may have affected the solubility of the peptide in the solvent (e.g., DMSO).1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate persists, it is best to discard the stock as the concentration will no longer be accurate.

Quantitative Impact of Freeze-Thaw Cycles on this compound Stability

While specific quantitative data from manufacturers is limited, the following table provides a template for researchers to characterize the stability of their own this compound stock solutions. It is recommended to perform a similar internal validation.

Number of Freeze-Thaw Cycles Hypothetical % Decrease in Signal-to-Noise Ratio Hypothetical % Increase in Background Fluorescence
10%0%
25-10%10-20%
310-20%20-40%
5>30%>60%
10>60%>150%

*These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocol: Assessing this compound Stability After Freeze-Thaw Cycles

This protocol outlines a method to quantify the impact of freeze-thaw cycles on the stability of your this compound stock solution.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • Assay Buffer (appropriate for the enzyme of interest)
  • Positive Control Enzyme (e.g., 20S immunoproteasome)
  • Black, 96-well microplate suitable for fluorescence assays
  • Fluorescence plate reader

2. Procedure:

  • Stock Solution Preparation:
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Immediately divide this stock solution into at least 20 single-use aliquots in microcentrifuge tubes. Store all aliquots at -80°C.
  • Freeze-Thaw Cycling:
  • Designate sets of aliquots for 0, 1, 2, 3, 5, and 10 freeze-thaw cycles.
  • A freeze-thaw cycle consists of removing the designated aliquots from the -80°C freezer, allowing them to thaw completely at room temperature, and then returning them to the -80°C freezer for at least one hour.
  • Assay Performance:
  • After the designated number of freeze-thaw cycles, perform an enzyme activity assay.
  • For each freeze-thaw condition, set up the following wells in triplicate:
  • Substrate Only Control: Assay Buffer + this compound
  • Enzyme Reaction: Assay Buffer + Positive Control Enzyme + this compound
  • Prepare a working solution of this compound (e.g., 100 µM) in Assay Buffer from each set of thawed aliquots.
  • Add the enzyme to the appropriate wells.
  • Initiate the reaction by adding the this compound working solution.
  • Immediately measure the fluorescence kinetics over a set period (e.g., 30 minutes) using an excitation wavelength of ~350-360 nm and an emission wavelength of ~430-460 nm.
  • Data Analysis:
  • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence curve) for the enzyme reaction wells for each freeze-thaw condition.
  • Determine the average background fluorescence from the "substrate only" control wells for each condition.
  • Compare the reaction rates and background fluorescence across the different numbers of freeze-thaw cycles.

Visualizing the Impact and Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the recommended experimental workflow.

cluster_degradation Potential Degradation Pathway Intact this compound Intact this compound Freeze-Thaw Cycles Freeze-Thaw Cycles Intact this compound->Freeze-Thaw Cycles Stress Hydrolyzed Peptide Hydrolyzed Peptide Freeze-Thaw Cycles->Hydrolyzed Peptide Leads to Free AMC Free AMC Freeze-Thaw Cycles->Free AMC Leads to

Caption: Potential degradation of this compound due to freeze-thaw stress.

cluster_workflow Recommended Experimental Workflow Reconstitute Reconstitute this compound in DMSO Aliquot Aliquot into single-use volumes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw a single aliquot for experiment Store->Thaw Prepare Prepare fresh working solution Thaw->Prepare Assay Perform enzyme assay Prepare->Assay

Caption: Recommended workflow for handling this compound solutions.

References

Correcting for inner filter effect in Ac-PAL-AMC fluorescence measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers correct for the inner filter effect (IFE) in Ac-PAL-AMC fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence measurements?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs due to the absorption of the excitation light and/or the emitted fluorescence by molecules within the sample.[1][2][3] This effect results in a non-linear relationship between the concentration of the fluorophore and the measured fluorescence signal, which is particularly noticeable at higher concentrations.[1][4]

Q2: What are the different types of inner filter effects?

A2: There are two primary types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by the sample before it can excite all the fluorophore molecules. This is a significant issue in concentrated solutions where the intensity of the excitation light diminishes as it passes through the sample.

  • Secondary Inner Filter Effect (sIFE): This occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector. This is more prevalent when there is a considerable overlap between the absorption and emission spectra of the molecules present in the solution.

Q3: What causes the inner filter effect in this compound assays?

A3: In this compound assays, the inner filter effect can be caused by several factors:

  • High concentrations of the cleaved, fluorescent product, 7-amino-4-methylcoumarin (AMC): As the concentration of free AMC increases, the likelihood of both primary and secondary inner filter effects also increases.

  • Presence of other absorbing molecules: Other components in your sample, such as the uncleaved this compound substrate, test compounds in a drug screening assay, or components of the assay buffer, may absorb light at the excitation or emission wavelengths of AMC.

  • Sample turbidity: The presence of particulate matter in the sample can scatter light, which can contribute to the inner filter effect.

Q4: When should I be concerned about the inner filter effect?

A4: You should be concerned about the inner filter effect under the following circumstances:

  • Your fluorescence readings are not linear with increasing concentrations of your analyte.

  • Your samples have a noticeable color or turbidity.

  • You are screening compound libraries, which may contain molecules that absorb light in the UV-Vis range.

  • The absorbance of your sample at the excitation or emission wavelength is greater than 0.1.

Q5: How does the inner filter effect differ from fluorescence quenching?

A5: The inner filter effect is a result of light absorption by the sample, whereas fluorescence quenching involves non-radiative processes resulting from molecular interactions and chemical modifications that decrease the fluorescence quantum yield.

Troubleshooting Guide

If you suspect that the inner filter effect is impacting your this compound fluorescence measurements, follow this troubleshooting guide to diagnose and correct the issue.

Step 1: Diagnose the Presence of the Inner Filter Effect

The first step is to determine if the inner filter effect is significantly affecting your measurements.

  • Non-Linearity Check: Prepare a dilution series of free AMC in your assay buffer and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations but plateaus at higher concentrations, the inner filter effect is a likely cause.

  • Absorbance Measurement: Measure the absorbance of your experimental samples at the excitation and emission wavelengths of AMC (typically around 345 nm and 445 nm, respectively). If the absorbance is above 0.1, the inner filter effect is likely to be significant.

Step 2: Choose a Correction Method

Based on your experimental needs and the severity of the inner filter effect, choose one of the following correction methods.

  • Method 1: Sample Dilution (Recommended for initial experiments)

    • Description: This is the most direct way to minimize the inner filter effect. By diluting your sample, you reduce the concentration of molecules that absorb light.

    • When to use: This method is suitable when your fluorescence signal is strong enough to be detected even after dilution and when dilution does not alter the biological activity or equilibrium of your assay.

    • Limitations: Dilution can introduce pipetting errors and may not be feasible for samples with weak fluorescence.

  • Method 2: Mathematical Correction using Absorbance (For high-throughput screening)

    • Description: This method utilizes the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.

    • When to use: This approach is well-suited for high-throughput screening where sample dilution is not practical.

    • Limitations: The accuracy of this correction is dependent on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).

  • Method 3: Experimental Correction using an Internal Standard (For high accuracy)

    • Description: This method involves generating a correction curve using a stable, sequestered fluorophore and a non-reactive absorbing compound (chromophore).

    • When to use: This method is recommended for applications that require high accuracy where mathematical corrections may not be sufficient.

    • Limitations: This method is more complex and time-consuming to set up.

Data Presentation

The extent of the inner filter effect can be estimated from the absorbance of the sample. The following table summarizes the approximate error in fluorescence intensity at different absorbance values, underscoring the importance of correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.05~5%
0.06~8%
0.10~10-12%
0.30~38%

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol details the steps to correct for the inner filter effect using absorbance measurements.

Materials:

  • Fluorometer or microplate reader with fluorescence capabilities

  • Absorbance spectrophotometer or microplate reader with absorbance capabilities

  • Your this compound experimental samples

  • Appropriate assay buffer/solvent

Methodology:

  • Measure Fluorescence:

    • Set the excitation wavelength for AMC (e.g., 345-351 nm).

    • Set the emission wavelength for AMC (e.g., 430-445 nm).

    • Measure the fluorescence intensity of your samples (F_observed).

  • Measure Absorbance:

    • Measure the absorbance of your samples at the excitation wavelength (A_ex).

    • Measure the absorbance of your samples at the emission wavelength (A_em).

  • Apply Correction Formula:

    • Use the following formula to calculate the corrected fluorescence intensity (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Protocol 2: Experimental Correction Using an Internal Standard

This protocol describes how to generate and apply a correction curve for the inner filter effect.

Materials:

  • Fluorometer

  • A stable, sequestered fluorophore (e.g., a fluorescent bead preparation).

  • A non-reactive, absorbing compound (chromophore) that absorbs at the excitation and/or emission wavelengths of AMC (e.g., potassium chromate).

  • Your assay buffer

Methodology:

  • Prepare the Fluorophore Standard:

    • Suspend the fluorescent beads in your assay buffer in a cuvette.

  • Measure Baseline Fluorescence:

    • Measure the fluorescence of the bead suspension at the AMC excitation and emission wavelengths. This is your F_0 (fluorescence at zero absorbance from the added chromophore).

  • Titrate with Chromophore:

    • Add small, precise aliquots of the chromophore solution to the cuvette.

    • After each addition, mix thoroughly and measure both the fluorescence (F_i) and the absorbance at the excitation and emission wavelengths (A_ex_i and A_em_i).

  • Generate the Correction Curve:

    • Calculate the total absorbance at each step (A_total_i = A_ex_i + A_em_i).

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F_0 / F_i) against the total absorbance (A_total_i). This plot is your correction curve.

  • Apply the Correction:

    • For your experimental samples, measure their absorbance at the excitation and emission wavelengths (A_ex_sample and A_em_sample).

    • Calculate the total absorbance (A_total_sample = A_ex_sample + A_em_sample).

    • From your correction curve, find the corresponding F_0 / F_i value (this is your correction factor) for the calculated total absorbance of your sample.

    • Multiply your observed fluorescence (F_observed_sample) by this correction factor to obtain the corrected fluorescence.

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) Excitation Light Excitation Light Sample Molecules Sample Molecules Excitation Light->Sample Molecules Absorbed Fluorophore (Front) Fluorophore (Front) Excitation Light->Fluorophore (Front) Excites Fluorophore (Back) Fluorophore (Back) Sample Molecules->Fluorophore (Back) Blocks Light Emitted Light Emitted Light Detector Detector Emitted Light->Detector Detected Absorbing Molecules Absorbing Molecules Emitted Light->Absorbing Molecules Re-absorbed Excited Fluorophore Excited Fluorophore Excited Fluorophore->Emitted Light Emits

Caption: Mechanisms of primary and secondary inner filter effects.

TroubleshootingWorkflow Start Start: Suspect IFE CheckLinearity Is Fluorescence vs. Concentration plot linear? Start->CheckLinearity MeasureAbsorbance Measure Absorbance (A) at Excitation & Emission Wavelengths CheckLinearity->MeasureAbsorbance No NoIFE IFE is likely not significant CheckLinearity->NoIFE Yes CheckAbsorbance Is A > 0.1? MeasureAbsorbance->CheckAbsorbance CheckAbsorbance->NoIFE No IFE_Present IFE is likely significant CheckAbsorbance->IFE_Present Yes ChooseCorrection Choose Correction Method IFE_Present->ChooseCorrection Dilution Method 1: Sample Dilution ChooseCorrection->Dilution MathCorrection Method 2: Mathematical Correction ChooseCorrection->MathCorrection ExpCorrection Method 3: Experimental Correction ChooseCorrection->ExpCorrection

Caption: Decision workflow for correcting the inner filter effect.

References

Choosing the right controls for an Ac-PAL-AMC immunoproteasome assay.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ac-PAL-AMC immunoproteasome assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a fluorometric method used to measure the activity of the β1i (also known as LMP2) subunit of the immunoproteasome.[1][2][3][4] The substrate, this compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin), is specifically cleaved by the β1i subunit.[1] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring fluorescence at an excitation wavelength of approximately 345-360 nm and an emission wavelength of 445-460 nm. The rate of AMC release is directly proportional to the β1i activity.

Q2: What are the essential positive controls for this assay?

To ensure the validity of your experimental results, it is crucial to include appropriate positive controls. Two main types of positive controls are recommended:

  • Cells with high immunoproteasome activity: Treatment of various cell lines with interferon-gamma (IFN-γ) upregulates the expression of immunoproteasome subunits. Cell lysates from IFN-γ-treated cells therefore serve as an excellent positive control for high β1i activity.

  • Purified 20S Immunoproteasome: Commercially available purified 20S immunoproteasome provides a direct and reliable positive control for the assay, confirming that the substrate and assay buffer are performing correctly.

Q3: What are the recommended negative controls?

Negative controls are essential for identifying background signals and ensuring that the measured activity is specific to the immunoproteasome. Recommended negative controls include:

  • Untreated or immunoproteasome-deficient cells: Lysates from cells not treated with IFN-γ or from cell lines known to have low or no immunoproteasome expression can be used as a baseline for minimal β1i activity. Certain cancer cell lines with a mesenchymal phenotype have been shown to have reduced immunoproteasome expression.

  • No-enzyme control: A reaction containing the substrate and assay buffer but no cell lysate or purified enzyme should be included to measure the rate of substrate autohydrolysis.

  • Inhibitor-treated samples: Pre-incubating the sample with a proteasome inhibitor will block the enzymatic activity and provide a measure of the non-proteasomal fluorescence background.

Q4: How can I ensure the specificity of the this compound assay for the immunoproteasome?

To confirm that the measured activity is specific to the β1i subunit of the immunoproteasome, the following specificity controls are recommended:

  • Use of a specific immunoproteasome inhibitor: ONX-0914 is a selective inhibitor of the β5i subunit of the immunoproteasome. While this compound measures β1i activity, a significant reduction in overall immunoproteasome-mediated degradation upon ONX-0914 treatment can indicate the presence and activity of the immunoproteasome complex. For more direct inhibition of β1i, specific inhibitors targeting this subunit should be used if available.

  • Parallel assays with other proteasome substrates: To differentiate between the activities of the immunoproteasome and the constitutive proteasome, it is recommended to run parallel assays with substrates for other subunits.

    • Ac-ANW-AMC: A fluorogenic substrate for the β5i (LMP7) subunit of the immunoproteasome.

    • Z-LLE-AMC: A fluorogenic substrate for the β1 subunit of the constitutive proteasome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Substrate autohydrolysis in the assay buffer.Perform a "no-enzyme" control by incubating the substrate in the assay buffer alone to determine the rate of spontaneous AMC release.
Contaminated reagents (buffer, water, or DMSO).Prepare fresh reagents using high-purity water and anhydrous DMSO. Test individual components for autofluorescence.
Autofluorescence from the biological sample (e.g., cell lysate).Run a "no-substrate" control with the cell lysate to measure its intrinsic fluorescence. Subtract this value from the experimental readings.
Low or No Signal Inactive enzyme (purified immunoproteasome or in cell lysate).Ensure proper storage and handling of the enzyme/lysates to avoid degradation. Prepare fresh cell lysates and avoid repeated freeze-thaw cycles.
Incorrect excitation/emission wavelength settings.Verify that the fluorometer is set to the correct wavelengths for AMC (Ex: ~345-360 nm, Em: ~445-460 nm).
Suboptimal substrate or enzyme concentration.Perform a concentration-response experiment to determine the optimal concentrations of the this compound substrate and the enzyme source.
Inconsistent or Irreproducible Results Pipetting errors or well-to-well contamination.Use calibrated pipettes and change tips between samples. Be cautious when preparing serial dilutions.
Evaporation from the outer wells of the microplate.Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidified environment.
Temperature fluctuations.Ensure that all reagents and the plate reader are at the recommended assay temperature.

Experimental Protocols

Protocol 1: Induction of Immunoproteasome Expression in Cell Culture

This protocol describes the induction of immunoproteasome expression in a cell line (e.g., HeLa or THP-1) using IFN-γ.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.

  • IFN-γ Treatment: The following day, treat the cells with human IFN-γ at a final concentration of 100-250 U/mL.

  • Incubation: Incubate the cells for 24 to 72 hours to allow for the upregulation of immunoproteasome subunits.

  • Cell Lysis: After incubation, harvest the cells and prepare cell lysates using a suitable lysis buffer (e.g., a buffer containing NP-40 or similar detergent).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

Protocol 2: this compound Immunoproteasome Activity Assay

This protocol provides a general procedure for measuring β1i activity in cell lysates or with purified immunoproteasome.

  • Prepare Assay Buffer: A typical assay buffer consists of Tris-HCl (e.g., 50 mM, pH 7.5) with additives such as MgCl₂, DTT, and ATP.

  • Prepare Reagents:

    • This compound Substrate: Prepare a stock solution in DMSO and then dilute to the final working concentration (typically 20-50 µM) in assay buffer.

    • Samples: Dilute cell lysates or purified immunoproteasome to the desired concentration in assay buffer.

    • Controls: Prepare positive, negative, and specificity controls as described in the FAQs. For inhibitor controls, pre-incubate the sample with the inhibitor (e.g., ONX-0914) for a specified time before adding the substrate.

  • Assay Setup: In a black 96-well plate, add your samples and controls.

  • Initiate Reaction: Add the this compound substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or at a fixed endpoint. Use an excitation wavelength of ~345-360 nm and an emission wavelength of ~445-460 nm.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the "no-enzyme" control from all readings.

Quantitative Data Summary

The following tables provide representative data for different control experiments.

Table 1: Positive and Negative Controls for Immunoproteasome Activity

SampleTreatmentβ1i Activity (Relative Fluorescence Units/min)Fold Change vs. Untreated
HeLa CellsNone1501.0
HeLa CellsIFN-γ (100 U/mL, 48h)12008.0
Purified 20S ImmunoproteasomeN/A2500N/A
No-Enzyme ControlN/A10N/A

Table 2: Specificity Controls for Proteasome Subunit Activity

SubstrateTarget SubunitActivity in Untreated Lysate (RFU/min)Activity in IFN-γ Treated Lysate (RFU/min)
This compoundβ1i (Immunoproteasome)1501200
Z-LLE-AMCβ1 (Constitutive)800850
Ac-ANW-AMCβ5i (Immunoproteasome)2001600

Visualizations

IFN_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR1 IFNGR1 IFNGR2 IFNGR2 JAK1 JAK1 IFNGR1->JAK1 recruits & activates JAK2 JAK2 IFNGR2->JAK2 recruits & activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive phosphorylates JAK2->STAT1_inactive phosphorylates STAT1_active STAT1-P (active dimer) STAT1_inactive->STAT1_active dimerizes IRF1 IRF1 Gene Transcription STAT1_active->IRF1 translocates to nucleus PSMB9 PSMB9 (β1i) Gene Transcription IRF1->PSMB9 PSMB8 PSMB8 (β5i) Gene Transcription IRF1->PSMB8 PSMB10 PSMB10 (β2i) Gene Transcription IRF1->PSMB10 Immunoproteasome Immunoproteasome Assembly PSMB9->Immunoproteasome PSMB8->Immunoproteasome PSMB10->Immunoproteasome IFN_gamma IFN-γ IFN_gamma->IFNGR1

Caption: IFN-γ signaling pathway leading to immunoproteasome upregulation.

experimental_workflow cluster_controls Control Preparation cluster_assay Assay Plate Setup cluster_measurement Data Acquisition & Analysis Positive_Control Positive Control (IFN-γ treated cells or purified immunoproteasome) Add_Substrate Add this compound Substrate Positive_Control->Add_Substrate Negative_Control Negative Control (Untreated cells or no-enzyme control) Negative_Control->Add_Substrate Specificity_Control Specificity Control (Inhibitor-treated sample) Specificity_Control->Add_Substrate Sample Experimental Sample Sample->Add_Substrate Fluorometer Kinetic Fluorescence Reading (Ex: 345-360nm, Em: 445-460nm) Add_Substrate->Fluorometer Data_Analysis Calculate Rate (RFU/min) & Normalize Data Fluorometer->Data_Analysis

Caption: General experimental workflow for the this compound immunoproteasome assay.

References

How to address lot-to-lot variability of Ac-PAL-AMC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate lot-to-lot variability of the fluorogenic immunoproteasome substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide, Acetyl-Pro-Ala-Leu-AMC, that serves as a fluorogenic substrate for the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2][3] Upon cleavage by the immunoproteasome's caspase-like activity, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. This allows for the quantification of immunoproteasome activity.[1][2]

Q2: We are observing different kinetic parameters (Km, Vmax) with a new lot of this compound compared to our previous lot. What could be the cause?

Lot-to-lot variability in kinetic parameters is a common issue that can stem from several factors related to the synthesis and purity of the peptide substrate. These include:

  • Peptide Purity: The percentage of the correct, full-length peptide in the lyophilized powder. A lower purity means a higher proportion of impurities that can affect the assay.

  • Presence of Synthesis-Related Impurities: These can include truncated or deletion sequences (peptides missing one or more amino acids), peptides with residual protecting groups from synthesis, or sequences that have undergone side reactions like deamidation or oxidation. Some of these impurities may act as inhibitors or have a different affinity for the enzyme, altering the observed kinetics.

  • Net Peptide Content: Lyophilized peptides are often supplied as salts (e.g., TFA salts) and contain bound water. The actual amount of peptide in the vial can vary between lots, affecting the accuracy of stock solution concentrations if not accounted for.

  • Solubility and Aggregation: Different lots may exhibit variations in solubility or a propensity to aggregate, which can reduce the effective concentration of the substrate available to the enzyme.

Q3: How can we ensure the quality of a new lot of this compound before starting our experiments?

It is highly recommended to perform a quality control check on each new lot. This can include:

  • Reviewing the Certificate of Analysis (CoA): The CoA provided by the manufacturer should detail the purity (typically determined by HPLC), and identity (confirmed by mass spectrometry) of the peptide.

  • Performing an in-house validation: Conduct a side-by-side comparison of the new lot with the previous, trusted lot. This can involve running a standard enzyme kinetic assay to compare Vmax and Km values.

  • Solubility Test: Visually inspect the dissolution of the peptide in the recommended solvent (typically DMSO) to ensure it dissolves completely.

Q4: What are the best practices for storing and handling this compound to minimize variability?

Proper storage and handling are critical to maintaining the integrity of the substrate:

  • Storage of Lyophilized Powder: Store at -20°C or -80°C, protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.

  • Light Sensitivity: AMC is a light-sensitive fluorophore. Protect all solutions containing this compound from light to prevent photobleaching.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected fluorescence signal with a new lot. 1. Lower Net Peptide Content: The new lot may have a lower percentage of the active peptide. 2. Incorrect Stock Concentration: Errors in weighing or dilution. 3. Substrate Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure). 4. Lower Purity: The new lot may have a lower purity than the previous one.1. Perform a side-by-side comparison with a previous, reliable lot under identical conditions. Consider normalizing based on a qualification experiment (see protocol below). 2. Re-prepare the stock solution carefully. 3. Use a fresh aliquot of the stock solution. Ensure proper, light-protected storage. 4. Refer to the Certificate of Analysis for purity information.
Higher background fluorescence. 1. Presence of Free AMC: The lot may contain free AMC as an impurity from synthesis or due to degradation during storage. 2. Contaminated Buffers or Plates: Autofluorescence from buffers or microplates.1. Measure the fluorescence of the substrate solution without the enzyme. Compare this value to the previous lot. 2. Run a blank reaction with all components except the substrate. Use black, non-binding microplates to minimize background.
Inconsistent results between replicates. 1. Incomplete Solubilization: The substrate may not be fully dissolved in the assay buffer. 2. Substrate Adsorption: The peptide may be adsorbing to the surface of pipette tips or microplate wells. 3. Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate or enzyme.1. Ensure the DMSO stock is fully dissolved before diluting into the aqueous assay buffer. Vortex gently. 2. Use low-protein-binding pipette tips and microplates. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Assay signal drifts over time (in the absence of enzyme). 1. Substrate Instability: The peptide may be unstable in the assay buffer. 2. Photobleaching: Exposure to ambient light or repeated excitation in the fluorometer.1. Prepare fresh working solutions of the substrate just before use. Minimize the time the substrate spends in aqueous buffer before starting the reaction. 2. Keep the plate covered and protected from light. Minimize the number of reading cycles if performing a kinetic assay.

Experimental Protocols

Protocol 1: Qualification of a New Lot of this compound

This protocol is designed to compare the performance of a new lot of this compound against a previously validated lot.

Materials:

  • Previous (reference) lot of this compound

  • New (test) lot of this compound

  • Anhydrous DMSO

  • Purified 20S immunoproteasome

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5)

  • Black, 96-well non-binding microplate

  • Fluorescence plate reader with excitation at ~350-360 nm and emission at ~440-460 nm.

Procedure:

  • Prepare Stock Solutions:

    • Carefully prepare 10 mM stock solutions of both the reference and test lots of this compound in anhydrous DMSO.

  • Prepare Serial Dilutions:

    • Create a series of working concentrations for both lots by diluting the stock solutions in Assay Buffer. A typical range would be from 1 µM to 100 µM.

  • Enzyme Preparation:

    • Dilute the purified 20S immunoproteasome to a fixed, working concentration in Assay Buffer. The optimal concentration should be determined empirically but should result in a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In the 96-well plate, add the diluted enzyme to each well.

    • To initiate the reaction, add the serially diluted substrates (both reference and test lots) to their respective wells.

    • Include "no enzyme" controls for each substrate concentration to measure background fluorescence.

  • Measurement:

    • Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration, subtract the "no enzyme" background fluorescence from the kinetic readings.

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Plot V0 versus substrate concentration for both lots and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

Lot NumberPurity (from CoA)Km (µM)Vmax (RFU/min)
Reference Lot (e.g., 12345)98.5%25.25012
New Lot (e.g., 67890)97.9%26.14890

A new lot is generally considered acceptable if the Km and Vmax values are within 10-15% of the reference lot.

Protocol 2: Determination of Net Peptide Content using an AMC Standard Curve

This protocol helps to normalize for differences in net peptide content between lots by quantifying the amount of cleavable substrate.

Materials:

  • This compound (test lot)

  • Purified 20S immunoproteasome

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Anhydrous DMSO

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5)

  • Black, 96-well non-binding microplate

  • Fluorescence plate reader

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a 1 mM stock solution of AMC in DMSO.

    • Create a series of standards in Assay Buffer ranging from 0 to 50 µM.

    • Measure the fluorescence of the standards to generate a standard curve of fluorescence versus AMC concentration.

  • Complete Enzymatic Cleavage:

    • Prepare a solution of the this compound test lot at a known concentration (e.g., 50 µM) in Assay Buffer.

    • Add a high concentration of the 20S immunoproteasome to ensure complete cleavage of the substrate.

    • Incubate the reaction until the fluorescence signal plateaus, indicating the reaction is complete.

  • Measurement and Calculation:

    • Measure the final, stable fluorescence of the reaction.

    • Use the AMC standard curve to determine the concentration of released AMC.

    • The net peptide content (as a percentage of the expected concentration) can be calculated as: (Calculated AMC concentration / Initial this compound concentration) * 100%

Visualizations

G cluster_0 Potential Causes of Lot-to-Lot Variability cluster_1 Impact on Assay Performance cluster_2 Mitigation Strategies Synthesis Peptide Synthesis Impurities (Deletions, Truncations, Side Reactions) Kinetics Altered Enzyme Kinetics (Km, Vmax) Synthesis->Kinetics affect Purification Purification Byproducts (Residual Solvents, Salts) Purification->Kinetics affect Handling Handling & Storage Issues (Aggregation, Degradation, Moisture) Handling->Kinetics affect Reproducibility Poor Reproducibility Kinetics->Reproducibility Signal Inaccurate Signal (High Background, Low Signal) Signal->Reproducibility QC Incoming Lot QC (CoA Review, Side-by-Side Assay) QC->Reproducibility improves Storage Proper Storage & Handling (Aliquoting, Light Protection) Storage->Reproducibility improves Normalization Assay Normalization (AMC Standard Curve) Normalization->Signal corrects

Caption: Logical relationships in addressing this compound variability.

G cluster_assay Kinetic Assay Start Start Prepare_Stocks Prepare 10 mM Stocks (New & Ref Lots) Start->Prepare_Stocks 1 End End Serial_Dilute Create Serial Dilutions (1-100 µM) Prepare_Stocks->Serial_Dilute 2 Run_Assay Add Enzyme & Substrate to Plate Serial_Dilute->Run_Assay 3 Measure Measure Fluorescence Kinetically Run_Assay->Measure Analyze_Data Calculate V0 Determine Km & Vmax Measure->Analyze_Data 4 Compare_Lots Compare Kinetic Parameters (Accept/Reject New Lot) Analyze_Data->Compare_Lots 5 Compare_Lots->End

Caption: Experimental workflow for qualifying a new lot of this compound.

G Immunoproteasome Immunoproteasome Cleavage + Immunoproteasome->Cleavage AcPALAMC This compound (Non-fluorescent) AcPALAMC->Cleavage AcPAL Ac-PAL (peptide fragment) Cleavage->AcPAL AMC AMC (Fluorescent) Cleavage->AMC

Caption: Enzymatic cleavage of this compound by the immunoproteasome.

References

Validation & Comparative

A Head-to-Head Comparison of Ac-PAL-AMC and Suc-LLVY-AMC for Measuring Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteasome activity assays, the choice of substrate is paramount. This guide provides a comprehensive comparison of two widely used fluorogenic substrates: Ac-PAL-AMC and Suc-LLVY-AMC, offering insights into their specificity, performance, and optimal use in experimental settings.

This comparison guide delves into the key characteristics of each substrate, presenting available experimental data to facilitate an informed decision for your research needs. We will explore their distinct specificities for the constitutive proteasome and the immunoproteasome, provide detailed experimental protocols, and visualize the underlying biochemical processes.

Performance Characteristics at a Glance

FeatureThis compoundSuc-LLVY-AMC
Target Proteasome Subunit β1i (LMP2) - Immunoproteasome specificβ5/β5i - Chymotrypsin-like activity of Constitutive and Immunoproteasome
Specificity High for ImmunoproteasomeBroadly reactive with chymotrypsin-like sites
Typical Working Concentration 20-50 µM[1]50-200 µM[2]
Excitation Wavelength ~345-360 nm[1][2]~360-380 nm
Emission Wavelength ~445-460 nm[1]~460 nm
Kinetic Parameters (Km, Vmax) Not readily available in published literature.Km for the related substrate Suc-LLVY-AFC is reported to be approximately 20 µM. Kinetic studies indicate complex, hysteretic behavior for Suc-LLVY-AMC.

Delving into Specificity: Constitutive vs. Immunoproteasome

The fundamental difference between this compound and Suc-LLVY-AMC lies in their selectivity for the different forms of the proteasome. The proteasome exists in a constitutive form in most cells, while the immunoproteasome is typically expressed in hematopoietic cells and can be induced in other cells by inflammatory signals like interferon-γ.

This compound is a highly specific substrate for the β1i (also known as LMP2) subunit of the immunoproteasome . This makes it an invaluable tool for specifically investigating immunoproteasome activity, for instance, in the context of immune responses, autoimmune diseases, and cancer immunotherapy. Studies have demonstrated that this compound is readily hydrolyzed by the immunoproteasome but not by the constitutive proteasome.

In contrast, Suc-LLVY-AMC is a substrate for the chymotrypsin-like activity of the proteasome , which is primarily mediated by the β5 subunit in the constitutive proteasome and the β5i subunit in the immunoproteasome . Consequently, Suc-LLVY-AMC will be cleaved by both proteasome types, making it a suitable substrate for measuring general chymotrypsin-like proteasome activity. However, it cannot be used to distinguish between the activity of the constitutive and immunoproteasomes without the use of specific inhibitors or in cell systems where only one form is predominantly expressed.

Experimental data from cell-based assays confirms this differential specificity. In unstimulated cells, the signal from this compound is generally weak, whereas Suc-LLVY-AMC shows a strong signal. Following stimulation with interferon-γ to induce immunoproteasome expression, the signal from this compound dramatically increases, highlighting its specificity for the induced immunoproteasome.

Visualizing the Mechanism: Proteasome Cleavage of Fluorogenic Substrates

The underlying principle for both substrates involves the enzymatic cleavage of a peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact form, the substrates are non-fluorescent. Upon cleavage by the active proteasome, the AMC molecule is released, resulting in a measurable fluorescent signal that is directly proportional to the proteasome's enzymatic activity.

Proteasome_Substrate_Cleavage cluster_substrate Fluorogenic Substrate cluster_proteasome Proteasome cluster_products Products Substrate Peptide-AMC Proteasome Active Site Substrate->Proteasome Peptide Cleaved Peptide Proteasome->Peptide AMC Free AMC (Fluorescent) Proteasome->AMC

Caption: Enzymatic cleavage of a peptide-AMC substrate by the proteasome.

Experimental Protocols

Below are detailed protocols for performing proteasome activity assays using this compound and Suc-LLVY-AMC. These protocols are intended as a general guide and may require optimization based on the specific experimental setup, including the nature of the sample (purified proteasome vs. cell lysate) and the instrumentation used.

Proteasome Activity Assay Workflow

Assay_Workflow A Prepare Reagents (Assay Buffer, Substrate Stock) C Incubate Sample with Substrate (in a microplate) A->C B Prepare Sample (Purified Proteasome or Cell Lysate) B->C D Measure Fluorescence (Kinetic or Endpoint Reading) C->D E Data Analysis (Calculate Activity) D->E

Caption: General workflow for a proteasome activity assay.

Protocol 1: Immunoproteasome Activity Assay using this compound

This protocol is adapted from commercially available kits and published literature.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP)

  • Purified immunoproteasome or cell lysate from cells expressing the immunoproteasome

  • Proteasome inhibitor (e.g., MG-132) for control wells

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare the Assay Buffer and warm it to 37°C.

    • Dilute the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Sample Preparation:

    • If using purified proteasome, dilute it to the desired concentration in Assay Buffer.

    • If using cell lysates, prepare them in a suitable lysis buffer that does not interfere with proteasome activity. Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add 50 µL of your sample (purified proteasome or cell lysate) to the wells of the 96-well plate.

    • For control wells, pre-incubate the sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C before adding the substrate.

    • To initiate the reaction, add 50 µL of the 2X this compound working solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific immunoproteasome activity.

Protocol 2: Chymotrypsin-like Proteasome Activity Assay using Suc-LLVY-AMC

This protocol is a standard method for measuring chymotrypsin-like proteasome activity.

Materials:

  • Suc-LLVY-AMC substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 0.5 mM EDTA)

  • Purified proteasome or cell lysate

  • Proteasome inhibitor (e.g., MG-132)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Store at -20°C.

    • Prepare the Assay Buffer and warm it to 37°C.

    • Dilute the Suc-LLVY-AMC stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Sample Preparation:

    • Prepare purified proteasome or cell lysates as described in Protocol 1.

  • Assay Setup:

    • Add 50 µL of your sample to the wells of the 96-well plate.

    • Include control wells with a proteasome inhibitor as described in Protocol 1.

    • Initiate the reaction by adding 50 µL of the 2X Suc-LLVY-AMC working solution to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence kinetically at 37°C, with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the specific chymotrypsin-like proteasome activity as described in Protocol 1.

Conclusion: Making the Right Choice

The selection between this compound and Suc-LLVY-AMC hinges on the specific research question.

  • For targeted investigation of immunoproteasome activity , particularly the β1i subunit, This compound is the substrate of choice due to its high specificity. It allows for the distinct measurement of this proteasome variant, which is crucial in immunology and related fields.

  • For the assessment of general chymotrypsin-like proteasome activity , where the contribution of both constitutive and immunoproteasomes is of interest, Suc-LLVY-AMC is a reliable and widely used substrate.

Ultimately, a thorough understanding of the strengths and limitations of each substrate, as outlined in this guide, will empower researchers to design robust and informative proteasome activity assays, leading to more accurate and impactful scientific discoveries.

References

A Head-to-Head Comparison of Ac-PAL-AMC and Ac-ANW-AMC for Measuring Immunoproteasome Subunit Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the ubiquitin-proteasome system, the selection of appropriate substrates to measure the activity of specific immunoproteasome subunits is paramount. This guide provides a detailed, objective comparison of two commonly used fluorogenic substrates, Ac-PAL-AMC and Ac-ANW-AMC, supported by experimental data to aid in the selection of the optimal tool for your research needs.

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the adaptive immune response by generating peptides for presentation on MHC class I molecules. It is composed of three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5) upon induction by inflammatory signals such as interferon-gamma (IFN-γ).[1][2] Accurate measurement of the activity of these individual subunits is crucial for understanding their roles in various physiological and pathological processes, as well as for the development of targeted therapeutics.

This compound and Ac-ANW-AMC are fluorogenic substrates designed to measure the activity of specific immunoproteasome subunits. This compound is utilized to assess the caspase-like activity of the β1i (LMP2) subunit, while Ac-ANW-AMC is employed to measure the chymotrypsin-like activity of the β5i (LMP7) subunit.[3][4] Upon cleavage by their respective target enzymes, both substrates release the fluorophore 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence.

Performance Comparison

The utility of a fluorogenic substrate is determined by its efficiency of cleavage by the target enzyme and its specificity, i.e., minimal cross-reactivity with other related enzymes. The following table summarizes the available quantitative data for this compound and Ac-ANW-AMC, providing a comparative overview of their performance.

SubstrateTarget SubunitKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Cross-reactivity with β5c (Constitutive)Reference
This compound β1i (LMP2)Data Not AvailableData Not AvailableData Not AvailableInefficient Hydrolysis
Ac-ANW-AMC β5i (LMP7)1.30.382.9 x 10⁵Km: 160 µM, kcat: 0.08 s⁻¹, kcat/Km: 5.0 x 10² M⁻¹s⁻¹

One study demonstrated that upon induction of immunoproteasomes in HeLa cells with IFN-γ, the fluorescence signal from Ac-ANW-AMC increased 14.8-fold, while the signal from this compound showed a 5.2-fold increase, suggesting a robust response for both substrates to the presence of their target enzymes.

Experimental Protocols

To facilitate the direct comparison of this compound and Ac-ANW-AMC in a laboratory setting, a detailed experimental protocol for measuring immunoproteasome activity in cell lysates is provided below.

Reagents and Materials:
  • Cells capable of expressing immunoproteasomes (e.g., HeLa, PBMCs)

  • Recombinant human IFN-γ

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

  • Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)

  • This compound (stock solution in DMSO)

  • Ac-ANW-AMC (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG-132 or ONX-0914 for control experiments)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader with excitation at ~345-380 nm and emission at ~445-460 nm

Procedure:
  • Cell Culture and Immunoproteasome Induction:

    • Culture cells to the desired confluency.

    • To induce immunoproteasome expression, treat cells with an appropriate concentration of IFN-γ (e.g., 500 U/ml for HeLa cells) for 48 hours. Include an untreated control group.

  • Preparation of Cell Lysates:

    • Harvest both IFN-γ treated and untreated cells.

    • Wash cells with cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Homogenize the cell suspension by passing it through a 26G needle multiple times.

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).

  • Proteasome Activity Assay:

    • In a black 96-well plate, add cell lysate (e.g., 10 µl containing up to 15 µg of total protein) to each well.

    • Prepare working solutions of this compound and Ac-ANW-AMC in proteasome activity assay buffer. A final concentration of 12.5 µM for both substrates can be a good starting point.

    • Add the substrate working solution to the wells containing the cell lysate to a final volume of 100-200 µl.

    • To determine the background signal, include wells with substrate and assay buffer but no cell lysate.

    • For inhibitor controls, pre-incubate some lysate samples with a proteasome inhibitor like MG-132 or the immunoproteasome-specific inhibitor ONX-0914 before adding the substrate.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 30°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-5 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (increase in fluorescence over time) for each sample.

    • Compare the activity in IFN-γ treated versus untreated cell lysates for each substrate.

    • The specificity of the substrates can be confirmed by the significant reduction in activity in the presence of proteasome inhibitors.

Visualizing the Underlying Biology and Experimental Design

To provide a clearer understanding of the biological context and the experimental workflow, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_signaling IFN-γ Signaling Pathway for Immunoproteasome Induction IFN IFN-γ IFNGR IFN-γ Receptor IFN->IFNGR Binds JAK JAK1/JAK2 IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 pSTAT1 Dimer STAT1->pSTAT1 Dimerizes Nucleus Nucleus pSTAT1->Nucleus Translocates to GAS GAS Element pSTAT1->GAS Binds to Transcription Transcription GAS->Transcription mRNA β1i, β2i, β5i mRNA Transcription->mRNA Translation Translation mRNA->Translation iSubunits Immunoproteasome Subunits (β1i, β2i, β5i) Translation->iSubunits iProteasome Immunoproteasome Assembly iSubunits->iProteasome

Caption: IFN-γ signaling pathway leading to immunoproteasome induction.

G cluster_workflow Experimental Workflow for Substrate Comparison cluster_substrates Substrates start Start induce Induce Immunoproteasome (e.g., with IFN-γ) start->induce lyse Prepare Cell Lysates induce->lyse assay Perform Proteasome Activity Assay lyse->assay measure Measure Fluorescence (Kinetic Reading) assay->measure analyze Analyze Data measure->analyze compare Compare Substrate Performance analyze->compare end End compare->end pal This compound pal->assay anw Ac-ANW-AMC anw->assay

Caption: Experimental workflow for comparing this compound and Ac-ANW-AMC.

Conclusion

Both this compound and Ac-ANW-AMC serve as valuable tools for the specific measurement of immunoproteasome subunit activities. Ac-ANW-AMC is well-characterized with published kinetic data demonstrating its high specificity for the β5i subunit. While quantitative kinetic data for this compound is less readily available, it is established as a specific substrate for the β1i subunit with low cross-reactivity to the constitutive proteasome.

The choice between these substrates will ultimately depend on the specific research question. For studies focused on the chymotrypsin-like activity of the immunoproteasome, Ac-ANW-AMC is an excellent choice with a strong backing of quantitative performance data. For investigations into the caspase-like activity of the β1i subunit, this compound is the designated substrate. For a comprehensive understanding of immunoproteasome function, the parallel use of both substrates is recommended. The provided experimental protocol offers a robust framework for performing a direct comparison and for the routine measurement of immunoproteasome activity in a research setting.

References

Validating Ac-PAL-AMC Assay Results with a Specific β1i Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of specific inhibitors for the validation of Ac-PAL-AMC assay results, focusing on the β1i (LMP2) subunit of the immunoproteasome. The this compound (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) assay is a widely used method to measure the caspase-like activity of the β1i subunit.[1][2] The assay relies on the cleavage of the this compound substrate by β1i, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the enzymatic activity of β1i. Validating the specificity of this assay is crucial, and the use of selective inhibitors is the gold standard for this purpose.

This guide details the experimental protocols for inhibitor validation and presents a comparative analysis of currently available β1i inhibitors, supported by quantitative data to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of β1i Inhibitors

The selection of a suitable β1i inhibitor is critical for the accurate validation of this compound assay results. The ideal inhibitor should exhibit high potency and selectivity for β1i over other proteasome subunits. Below is a summary of key inhibitors with reported activity against β1i.

InhibitorTypeIC50 for β1iSelectivity ProfileReference
UK-101 Peptide epoxyketone104 nM144-fold selective over β1c. Also shows some inhibition of β5c and β5i.[3]
LU-001i Tetrapeptide epoxyketone95 nM252-fold selective over β1c. Minimal inhibition of other proteasome subunits at concentrations ≥20 µM.
KZR-504 Not specified51 nM908-fold selective over β1c.
ONX-0914 (PR-957) Tripeptide epoxyketone~330 nM (estimated 15-fold less potent than for β5i)Primarily a β5i inhibitor (IC50 ≈ 22 nM), but also inhibits β1i at higher concentrations. Often considered a pan-immunoproteasome inhibitor.
Amide Compound 7 Non-covalent amideKᵢ = 21 nMHighly selective for β1i with residual activity against other subunits >17% at 50 µM.

Note: IC50 and Kᵢ values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Accurate determination of inhibitor potency and validation of the this compound assay requires a standardized experimental protocol. The following is a detailed methodology for a biochemical assay to determine the IC50 of a β1i inhibitor.

Materials:

  • Human immunoproteasome (iCP) or purified β1i subunit

  • This compound substrate

  • Specific β1i inhibitor of choice

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4, with 0.01% SDS or PA28α activator

  • DMSO (for dissolving inhibitor and substrate)

  • Black 96-well plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the β1i inhibitor in DMSO. Create a serial dilution of the inhibitor in DMSO to achieve a range of desired concentrations.

  • Assay Setup:

    • Add the desired volume of assay buffer to each well of a black 96-well plate.

    • Add the diluted inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the human immunoproteasome (final concentration of 0.2 nM) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare a stock solution of this compound in DMSO. Dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Initiate the enzymatic reaction by adding the this compound solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 90 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological context, the following diagrams illustrate the validation workflow and the immunoproteasome pathway.

G Experimental Workflow for β1i Inhibitor Validation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Serial Dilution Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Inhibitor_Prep->Plate_Setup Enzyme_Prep Enzyme Aliquoting Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Preparation Reaction_Start Add this compound (Start Reaction) Substrate_Prep->Reaction_Start Incubation Pre-incubation (30 min, 37°C) Plate_Setup->Incubation Incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (90 min, 37°C) Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocity Measurement->Velocity_Calc Dose_Response Plot Dose-Response Curve Velocity_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of a β1i inhibitor using the this compound assay.

G Immunoproteasome β1i Subunit Inhibition Pathway cluster_proteasome 20S Immunoproteasome Core beta1i β1i (LMP2) Caspase-like Activity Cleavage Cleavage beta1i->Cleavage No_Fluorescence No Signal beta1i->No_Fluorescence when inhibited beta2i β2i (MECL-1) Trypsin-like Activity beta5i β5i (LMP7) Chymotrypsin-like Activity AcPALAMC This compound (Substrate) AcPALAMC->beta1i Inhibitor Specific β1i Inhibitor Inhibitor->beta1i Inhibits Fluorescence AMC Fluorescence (Signal) Cleavage->Fluorescence leads to

Caption: Inhibition of the β1i subunit prevents the cleavage of this compound, blocking fluorescence.

References

Unveiling the Specificity of Ac-PAL-AMC: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in unraveling the complexities of the ubiquitin-proteasome system and its role in immunity, the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) serves as a critical tool. This guide provides a comprehensive analysis of this compound's specificity, its primary target, and a comparative assessment of its potential cross-reactivity with other major cellular proteases. While this compound exhibits high selectivity for its intended target, understanding its behavior with other enzymes is paramount for the accurate interpretation of experimental results.

This compound: Primary Target and Activity

This compound is a well-established fluorogenic substrate designed to measure the "caspase-like" activity of the immunoproteasome, specifically targeting the β1i (LMP2) subunit of the 20S immunoproteasome. Upon cleavage of the peptide backbone after the Leucine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, providing a direct measure of enzymatic activity. Its selectivity for the immunoproteasome over the constitutive proteasome makes it an invaluable reagent in immunology and cancer research.

ProteaseSubunit TargetRelative ActivityReference
Immunoproteasome (20S) β1i (LMP2)High[1]
Constitutive Proteasome (20S) β1 (Y)Low to Negligible[1]

Table 1: Specificity of this compound for Proteasome Subunits. This table summarizes the known primary target of this compound and its selectivity over the constitutive proteasome.

Potential Cross-Reactivity with Other Cellular Proteases

While this compound is highly selective for the immunoproteasome, a thorough investigation of its potential cross-reactivity with other abundant cellular proteases is crucial for robust experimental design. Based on the known substrate specificities of major protease families, we can infer the likelihood of off-target cleavage.

Caspases: This family of cysteine-aspartic proteases plays a central role in apoptosis. Caspases exhibit a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position of their substrates.[2][3][4] The peptide sequence of this compound (Pro-Ala-Leu) lacks an Asp residue at the P1 position (which is occupied by Leucine). Therefore, significant cross-reactivity with caspases is highly unlikely.

Cathepsins: This family of lysosomal proteases has diverse substrate specificities. Many cathepsins, particularly cysteine cathepsins like Cathepsin B, L, and S, prefer hydrophobic residues in their substrate binding pockets. Given that this compound contains hydrophobic residues (Pro, Ala, Leu), some level of cross-reactivity, though likely significantly lower than with the immunoproteasome, cannot be entirely ruled out without direct experimental evidence.

Calpains: These are calcium-activated neutral cysteine proteases. Calpains typically recognize and cleave substrates based on their tertiary structure rather than a strict primary amino acid sequence. However, studies on small peptide substrates indicate a preference for hydrophobic amino acids at the P1 and P2 positions. As with cathepsins, the hydrophobic nature of the Ac-PAL sequence suggests a potential for low-level cross-reactivity.

Experimental Protocol for Assessing this compound Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a direct enzymatic assay using a panel of purified proteases is recommended.

Objective: To quantify the rate of this compound hydrolysis by various cellular proteases compared to the immunoproteasome.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified 20S immunoproteasome (positive control)

  • Purified 20S constitutive proteasome (negative control)

  • Panel of purified cellular proteases (e.g., Caspase-3, Cathepsin B, Cathepsin L, m-Calpain)

  • Assay buffers specific to each protease

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

  • AMC standard for calibration curve

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of each protease in its respective optimized assay buffer. The final concentration of each enzyme should be determined empirically to ensure linear reaction kinetics.

    • Prepare a working solution of this compound in a suitable assay buffer. A typical starting concentration is 10-50 µM.

  • Assay Setup:

    • To the wells of a 96-well plate, add the diluted protease solution.

    • Include appropriate controls:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence.

      • Positive control: Immunoproteasome with substrate.

      • Negative control: Constitutive proteasome with substrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the optimal temperature for the enzymes (typically 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all experimental wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each protease.

    • Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min) using a standard curve generated with free AMC.

    • Compare the relative activity of each protease on this compound, expressed as a percentage of the immunoproteasome activity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the cross-reactivity assessment.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion reagents Prepare Protease Panel & this compound Working Solutions plate Dispense Proteases & Controls into 96-well Plate reagents->plate initiate Initiate Reaction with this compound plate->initiate measure Kinetic Fluorescence Measurement (Ex: 350-380nm, Em: 440-460nm) initiate->measure calculate Calculate Initial Velocity (V₀) for each Protease measure->calculate compare Compare Relative Activities vs. Immunoproteasome calculate->compare conclusion Determine Cross-Reactivity Profile compare->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Signaling Pathway Context

Understanding protease specificity is critical as these enzymes are key players in numerous signaling pathways. For instance, the immunoproteasome is integral to the antigen presentation pathway.

G cluster_antigen_processing Antigen Processing cluster_presentation Antigen Presentation protein Intracellular Protein immunoproteasome Immunoproteasome (β1i cleaves this compound) protein->immunoproteasome peptides Peptide Fragments immunoproteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum tap->er mhc1 MHC Class I er->mhc1 cell_surface Cell Surface Presentation to CD8+ T-cells mhc1->cell_surface

Caption: Role of the immunoproteasome in antigen presentation.

References

Head-to-head comparison of different fluorogenic substrates for immunoproteasome.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug development, the accurate measurement of immunoproteasome activity is critical. The choice of a fluorogenic substrate is paramount for achieving sensitive and specific results. This guide provides a detailed comparison of commonly used fluorogenic substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The immunoproteasome is a specialized form of the proteasome induced by pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in generating antigenic peptides for presentation on MHC class I molecules, thereby initiating adaptive immune responses. The catalytic core of the immunoproteasome consists of three distinct active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These subunits exhibit different substrate specificities, necessitating the use of specific fluorogenic substrates for their individual activity assessment.

Comparative Analysis of Fluorogenic Substrates

The ideal fluorogenic substrate for immunoproteasome activity assays should exhibit high specificity for the immunoproteasome subunits over their constitutive counterparts, demonstrate favorable kinetic parameters (a low Michaelis constant, Kₘ, and a high catalytic rate, kcat), and produce a strong fluorescent signal with a high signal-to-background ratio. The following table summarizes the performance of several commonly used fluorogenic substrates based on available data.

SubstrateTarget SubunitPeptide SequenceReported Specificity & Performance
Ac-ANW-AMC β5i (LMP7)Ac-Ala-Asn-Trp-AMCHigh specificity for β5i. Shows a dramatic signal increase (e.g., 14.8-fold) in IFN-γ-treated cells, with a low basal signal in untreated cells.[1] Considered one of the most accurate substrates for assessing immunoproteasome activity, especially when combined with an immunoproteasome-specific inhibitor like ONX-0914.[1][2][3][4]
Ac-PAL-AMC β1i (LMP2)Ac-Pro-Ala-Leu-AMCPreferentially cleaved by immunoproteasomes over constitutive proteasomes. Exhibits a significant signal increase (e.g., 5.2-fold) upon IFN-γ stimulation.
Ac-WRL-AMC β5i (LMP7)Ac-Trp-Arg-Leu-AMCDetails on direct comparison were not found in the provided search results.
Boc-LRR-AMC β2 (constitutive) & β2i (MECL-1)Boc-Leu-Arg-Arg-AMCPrimarily targets the trypsin-like activity of the β2 and β2i subunits. Often generates weaker signals compared to substrates for other proteolytic sites.
Suc-LLVY-AMC β5 (constitutive) & β5i (LMP7)Suc-Leu-Leu-Val-Tyr-AMCWidely used for measuring chymotrypsin-like activity, but it is hydrolyzed by both the constitutive proteasome and the immunoproteasome. Its signal can increase significantly (e.g., over 5-fold) upon IFN-γ treatment, indicating a lack of specificity for the immunoproteasome.
Z-LLE-AMC β1 (constitutive)Z-Leu-Leu-Glu-AMCPrimarily a substrate for the caspase-like activity of the constitutive β1 subunit. Shows only a minor increase in signal (e.g., 1.5-fold) in IFN-γ-treated cells, suggesting it is not a good substrate for the immunoproteasome.
Ac-WLA-AMC β5 (constitutive)Ac-Trp-Leu-Ala-AMCConsidered a specific substrate for the constitutive proteasome.

Experimental Protocols

Accurate and reproducible measurement of immunoproteasome activity relies on a well-defined experimental protocol. Below is a generalized methodology for a fluorogenic substrate-based assay in cell lysates.

1. Preparation of Cell Lysates:

  • Culture cells to the desired confluency. To induce immunoproteasome expression, treat cells with an appropriate stimulus (e.g., 500 U/ml IFN-γ for 48 hours).

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a detergent-free buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA) to preserve proteasome integrity. Homogenize using a 26-gauge needle or other mechanical disruption methods.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Fluorogenic Proteasome Activity Assay:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM β-mercaptoethanol).

  • In a 96-well black microplate, add up to 15 µg of total protein from the cell lysate to each well.

  • To determine the background fluorescence, include wells with lysate treated with a specific immunoproteasome inhibitor (e.g., 5 µM ONX-0914).

  • Prepare the fluorogenic substrate stock solution in DMSO (e.g., 50 mM) and dilute to the final working concentration (e.g., 12.5 µM to 200 µM) in the reaction buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., every 3 minutes for 1 hour) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.

  • Calculate the rate of substrate hydrolysis (RFU/min) from the linear portion of the kinetic curve. The specific activity can be determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

Visualizing the Workflow and Underlying Biology

To better understand the experimental process and the biological context, the following diagrams illustrate the key steps and pathways.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Fluorogenic Assay cluster_3 Data Analysis a Cell Seeding b IFN-γ Treatment (e.g., 500 U/ml, 48h) a->b c Cell Lysis (Detergent-free buffer) b->c d Centrifugation (14,000 x g, 15 min, 4°C) c->d e Collect Supernatant (Cell Lysate) d->e f Protein Quantification e->f g Prepare Reaction Mix (Lysate, Buffer, Substrate) f->g h Incubate at 37°C g->h i Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) h->i j Calculate Rate of Hydrolysis (RFU/min) i->j k Subtract Background (Inhibitor Control) j->k l Determine Specific Activity k->l

Caption: Experimental workflow for immunoproteasome activity assay.

G cluster_0 Cytokine Signaling cluster_1 Transcriptional Regulation cluster_2 Immunoproteasome Assembly IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK1/JAK2 IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerizes GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS Binds PSMB9 PSMB9 (β1i) Gene GAS->PSMB9 Induces Transcription PSMB10 PSMB10 (β2i) Gene GAS->PSMB10 Induces Transcription PSMB8 PSMB8 (β5i) Gene GAS->PSMB8 Induces Transcription b1i β1i (LMP2) PSMB9->b1i b2i β2i (MECL-1) PSMB10->b2i b5i β5i (LMP7) PSMB8->b5i Immunoproteasome Immunoproteasome (β1i, β2i, β5i) b1i->Immunoproteasome b2i->Immunoproteasome b5i->Immunoproteasome Proteasome Constitutive Proteasome (β1, β2, β5) Proteasome->Immunoproteasome Subunit Exchange

Caption: IFN-γ signaling pathway for immunoproteasome induction.

References

Unveiling the Link: Ac-PAL-AMC Activity as a Barometer for Immunoproteasome Expression

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers correlating the fluorogenic substrate Ac-PAL-AMC with the functional presence of the immunoproteasome. This document provides a comparative analysis of experimental data, detailed protocols for activity assays and expression level quantification, and visual workflows to guide experimental design.

The immunoproteasome, a specialized form of the proteasome complex, plays a critical role in the adaptive immune response by generating peptides for MHC class I presentation. Its expression is often upregulated in response to pro-inflammatory stimuli such as interferon-gamma (IFN-γ). For researchers in immunology, oncology, and drug development, accurately quantifying immunoproteasome activity is paramount. The fluorogenic substrate this compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) has emerged as a valuable tool for this purpose, exhibiting preferential cleavage by the β1i (also known as LMP2) subunit of the immunoproteasome.[1][2][3] This guide provides a comprehensive comparison of this compound activity with immunoproteasome expression levels, supported by experimental data and detailed protocols.

Comparative Analysis: this compound Hydrolysis vs. Immunoproteasome Subunit Expression

The core principle behind using this compound is that an increase in its hydrolysis, measured by the release of the fluorescent AMC molecule, directly correlates with an increase in the expression and activity of the immunoproteasome. Experimental data from various studies validate this correlation.

A key experimental approach involves stimulating cells with IFN-γ to induce the expression of immunoproteasome subunits.[4] Subsequent measurement of both enzymatic activity and subunit expression levels reveals a strong positive correlation. For instance, in HeLa cells treated with IFN-γ, a significant upregulation of immunoproteasome subunits is observed, which is mirrored by a substantial increase in this compound cleavage.

Cell LineTreatmentFold Increase in this compound Activity (approx.)Corresponding Change in Immunoproteasome Subunit ExpressionReference
HeLa500 U/ml IFN-γ for 48h5.2-foldUpregulation of β1i, β2i, and β5i subunits confirmed by immunoblotting.
A549IFN-γ (concentration and duration not specified)Significant increase in fluorescence from an immunoproteasome-selective probeIncreased expression of β5i and decreased expression of the constitutive β5 subunit confirmed by Western blot.

Note: The table above summarizes findings from different studies to illustrate the correlation. Direct quantitative comparison of activity and expression from a single dataset is often study-specific. Researchers should establish their own baseline and induced levels for their experimental system.

Experimental Protocols

To aid researchers in their investigations, detailed protocols for measuring this compound activity and quantifying immunoproteasome expression are provided below.

Protocol 1: Measurement of Immunoproteasome Activity using this compound

This protocol outlines the steps to measure the caspase-like activity of the immunoproteasome in whole-cell lysates using this compound.

Materials:

  • This compound substrate (stock solution in DMSO)

  • Cell lysis buffer (e.g., detergent-free buffer)

  • Proteasome assay buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)

  • 96-well black microplate

  • Fluorometric plate reader with excitation/emission wavelengths of approximately 345-360 nm and 445-460 nm, respectively.

  • Proteasome inhibitor (e.g., MG132) for negative controls.

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency and treat with inducing agents (e.g., IFN-γ) or vehicle control.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare a working solution of this compound in proteasome assay buffer. A final concentration of 20-50 µM is typically used.

    • In a 96-well plate, add a defined amount of total protein (e.g., 15 µg) from each cell lysate to triplicate wells.

    • For negative controls, pre-incubate lysate with a proteasome inhibitor like MG132 before adding the substrate.

    • Initiate the reaction by adding the this compound working solution to each well. The final reaction volume is typically 100 µl.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at Ex/Em wavelengths of ~350/440 nm.

  • Data Analysis:

    • Calculate the rate of AMC release (RFU/min) from the linear portion of the kinetic curve.

    • Normalize the activity to the amount of protein in each well (RFU/min/µg protein).

    • Compare the activity in treated samples to the vehicle-treated controls.

Protocol 2: Quantification of Immunoproteasome Subunit Expression

This section provides an overview of two common methods to quantify the expression of immunoproteasome subunits at the mRNA and protein levels.

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This method quantifies the relative abundance of mRNA transcripts for the immunoproteasome catalytic subunits.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for immunoproteasome subunits (e.g., PSMB9 for β1i, PSMB10 for β2i, PSMB8 for β5i) and a housekeeping gene (e.g., GAPDH, Actb).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cell pellets using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Reaction:

    • Set up qPCR reactions with primers for the target genes and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

    • Compare the fold change in expression between treated and control samples.

B. Western Blotting for Protein Expression

This technique allows for the visualization and semi-quantitative analysis of immunoproteasome subunit protein levels.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies specific for immunoproteasome subunits (e.g., anti-β1i/LMP2, anti-β2i/MECL-1, anti-β5i/LMP7) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Separation and Transfer:

    • Separate total protein from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualization and Analysis:

    • Apply a chemiluminescent substrate and image the blot.

    • Perform densitometric analysis of the protein bands and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Workflow and Rationale

To further clarify the experimental logic and processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis cluster_correlation Data Correlation cell_culture Cell Culture (e.g., HeLa, A549) treatment Treatment (e.g., IFN-γ) cell_culture->treatment control Vehicle Control cell_culture->control harvest Harvest Cells treatment->harvest control->harvest lysis Cell Lysis harvest->lysis quantify_protein Protein Quantification lysis->quantify_protein qRT_PCR qRT-PCR (PSMB9, PSMB10, PSMB8) lysis->qRT_PCR activity_assay This compound Activity Assay quantify_protein->activity_assay western_blot Western Blot (β1i, β2i, β5i) quantify_protein->western_blot correlate Correlate Activity with Expression activity_assay->correlate western_blot->correlate qRT_PCR->correlate

Experimental workflow for correlating this compound activity with immunoproteasome expression.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Response cluster_assay Activity Measurement IFNg IFN-γ receptor IFN-γ Receptor IFNg->receptor JAK_STAT JAK/STAT Pathway receptor->JAK_STAT transcription Gene Transcription (PSMB8, PSMB9, PSMB10) JAK_STAT->transcription translation Protein Synthesis (β5i, β1i, β2i) transcription->translation assembly Immunoproteasome Assembly translation->assembly cleavage Cleavage by β1i subunit assembly->cleavage increases activity AcPALAMC This compound AcPALAMC->cleavage fluorescence AMC Fluorescence cleavage->fluorescence

Signaling pathway from IFN-γ stimulation to this compound cleavage.

By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently use this compound activity as a reliable indicator of immunoproteasome expression and function, furthering our understanding of its role in health and disease.

References

Orthogonal Methods for Validating Ac-PAL-AMC Assay Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin (Ac-PAL-AMC) assay is a widely used fluorogenic method for quantifying the caspase-like activity of the immunoproteasome, specifically targeting the β1i (LMP2) subunit.[1][2][3] This assay relies on the enzymatic cleavage of the this compound substrate, which liberates the fluorescent 7-amino-4-methylcoumarin (AMC) molecule, resulting in a signal directly proportional to the enzyme's activity.[1] While sensitive and suitable for high-throughput screening, relying solely on a single assay can be misleading.[4] It is crucial to employ orthogonal, or independent, methods to validate initial findings, ensuring they are robust and not artifacts of the primary assay's specific biochemistry. This guide provides a comparative overview of key orthogonal methods to validate results from this compound assays, detailing their principles, experimental protocols, and comparative data.

The Primary Method: this compound Fluorogenic Assay

The this compound assay is a cornerstone for measuring the activity of the immunoproteasome's β1i subunit. The substrate, this compound, is selective for the immunoproteasome over the constitutive proteasome. Upon cleavage, the released AMC fluorophore is measured, typically with excitation around 345-360 nm and emission at 445-460 nm.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Detection Lysate Prepare Cell Lysate or Purified Immunoproteasome Inhibitor Add Inhibitor (Test Compound) Lysate->Inhibitor Substrate Add this compound Substrate Inhibitor->Substrate Initiate Reaction Incubate Incubate at 37°C Substrate->Incubate Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read Analyze Analyze Kinetic Data (RFU/min) Read->Analyze

This compound Assay Workflow.

Experimental Protocol: this compound Assay
  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of free AMC (e.g., 1 mM in DMSO) for generating a standard curve.

  • Assay Procedure :

    • In a 96-well black microplate, add 20-50 µg of cell lysate or purified proteasome to each well.

    • Add test compounds (inhibitors/activators) or vehicle control and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • To initiate the reaction, add this compound to a final concentration of 20-100 µM.

    • For purified 20S proteasome, activation with a low concentration of SDS (e.g., 0.035%) in the assay buffer may be required.

  • Data Acquisition and Analysis :

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Calculate enzyme activity, often expressed as the rate of AMC release, and determine parameters like % inhibition or IC50 values.

Orthogonal Validation Methods

To ensure the validity of findings from the this compound assay, results should be confirmed using methods that rely on different analytical principles.

Mass Spectrometry (MS) for Direct Cleavage Product Detection

Mass spectrometry is a powerful orthogonal method that provides direct and unambiguous evidence of substrate cleavage by identifying the exact molecular weights of the resulting peptide fragments. This technique is highly specific and can confirm the cleavage site, making it an excellent tool for validating the mechanism of action of putative inhibitors.

cluster_reaction Enzymatic Reaction cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Combine Protease, Inhibitor, & Substrate Incubate Incubate at 37°C Sample->Incubate Quench Stop Reaction (e.g., add acid) Incubate->Quench Inject Inject Sample into LC-MS Quench->Inject Separate Separate Peptides (Liquid Chromatography) Inject->Separate Detect Detect m/z (Mass Spectrometry) Separate->Detect Identify Identify Peaks for Substrate & Products Detect->Identify Quantify Quantify Peak Areas (% Cleavage) Identify->Quantify

LC-MS Workflow for Cleavage Validation.

  • Reaction Setup : In a microcentrifuge tube, combine the purified immunoproteasome, the test compound (inhibitor), and a relevant substrate (this can be this compound or a larger, more specific protein substrate).

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Quenching : Stop the reaction by adding a quenching solution, such as 1% trifluoroacetic acid (TFA).

  • Sample Preparation : Centrifuge the sample to pellet any precipitated protein and transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis :

    • Inject the sample onto an appropriate LC column (e.g., C18) to separate the components.

    • Elute the peptides into the mass spectrometer.

    • Monitor for the specific mass-to-charge (m/z) values of the intact substrate and the expected cleavage products.

  • Data Analysis : Quantify the peak areas corresponding to the substrate and its fragments to determine the percentage of cleavage and confirm the inhibitory effect of the test compound.

Western Blot for Protein Substrate Cleavage

Western blotting is a widely used technique to detect specific proteins. For protease validation, it can be adapted to monitor the cleavage of a full-length protein substrate. An effective inhibitor will prevent the disappearance of the full-length substrate band and/or the appearance of smaller cleavage product bands. This method validates the enzyme's activity on a biologically relevant macromolecule rather than a small peptide.

A Incubate Protein Substrate with Protease +/- Inhibitor B Separate Proteins by SDS-PAGE A->B C Transfer Proteins to Membrane B->C D Block Membrane C->D E Incubate with Primary Antibody (anti-Substrate) D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Add Chemiluminescent Substrate F->G H Detect Light Signal (Imaging) G->H I Analyze Band Intensity H->I

Western Blot Workflow for Substrate Cleavage.

  • Reaction : Incubate a known protein substrate with the immunoproteasome in the presence and absence of the test inhibitor for a set time at 37°C.

  • SDS-PAGE : Stop the reactions by adding SDS-PAGE loading buffer and boiling. Separate the protein fragments by size on a polyacrylamide gel.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that specifically recognizes the substrate protein.

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the light signal with a digital imager.

  • Analysis : Analyze the band intensities. Inhibition is confirmed if the full-length substrate band is preserved and/or the cleavage product bands are reduced in the presence of the inhibitor.

Activity-Based Probes (ABPs)

Activity-based probes are small molecules that form a covalent, irreversible bond with the active site of an enzyme. These probes are typically linked to a reporter tag, such as a fluorophore, allowing for the direct visualization and quantification of active enzyme molecules. This method confirms that an inhibitor is targeting the active site of the intended enzyme within a complex biological sample.

cluster_labeling Labeling cluster_analysis Analysis A Incubate Cell Lysate with Inhibitor B Add Fluorescent Activity-Based Probe A->B C Separate Proteins by SDS-PAGE B->C Incubate D Scan Gel for Fluorescence C->D E Quantify Band Intensity D->E

Activity-Based Probe Workflow.

  • Inhibitor Incubation : Pre-incubate cell lysates or purified immunoproteasomes with the test inhibitor or vehicle control for a specific time (e.g., 30 minutes) to allow for target engagement.

  • Probe Labeling : Add a fluorescently-tagged ABP specific for the proteasome's active sites and incubate for an additional period (e.g., 30-60 minutes). The inhibitor, if effective, will compete with the ABP for binding to the active site.

  • SDS-PAGE : Quench the labeling reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel to separate proteins by size.

  • In-Gel Fluorescence Scanning : Visualize the labeled (active) proteasome subunits directly by scanning the wet gel slab using a fluorescence scanner.

  • Analysis : Quantify the fluorescence intensity of the band corresponding to the β1i subunit. A decrease in fluorescence in the inhibitor-treated sample compared to the control indicates successful target engagement and inhibition.

Data Presentation and Comparison

Summarizing data in tables allows for a clear, objective comparison of the different methodologies.

Table 1: Comparison of Key Characteristics of Validation Methods

FeatureThis compound AssayMass Spectrometry (LC-MS)Western BlotActivity-Based Probes (ABPs)
Principle Fluorogenic substrate cleavageDirect detection of product massImmunodetection of protein cleavageCovalent labeling of active sites
Measures Enzymatic activity rateDirect product formationSubstrate integrity/degradationActive enzyme quantity
Substrate Small synthetic peptideAny peptide or proteinFull-length proteinN/A (measures enzyme)
Specificity Moderate to HighVery HighHigh (Antibody-dependent)High (Probe-dependent)
Throughput HighLow to MediumLow to MediumMedium
Key Advantage Fast, sensitive, HTS-compatibleUnambiguous product identificationUses biologically relevant substratesConfirms active site engagement
Key Limitation Indirect; prone to artifactsTechnically demanding; lower throughputSemi-quantitative; antibody-dependentRequires specific probe

Table 2: Representative Comparative Data for an Immunoproteasome Inhibitor

Assay MethodMeasured ParameterResult (vs. Control)Interpretation
This compound Assay β1i Activity (RFU/min)85% InhibitionThe compound strongly inhibits the cleavage of the small peptide substrate.
Mass Spectrometry % Cleavage of Protein Substrate82% ReductionThe compound prevents the cleavage of a larger, more complex substrate.
Western Blot Full-Length Substrate Band Intensity4.5-fold IncreaseThe compound protects the full-length protein substrate from degradation.
Activity-Based Probes β1i Active Site Labeling90% ReductionThe compound directly binds to and blocks the active site of the β1i subunit.

Logical Framework for Validation

The combination of these methods provides a robust framework for validating initial findings. An active compound identified in the primary this compound screen should demonstrate consistent effects across these mechanistically distinct assays.

cluster_primary Primary Finding cluster_validation Orthogonal Validation Finding Compound X inhibits This compound cleavage MS Mass Spec: Reduced product formation Finding->MS WB Western Blot: Substrate protein protected Finding->WB ABP ABP: Reduced active site labeling Finding->ABP Conclusion Conclusion: Compound X is a validated inhibitor of immunoproteasome β1i activity MS->Conclusion WB->Conclusion ABP->Conclusion

Logical flow for validating a protease inhibitor.

Conclusion

The this compound assay is a powerful tool for the initial screening and quantification of immunoproteasome activity. However, for robust, publication-quality data, validation with orthogonal methods is non-negotiable. Techniques like mass spectrometry offer direct confirmation of cleavage, while Western blotting assesses activity on more physiologically relevant protein substrates. Furthermore, activity-based probes confirm target engagement at the enzyme's active site. By combining these diverse approaches, researchers can significantly increase confidence in their findings, mitigate the risk of assay-specific artifacts, and build a more complete and reliable biological narrative.

References

Assessing the specificity of new immunoproteasome inhibitors with Ac-PAL-AMC.

Author: BenchChem Technical Support Team. Date: November 2025

The immunoproteasome (iCP) is a specialized form of the proteasome complex induced by inflammatory signals, playing a crucial role in the immune response.[1] Unlike the constitutively expressed proteasome (cCP), the iCP contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c respectively).[2] This altered composition gives the iCP unique proteolytic properties, making it a key regulator in signaling pathways like NF-κB and a prime therapeutic target for autoimmune diseases, certain cancers, and neurodegenerative disorders.[1][3]

Developing inhibitors with high specificity for iCP subunits over cCP subunits is critical to minimize off-target effects and enhance therapeutic efficacy. This guide compares new immunoproteasome inhibitors and details the use of the fluorogenic substrate Ac-PAL-AMC to precisely assess their inhibitory activity against the β1i subunit.

The Role of this compound in Specificity Profiling

This compound (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the β1i (LMP2) subunit of the immunoproteasome.[4] The substrate is not efficiently hydrolyzed by the constitutive proteasome, making it a valuable tool for distinguishing between the two proteasome forms. Cleavage of the peptide by an active β1i subunit liberates the fluorophore AMC, which produces a fluorescent signal detectable at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm. By measuring the rate of this fluorescence increase, researchers can quantify the specific activity of the β1i subunit and determine the potency and selectivity of novel inhibitors targeting this site.

Comparison of Immunoproteasome Inhibitors

The landscape of immunoproteasome inhibitors is rapidly evolving, with compounds ranging from covalent epoxyketones to non-covalent peptidomimetics. Their specificity profiles are a key differentiating factor. While many early inhibitors target the dominant chymotrypsin-like activity of the β5i subunit, newer compounds aim for broader or more targeted inhibition of multiple iCP subunits.

InhibitorTarget Subunit(s)Chemical ClassIC50 Values (nM)Selectivity Profile
ONX 0914 (PR-957) Primarily β5iTripeptide Epoxyketoneβ1i: 400, β2i: n.r., β5i: 10-18, β1c: >1000, β2c: n.r., β5c: 180-40020- to 40-fold more selective for β5i over β5c. Also inhibits β1i at higher concentrations.
KZR-616 Primarily β5iTripeptide EpoxyketoneData not specified, derivative of ONX 0914A derivative of ONX-0914 currently in clinical trials for autoimmune diseases.
PR-924 β5iEpoxyketoneβ1i: >10,000, β2i: >10,000, β5i: 22, β1c: >10,000, β2c: >10,000, β5c: 2,400>100-fold selectivity for β5i over β5c. Shows high selectivity for human β5i but lower for mouse β5i.
IPSI-001 β1iNot specifiedβ1i: <500 (at 50 µM), other subunits showed little to no inhibition.>100-fold selectivity for the immunoproteasome over the constitutive proteasome.
PKS2279 / PKS2252 β5iNon-covalent PeptidomimeticPKS2279 (β5i): 14, PKS2252 (β5i): 5.5, β5c: >70,000 for bothExhibit exceptionally high selectivity (5600- and 13600-fold) for β5i over β5c.
Bortezomib β5c, β5i, β1iBoronic Acidβ1i: 5.5, β2i: 28, β5i: 3.3-3.5, β1c: 4.3, β2c: 3500, β5c: 8.2A non-selective inhibitor targeting both constitutive and immunoproteasome subunits.

Note: IC50 values can vary based on experimental conditions and the source of the proteasome (e.g., purified vs. cell lysate). "n.r." indicates that the value was not reported in the cited sources.

Experimental Protocols

Protocol 1: Immunoproteasome Activity Assay Using this compound

This protocol details the measurement of β1i subunit activity in cell lysates to determine inhibitor specificity.

A. Materials and Reagents

  • Cells of interest (e.g., PBMCs, immune cell lines)

  • Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • Immunoproteasome inhibitor(s) of interest (serial dilutions)

  • Opaque 96-well microplate

  • Fluorometric plate reader (Ex: 345-350 nm, Em: 440-460 nm)

B. Cell Lysate Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.

  • Incubate on ice for 15 minutes, vortexing intermittently.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using a BCA assay).

  • Lysates can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C.

C. Assay Procedure

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In an opaque 96-well plate, add 20-50 µg of cell lysate protein to each well.

  • Add the inhibitor dilutions to the respective wells. For control wells, add Assay Buffer (vehicle control).

  • Bring the total volume in each well to 90 µL with Assay Buffer.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Prepare the this compound working solution by diluting the stock in Assay Buffer to the desired final concentration (typically 20-50 µM).

  • Initiate the reaction by adding 10 µL of the this compound working solution to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the increase in fluorescence (Ex: 350 nm, Em: 440 nm) every 2 minutes for 30-60 minutes.

D. Data Analysis

  • Calculate the rate of AMC release (RFU/min) from the linear portion of the kinetic curve for each well.

  • Subtract the rate of the no-lysate control (background) from all measurements.

  • Normalize the activity of inhibitor-treated wells to the vehicle control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

To understand the context of immunoproteasome inhibition and the method of its assessment, the following diagrams illustrate a key signaling pathway and the experimental workflow.

G cluster_pathway NF-κB Activation Pathway cytokine Inflammatory Signal (e.g., IFN-γ, TNF-α) receptor Cell Surface Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates ikba_nfkb IκBα-NF-κB (Inactive) ikb_kinase->ikba_nfkb Phosphorylates IκBα p_ikba_nfkb P-IκBα-NF-κB ikba_nfkb->p_ikba_nfkb ub_p_ikba Ub-P-IκBα p_ikba_nfkb->ub_p_ikba Ubiquitination nfkb_active NF-κB (Active) p_ikba_nfkb->nfkb_active Releases immunoproteasome Immunoproteasome (β1i, β2i, β5i) ub_p_ikba->immunoproteasome Targets for Degradation immunoproteasome->ikba_nfkb Degrades IκBα nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nfkb_active->gene_transcription

Caption: Role of the immunoproteasome in the NF-κB signaling pathway.

G start Start prep_lysate 1. Prepare Cell Lysate (e.g., from PBMCs) start->prep_lysate add_lysate 2. Add Lysate to 96-Well Plate prep_lysate->add_lysate add_inhibitor 3. Add Serial Dilutions of Inhibitor add_lysate->add_inhibitor incubate_inhibitor 4. Incubate at 37°C (15-30 min) add_inhibitor->incubate_inhibitor add_substrate 5. Add this compound (β1i Substrate) incubate_inhibitor->add_substrate measure_fluorescence 6. Measure Fluorescence Kinetics (Ex: 350nm, Em: 440nm) add_substrate->measure_fluorescence analyze_data 7. Calculate Rate (RFU/min) & Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing inhibitor specificity using this compound.

References

A Comparative Review of Ac-PAL-AMC and Other Proteasome Substrates for Measuring Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is critical. This guide provides a detailed comparison of the fluorogenic substrate Ac-PAL-AMC with other commonly used proteasome substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. Its activity is divided into three main types: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, mediated by the β5, β2, and β1 subunits of the 20S proteasome, respectively. In higher vertebrates, specialized immunoproteasomes, containing the catalytic subunits β5i (LMP7), β2i (MECL-1), and β1i (LMP2), are expressed in response to inflammatory signals. This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the specific measurement of the β1i subunit activity of the immunoproteasome.[1][2] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, providing a measurable signal.

Performance Comparison of Proteasome Substrates

The selection of a suitable substrate is paramount for the accurate and specific measurement of proteasome activity. Key performance indicators for proteasome substrates include specificity for a particular catalytic subunit (constitutive vs. immunoproteasome) and the signal-to-background ratio.

A study by Jo et al. (2022) provides a direct comparison of this compound with other fluorogenic substrates in HeLa cells, both with and without interferon-γ (IFN-γ) treatment to induce immunoproteasome expression. The results demonstrate the specificity of this compound for the immunoproteasome. In untreated cells with low immunoproteasome levels, this compound exhibited a weak fluorescent signal. However, following IFN-γ treatment, the hydrolysis of this compound increased significantly, indicating its preferential cleavage by the β1i subunit.[3]

In contrast, substrates like Z-LLE-AMC (for β1) and Ac-WLA-AMC (for β5) showed strong signals in untreated cells, confirming their specificity for the constitutive proteasome. The substrate Ac-ANW-AMC, designed for the β5i subunit, also showed a dramatic increase in signal after IFN-γ treatment, highlighting its specificity for the immunoproteasome.[3] The widely used chymotrypsin-like substrate, Suc-LLVY-AMC, was observed to be cleaved by both constitutive and immunoproteasomes.[3]

SubstrateTarget SubunitRelative Fluorescence Units (RFU) - Untreated HeLa CellsRelative Fluorescence Units (RFU) - IFN-γ Treated HeLa CellsFold IncreaseSpecificity
This compound β1i (Immunoproteasome) LowHigh~5.2Immunoproteasome
Z-LLE-AMCβ1 (Constitutive)HighSlightly Increased~1.5Constitutive Proteasome
Suc-LLVY-AMCβ5 / β5iModerateVery High>5Constitutive & Immunoproteasome
Ac-WLA-AMCβ5 (Constitutive)Very HighSlightly Increased-Constitutive Proteasome
Ac-ANW-AMCβ5i (Immunoproteasome)Very LowHigh~14.8Immunoproteasome

Note: The table is a summary of findings from Jo et al. (2022). Absolute RFU values are dependent on experimental conditions.

Experimental Protocols

Below are detailed methodologies for performing proteasome activity assays using fluorogenic substrates.

General Proteasome Activity Assay in Cell Lysates

This protocol is adapted from methodologies described by several sources and can be used with this compound and other AMC-based substrates.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

  • Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for negative controls

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to the desired concentration (e.g., 1-2 µg/µL) in assay buffer.

    • To separate wells of a 96-well plate, add:

      • Sample wells: 50 µL of diluted cell lysate.

      • Negative control wells: 50 µL of diluted cell lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132 for 30 minutes at 37°C).

      • Blank wells: 50 µL of assay buffer.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration will need to be optimized, but a starting point of 50 µM is common for this compound.

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically over 1-2 hours, with readings every 5 minutes. Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm for AMC-based substrates.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • The proteasome-specific activity is the rate of the sample wells minus the rate of the inhibitor-treated negative control wells.

Assay with Purified Proteasomes

This protocol is for assays using purified constitutive or immunoproteasomes.

Materials:

  • Purified 20S constitutive or immunoproteasome

  • Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)

  • PA28 activator (optional, can enhance activity)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified proteasome to the desired concentration (e.g., 20 nM) in assay buffer.

    • If using PA28, pre-incubate the proteasome with the activator (e.g., 120 nM PA28) for 15 minutes at 37°C.

  • Assay Setup:

    • Add 50 µL of the diluted proteasome solution to the wells of a 96-well plate.

  • Reaction Initiation and Measurement:

    • Prepare a 2x working solution of the fluorogenic substrate (e.g., 200 µM) in assay buffer.

    • Add 50 µL of the 2x substrate solution to each well.

    • Immediately begin kinetic fluorescence measurements as described in the previous protocol.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the fluorescence curve.

Visualizing Proteasome Activity Assays

To better understand the experimental workflows and the underlying principles, the following diagrams are provided.

Proteasome_Activity_Assay_Workflow Proteasome Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lysate Prepare Cell Lysate or Purified Proteasome mix_reagents Mix Lysate/Enzyme, Controls, and Buffer in 96-well Plate prep_lysate->mix_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate prep_controls Prepare Controls (Inhibitor, Blank) prep_controls->mix_reagents mix_reagents->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (Ex/Em) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rate (ΔRFU/Δt) measure_fluorescence->calc_rate subtract_bg Subtract Blank and Inhibitor Controls calc_rate->subtract_bg final_activity Determine Specific Proteasome Activity subtract_bg->final_activity

Caption: A generalized workflow for measuring proteasome activity using fluorogenic substrates.

Substrate_Cleavage_Pathway Principle of Fluorogenic Proteasome Assay AcPALAMC This compound (Non-fluorescent) Proteasome Proteasome (e.g., β1i subunit) AcPALAMC->Proteasome Cleavage Products Ac-PAL + AMC (Fluorescent) Proteasome->Products Signal Fluorescent Signal (Ex: ~350nm, Em: ~440nm) Products->Signal Detection

Caption: The enzymatic cleavage of this compound by the proteasome releases the fluorescent AMC molecule.

Conclusion

This compound is a highly specific and valuable tool for measuring the activity of the β1i subunit of the immunoproteasome. Its low background signal in cells with predominantly constitutive proteasomes and significant signal increase upon immunoproteasome induction make it a reliable choice for studying the specific roles of this proteasome subtype in various physiological and pathological contexts. While a lack of published kinetic data currently limits a direct comparison of its catalytic efficiency, the available experimental evidence strongly supports its utility. For researchers aiming to differentiate between constitutive and immunoproteasome activity, this compound, in conjunction with other specific substrates like Ac-ANW-AMC, provides a robust analytical approach. When selecting a proteasome substrate, it is crucial to consider the specific proteasome subunit of interest and the cellular context to ensure accurate and meaningful results.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ac-PAL-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and maintaining environmental integrity. This guide provides crucial safety and logistical information for the proper disposal of Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin).

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it may cause irritation to the skin, eyes, and respiratory tract. Furthermore, one of its components, 7-Amino-4-methylcoumarin (AMC), is known to be a skin and eye irritant.[1] Therefore, it is prudent to handle this compound with care and to follow disposal procedures for chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and risk.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact that can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Designate a Waste Container : Use a clearly labeled, sealable container for collecting solid this compound waste. The label should include the chemical name, CAS number (1431362-79-6), and appropriate hazard pictograms.

  • Waste Segregation :

    • Solid Waste : Carefully transfer any waste solid, including contaminated items like weighing paper and gloves, into the designated container using a scoop or spatula to avoid creating dust.

    • Liquid Waste : If this compound is dissolved in a solvent (e.g., DMSO), collect it in a designated liquid chemical waste container. Do not mix with other waste streams unless permitted by your institution.

    • Contaminated Labware : Dispose of contaminated labware, such as pipette tips, in the designated waste container.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, following your institution's guidelines for temporary hazardous waste storage.

  • Arrange for Pickup : Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste container.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Clear the immediate area and ensure there is adequate ventilation.

  • Don PPE : Put on the required personal protective equipment as listed in the table above.

  • Containment : For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding actions that generate dust.

  • Cleaning : After removing the bulk of the material, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.

Disposal Workflow for this compound

G cluster_precaution Precautionary Steps cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Solid, Liquid, Contaminated Items) PPE->Segregate Label Use Labeled, Sealable Container Segregate->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS for Disposal Store->ContactEHS end Proper Disposal ContactEHS->end start Waste Generation start->PPE

Caption: A logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.